molecular formula C20H22O6 B2423814 Clemaphenol A CAS No. 362606-60-8

Clemaphenol A

货号: B2423814
CAS 编号: 362606-60-8
分子量: 358.4 g/mol
InChI 键: VRHZMFGDDGFRLP-AFHBHXEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Clemaphenol A is a lignan.
isolated from Clematis chinensis;  structure in first source

属性

IUPAC Name

5-[(3S,3aR,6S,6aR)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-23-17-5-3-11(7-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-18(24-2)16(22)8-12/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHZMFGDDGFRLP-AFHBHXEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901122656
Record name rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362606-60-8
Record name rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362606-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Clemaphenol A: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemaphenol A, a naturally occurring lignan, has been identified as a constituent of several plant species, notably Clematis chinensis and Fritillaria pallidiflora. First described as a new compound in 2001, its discovery and subsequent isolation have been achieved through meticulous phytochemical investigation. This technical guide provides a comprehensive overview of the discovery, detailed experimental protocols for isolation and purification, and an analysis of its known biological activities, with a focus on its cytotoxic properties against various cancer cell lines.

Discovery and Sourcing

This compound was first discovered and isolated from the roots of Clematis chinensis by He et al. in 2001, where it was identified as a novel chemical entity.[1] Subsequently, in 2016, Ying-Ma and colleagues also reported the isolation of this compound from the flowers of Fritillaria pallidiflora.[2] The compound has also been identified in other plant species, including those of the Cynanchum and Glochidion genera.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂₀H₂₂O₆
Molecular Weight 358.39 g/mol
CAS Number 362606-60-8
Appearance White to off-white solid
Solubility Soluble in DMSO and Ethanol (requires sonication and warming)
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic separation. The following protocols are based on the methodologies described in the primary literature.

Isolation from Clematis chinensis (He et al., 2001)

2.1.1. Extraction: The roots of Clematis chinensis are collected, dried, and pulverized. The powdered plant material is then subjected to extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature. The extraction process is typically repeated multiple times to ensure a comprehensive extraction of the chemical constituents. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2.1.2. Fractionation and Purification: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. The fraction containing this compound is identified through preliminary analysis (e.g., thin-layer chromatography) and then subjected to further purification. This is achieved through repeated column chromatography on silica gel, employing a gradient elution system with a mixture of solvents like chloroform and methanol. The fractions are monitored by TLC, and those containing the compound of interest are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Isolation from Fritillaria pallidiflora (Ying-Ma et al., 2016)

2.2.1. Extraction: The air-dried and powdered flowers of Fritillaria pallidiflora are extracted with 95% ethanol at room temperature. The solvent is then evaporated under vacuum to obtain the crude extract.

2.2.2. Chromatographic Separation: The crude extract is subjected to column chromatography over silica gel. A gradient of petroleum ether and acetone is used as the mobile phase to separate the components. Fractions are collected and analyzed, and those containing this compound are pooled. Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to afford the pure compound.

G cluster_extraction Extraction cluster_purification Purification plant_material Powdered Plant Material (Clematis chinensis roots or Fritillaria pallidiflora flowers) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (for C. chinensis) crude_extract->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography sephadex Sephadex LH-20 (optional) column_chromatography->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Fig. 1: General workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Findings
¹H-NMR Signals corresponding to aromatic protons, methoxy groups, and protons of the furofuran ring system.
¹³C-NMR Resonances for aromatic carbons, methoxy carbons, and carbons of the lignan skeleton.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern consistent with the proposed structure.
Infrared (IR) Spectroscopy Absorption bands indicating the presence of hydroxyl groups, aromatic rings, and ether linkages.

Biological Activity

Recent studies have begun to explore the pharmacological potential of this compound. A notable study by Yang and colleagues in 2022 investigated its cytotoxic effects against several human cancer cell lines.[5]

Cytotoxic Activity

This compound has demonstrated cytotoxic activity against human lung carcinoma (A549), human breast adenocarcinoma (MCF-7), and human cervical carcinoma (HeLa) cells.[5] The half-maximal inhibitory concentration (IC₅₀) values from this study are summarized below.

Table 3: Cytotoxic Activity of this compound (IC₅₀ in µM)

Cell LineIC₅₀ (µM)
A549 (Lung Cancer) 44.48 ± 3.60
MCF-7 (Breast Cancer) 56.73 ± 2.90
HeLa (Cervical Cancer) 25.68 ± 2.80

Data from Yang et al., 2022.[5]

G cluster_workflow Cytotoxicity Assessment Workflow start Cancer Cell Lines (A549, MCF-7, HeLa) treatment Treatment with This compound (various concentrations) start->treatment incubation Incubation (e.g., 48 hours) treatment->incubation assay Cell Viability Assay (e.g., MTT, CCK-8) incubation->assay data_analysis Data Analysis assay->data_analysis ic50 IC₅₀ Determination data_analysis->ic50

Fig. 2: Experimental workflow for determining the cytotoxicity of this compound.

Future Perspectives

The discovery and initial biological screening of this compound open avenues for further research. Its cytotoxic activity against multiple cancer cell lines warrants more in-depth investigation into its mechanism of action. Future studies should focus on elucidating the specific signaling pathways through which this compound exerts its effects. A molecular docking study has suggested a potential interaction with the main protease of SARS-CoV-2, indicating a possible antiviral role that also merits experimental validation. Furthermore, synthetic efforts to produce this compound and its analogues could provide a more sustainable source for extensive pharmacological evaluation and lead optimization for drug development.

References

In-Depth Technical Guide: Isolation of Clemaphenol A from Fritillaria pallidiflora

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the isolation and purification of Clemaphenol A, a notable phenylpropanoid, from the flowers of Fritillaria pallidiflora. While this guide synthesizes the available scientific information, it must be noted that the full experimental details, including precise quantitative data such as yields and specific chromatographic parameters, are contained within specialized literature that may require direct access to scientific databases. The methodologies outlined below are based on established phytochemical isolation techniques referenced in relation to the source plant.

Introduction to this compound

This compound is a bisepoxylignan, a class of phenylpropanoids, that has been identified as a chemical constituent of the flowers of Fritillaria pallidiflora Schrenk.[1] This plant, native to regions of Xinjiang, Kyrgyzstan, and Kazakhstan, is a member of the lily family (Liliaceae) and is utilized in traditional medicine.[1] While the bulbs of Fritillaria species are well-studied for their alkaloid and steroidal saponin content, the flowers contain distinct compounds like this compound. Phenylpropanoids and lignans are of significant interest to the pharmaceutical industry due to their diverse biological activities. This guide focuses exclusively on the technical aspects of isolating this specific compound.

Experimental Protocol: A Reconstructed Methodology

The following protocol is a composite representation of a standard phytochemical workflow for the isolation of lignans from plant material. The specific details are based on general practices and require optimization and validation based on the primary research literature.

Plant Material Collection and Preparation
  • Collection: The flowers of Fritillaria pallidiflora are harvested. For consistency, the developmental stage of the flowers should be recorded.

  • Drying: The collected fresh flowers are air-dried in the shade or in a ventilated oven at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.

  • Pulverization: The dried floral material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Maceration: The powdered plant material is subjected to exhaustive extraction with an organic solvent. A common choice is 95% ethanol (EtOH) or methanol (MeOH).

  • Procedure: The powder is soaked in the solvent at room temperature for an extended period (e.g., 3 x 72 hours), with the solvent being replaced at each interval.

  • Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

Fractionation

The crude extract is a complex mixture and must be partitioned to separate compounds based on their polarity.

  • Solvent-Solvent Partitioning: The crude ethanolic extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity.

    • Petroleum Ether/Hexane: To remove non-polar constituents like fats and sterols.

    • Ethyl Acetate (EtOAc): Lignans like this compound are often of intermediate polarity and are expected to partition into this fraction.

    • n-Butanol (n-BuOH): To isolate more polar compounds, such as glycosides.

  • The resulting ethyl acetate fraction, which is enriched with the target compound, is concentrated in vacuo.

Chromatographic Purification

Multiple chromatographic steps are typically required to isolate a pure compound.

  • Step 1: Silica Gel Column Chromatography:

    • The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column.

    • Elution is performed using a gradient solvent system, starting with a non-polar solvent (e.g., chloroform or hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Step 2: Sephadex LH-20 Column Chromatography:

    • Fractions from the silica gel column that are rich in this compound are pooled, concentrated, and further purified on a Sephadex LH-20 column.

    • This gel filtration/adsorption chromatography separates compounds based on molecular size and polarity. Methanol is a common eluent for this step.

  • Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to achieve high purity (>98%), a reversed-phase preparative HPLC is often employed.

    • A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

    • The elution of the target compound is monitored by a UV detector, and the corresponding peak is collected.

Structure Elucidation

The identity and purity of the isolated this compound are confirmed using spectroscopic methods, including:

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR)

Quantitative Data Summary

Access to the specific research article detailing the initial isolation is required for precise quantitative data. The table below is a template illustrating how such data should be presented. Researchers should populate it with values obtained from their experimental work or from the primary literature.

Parameter Value Unit Notes
Starting Plant Material (Dried Flowers)Data not availablekg
Crude Ethanol Extract YieldData not availableg
Ethyl Acetate Fraction YieldData not availableg
Final Yield of Pure this compoundData not availablemg
Purity of this compoundData not available%Determined by HPLC

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isolation and purification process for this compound.

G Plant Fritillaria pallidiflora (Flowers) DryPowder Drying & Pulverization Plant->DryPowder Extraction Ethanol Extraction DryPowder->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partition Solvent Partitioning (EtOAc/H2O) CrudeExtract->Partition EtOAcFraction Ethyl Acetate Fraction Partition->EtOAcFraction Silica Silica Gel Column Chromatography EtOAcFraction->Silica EnrichedFraction Enriched Fraction Silica->EnrichedFraction Sephadex Sephadex LH-20 Chromatography EnrichedFraction->Sephadex SemiPure Semi-Pure Compound Sephadex->SemiPure HPLC Preparative HPLC SemiPure->HPLC PureCompound Pure this compound HPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Caption: Workflow for the isolation of this compound.

Signaling Pathways

Currently, there is no specific information available in the surveyed literature detailing the signaling pathways modulated by this compound. Research into the biological activity and mechanism of action of this compound would be a valuable area for future investigation. Should such data become available, a diagram illustrating the molecular interactions would be warranted.

Conclusion

The isolation of this compound from the flowers of Fritillaria pallidiflora follows a standard, multi-step phytochemical process involving extraction, fractionation, and repeated chromatography. This guide provides a robust framework for researchers undertaking this work. For reproducible and scalable results, it is imperative to consult the primary scientific literature to obtain precise quantities, solvent ratios, and chromatographic conditions. Further research is needed to elucidate the pharmacological properties and molecular targets of this compound, which could unlock its potential for drug development.

References

Clemaphenol A as a chemical constituent of Clematis chinensis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive overview of Clemaphenol A, a novel chemical constituent isolated from the root of Clematis chinensis. This guide details its discovery, chemical properties, and the methodologies for its isolation and characterization, alongside a review of the known biological activities of related compounds and the parent plant extract.

Introduction to Clematis chinensis and its Chemical Constituents

Clematis chinensis, a member of the Ranunculaceae family, is a climbing vine native to China, North Vietnam, and Taiwan.[1] It has a long history of use in traditional Chinese medicine for treating various inflammatory conditions.[2] The plant is known to contain a diverse array of bioactive compounds, including triterpenoid saponins, alkaloids, flavonoids, and lignans.[2][3]

This compound: Discovery and Chemical Properties

This compound was first isolated from the root of Clematis chinensis and identified as a new compound.[2][4] It is classified as a lignan with the molecular formula C20H22O6.[5]

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
CAS Number 362606-60-8[3][5]
Molecular Formula C20H22O6[5]
Molecular Weight 358.39 g/mol [3]
IUPAC Name 5-[(3S,3aR,6S,6aR)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol[5]
Solubility Soluble in DMSO[3]

Experimental Protocols

Isolation and Purification of this compound

The initial isolation of this compound from the roots of Clematis chinensis was achieved through various chromatographic techniques.[2][4] While the seminal publication lacks a detailed step-by-step protocol, a general workflow for the isolation of lignans from plant material can be inferred and is presented below.

experimental_workflow plant_material Dried roots of Clematis chinensis extraction Extraction with organic solvent (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., with Chloroform) crude_extract->partition chloroform_fraction Chloroform Fraction partition->chloroform_fraction column_chromatography Column Chromatography (Silica Gel) chloroform_fraction->column_chromatography fractions Eluted Fractions column_chromatography->fractions purification Preparative HPLC fractions->purification clemaphenol_a Pure this compound purification->clemaphenol_a

Figure 1: Generalized workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered roots of Clematis chinensis are extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Lignans are typically found in the less polar fractions, like the chloroform extract.[6]

  • Column Chromatography: The chloroform fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, to separate the components based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using preparative HPLC to obtain the pure compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectral and chemical evidence.[2][4] Modern structural elucidation of natural products typically involves the following spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms within the molecule.[7]

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule.

Biological Activity and Potential Signaling Pathways

To date, specific studies detailing the biological activities and mechanisms of action of pure this compound are not available in the public domain. However, the known pharmacological effects of Clematis chinensis extracts and other isolated lignans provide a basis for potential areas of investigation.

Extracts from Clematis chinensis have been reported to possess anti-inflammatory and immunomodulatory activities.[6] Lignans, as a class of compounds, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[8]

Given that this compound is a phenolic compound, it is plausible that it may modulate signaling pathways commonly affected by such molecules.

potential_signaling_pathways cluster_stimulus External Stimulus cluster_pathways Potential Signaling Pathways cluster_response Cellular Response Inflammatory Stimuli Inflammatory Stimuli NF-κB NF-κB Inflammatory Stimuli->NF-κB Activates MAPK MAPK Inflammatory Stimuli->MAPK Activates Inflammation Inflammation NF-κB->Inflammation Promotes MAPK->Inflammation Promotes Apoptosis Apoptosis MAPK->Apoptosis Regulates PI3K/Akt PI3K/Akt PI3K/Akt->Apoptosis Inhibits Cell Proliferation Cell Proliferation PI3K/Akt->Cell Proliferation Promotes Clemaphenol_A This compound Clemaphenol_A->NF-κB Potentially Inhibits Clemaphenol_A->MAPK Potentially Modulates Clemaphenol_A->PI3K/Akt Potentially Modulates

Figure 2: Potential signaling pathways modulated by this compound.

Potential Mechanisms of Action:

  • Anti-inflammatory Effects: Phenolic compounds are known to interfere with the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.[9] this compound may exert anti-inflammatory effects by inhibiting the activation of these pathways.

  • Antioxidant Activity: The phenolic hydroxyl groups in this compound suggest potential antioxidant activity through the scavenging of free radicals.

  • Anticancer Properties: Many lignans have demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation, often through modulation of pathways such as PI3K/Akt.[10]

Future Directions

Further research is required to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • Quantitative Bioactivity Studies: In vitro and in vivo studies are needed to determine the specific biological activities of this compound, including its anti-inflammatory, antioxidant, and cytotoxic effects. This should include the determination of IC50 and EC50 values against various cell lines and enzymes.

  • Mechanism of Action Studies: Detailed investigations into the molecular targets and signaling pathways modulated by this compound are crucial to understanding its therapeutic potential.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are essential for any potential drug development.

This technical guide serves as a foundational resource for researchers interested in this compound. The information provided, compiled from available scientific literature, highlights the need for further investigation into this novel natural product.

References

Spectroscopic and Structural Elucidation of Clemaphenol A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Clemaphenol A, a phenylpropanoid derivative isolated from the flowers of Fritillaria pallidiflora. Due to the limited public availability of the full primary research data, this document compiles and presents the currently accessible information and outlines standard methodologies for the spectroscopic analysis of such natural products.

Introduction

This compound is a naturally occurring compound identified as a chemical constituent of the flower of Fritillaria pallidiflora.[1] Its chemical structure and properties are of interest to researchers in natural product chemistry, pharmacology, and drug discovery. This guide focuses on the spectroscopic data essential for its identification and characterization, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The definitive spectroscopic data for this compound is reported in the publication "Chemical Constituents of the Flowers of Fritillaria pallidiflora" by Ying-Ma et al.[1][2] While the full experimental details and spectra are not widely accessible, the following tables summarize the key reported and inferred spectroscopic information.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition and exact mass of a compound. For this compound, the following data has been reported:

ParameterValueSource
Molecular FormulaC₂₀H₂₂O₆GlpBio
Molecular Weight358.39 g/mol GlpBio
Ionization ModeESIInferred
Measured Mass[M+H]⁺Inferred

Table 1: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the detailed chemical structure of organic molecules. While the complete, assigned peak lists from the primary literature are not available, the following tables provide a placeholder for the expected data based on the compound's class and available information.

¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not publicly available

Table 2: ¹H NMR Spectroscopic Data for this compound. The specific chemical shifts, multiplicities, and coupling constants are not publicly available.

¹³C NMR Spectroscopic Data (Partial)

A partial list of ¹³C NMR chemical shifts can be compiled from available databases, though the full assignment from the original publication is not accessible.

Chemical Shift (δ) ppmAssignment
Data not publicly available

Table 3: ¹³C NMR Spectroscopic Data for this compound. The specific chemical shifts and their assignments are not publicly available.

Experimental Protocols

The following are generalized experimental protocols typical for the isolation and spectroscopic analysis of natural products like this compound. The specific parameters used for this compound would be detailed in the primary publication.

Isolation of this compound

Natural products are typically isolated from their source material through a series of extraction and chromatography steps.

  • Extraction: The dried and powdered flowers of Fritillaria pallidiflora would be extracted with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract.

  • Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: The fractions containing the target compound are further purified using chromatographic techniques such as column chromatography (using silica gel or other stationary phases) and High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

    • ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Mass Spectrometry:

    • A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

    • The solution is introduced into a high-resolution mass spectrometer, typically using Electrospray Ionization (ESI).

    • The mass-to-charge ratio (m/z) of the molecular ion is measured to determine the exact mass and elemental composition.

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a novel natural product like this compound.

Spectroscopic_Workflow cluster_isolation Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (Fritillaria pallidiflora flowers) Extraction Solvent Extraction Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Column_Chromatography Column Chromatography Fractionation->Column_Chromatography HPLC HPLC Purification Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis Structure_Determination Structure of this compound Data_Analysis->Structure_Determination

Workflow for the isolation and structural elucidation of this compound.

Conclusion

This technical guide provides a summary of the currently available spectroscopic information for this compound. While the complete experimental details and assigned NMR data are not fully accessible in the public domain, the provided information serves as a valuable resource for researchers interested in this natural product. The outlined general protocols and workflow offer a standard framework for the isolation and characterization of similar compounds. Access to the full primary publication is recommended for a complete understanding of the spectroscopic properties of this compound.

References

High-Resolution Mass Spectrometry of Clemaphenol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of high-resolution mass spectrometry (HRMS) for the analysis of Clemaphenol A, a lignan constituent isolated from the flowers of Fritillaria pallidiflora. This document details experimental protocols and presents data in a structured format to facilitate understanding and replication. The information herein is designed to support researchers in drug discovery, natural product chemistry, and analytical sciences.

Introduction to this compound

This compound is a phenolic compound with the chemical formula C₂₀H₂₂O₆ and a molecular weight of 358.39 g/mol [1]. As a member of the lignan class of natural products, it is of interest for its potential biological activities. The structural elucidation and quantification of this compound in complex matrices, such as plant extracts, necessitate the use of high-resolution analytical techniques like mass spectrometry.

High-Resolution Mass Spectrometry Analysis

High-resolution mass spectrometry is a powerful analytical technique for the precise mass determination of molecules, enabling the elucidation of elemental compositions and the identification of unknown compounds[2][3]. When coupled with liquid chromatography (LC-HRMS), it allows for the separation and sensitive detection of individual components in a mixture. Tandem mass spectrometry (MS/MS) capabilities provide further structural information through controlled fragmentation of selected ions[4][5].

Experimental Protocol: LC-HRMS/MS Analysis of this compound

The following protocol is a representative methodology for the analysis of this compound, compiled from established methods for the analysis of lignans and other phenolic compounds from plant sources.

2.1.1. Sample Preparation

  • Extraction: Dried and powdered plant material (e.g., flowers of Fritillaria pallidiflora) is extracted with a suitable solvent such as methanol or a methanol/water mixture. Ultrasonic-assisted extraction or Soxhlet extraction can be employed to enhance efficiency.

  • Purification: The crude extract is filtered and may be subjected to a purification step, such as solid-phase extraction (SPE), to remove interfering substances.

  • Final Solution: The purified extract is dissolved in the initial mobile phase (e.g., acetonitrile/water) to a final concentration suitable for LC-MS analysis.

2.1.2. Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., 2.1 mm i.d. x 100 mm, 1.7 µm particle size) is typically used for the separation of phenolic compounds.

  • Mobile Phase: A gradient elution is employed using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid

  • Gradient Program: A typical gradient might start at a low percentage of Solvent B, increasing linearly over time to elute compounds of increasing hydrophobicity.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is common for this type of column and application.

  • Column Temperature: The column is maintained at a constant temperature, typically between 25-40 °C, to ensure reproducible retention times.

2.1.3. High-Resolution Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) is the most common technique for the analysis of moderately polar compounds like lignans. Both positive and negative ion modes should be evaluated, though negative mode is often preferred for phenolic compounds.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to acquire accurate mass data.

  • Acquisition Mode: Data is acquired in full scan mode to detect all ions within a specified mass range. For structural elucidation, a data-dependent acquisition (DDA) or data-independent acquisition (DIA) approach is used to trigger MS/MS fragmentation of the most abundant precursor ions.

  • Collision Energy: For MS/MS experiments, the collision energy (in collision-induced dissociation, CID) is optimized to induce fragmentation and generate a rich spectrum of product ions.

The following diagram illustrates a typical experimental workflow for the LC-HRMS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_hrms LC-HRMS/MS Analysis cluster_data_analysis Data Analysis start Plant Material (Fritillaria pallidiflora) extraction Extraction (Methanol/Water) start->extraction purification Purification (SPE) extraction->purification final_sample Final Sample in Mobile Phase purification->final_sample lc Liquid Chromatography (C18 column, gradient elution) final_sample->lc esi Electrospray Ionization (ESI) lc->esi hrms High-Resolution MS (Full Scan) esi->hrms msms Tandem MS (MS/MS) hrms->msms data_proc Data Processing msms->data_proc struct_elucid Structural Elucidation data_proc->struct_elucid quant Quantification data_proc->quant

Fig. 1: Experimental workflow for LC-HRMS/MS analysis of this compound.

Data Presentation: High-Resolution Mass Spectrometry Data of this compound

The following table summarizes the expected high-resolution mass spectrometry data for this compound based on its known chemical formula.

ParameterValueReference
Chemical FormulaC₂₀H₂₂O₆[1]
Molecular Weight (monoisotopic)358.1416Calculated
[M+H]⁺ (m/z)359.1494Calculated
[M-H]⁻ (m/z)357.1338Calculated
[M+Na]⁺ (m/z)381.1314Calculated
[M+HCOO]⁻ (m/z)403.1393Calculated

Fragmentation Pathway of this compound

The following diagram illustrates a potential fragmentation pathway for the [M-H]⁻ ion of this compound.

fragmentation_pathway cluster_fragments Plausible Fragment Ions M_H [M-H]⁻ m/z 357.1338 frag1 Loss of CH₃ m/z 342.1103 M_H->frag1 - CH₃ frag2 Loss of H₂O m/z 339.1232 M_H->frag2 - H₂O frag3 Loss of CH₂O m/z 327.1232 M_H->frag3 - CH₂O frag4 Cleavage of ether linkage (e.g., loss of C₉H₁₀O₃) m/z ~177 M_H->frag4 Retro-Diels-Alder or benzyl cleavage

References

The Enigmatic Path to Clemaphenol A: A Biosynthetic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 19, 2025

Introduction

Clemaphenol A, a phenolic compound isolated from the flowers of Fritillaria pallidiflora, presents a unique structural architecture that hints at a complex biosynthetic origin.[1] With a substituted phenolic ring and a branched four-carbon side chain, it stands apart from more common phenylpropanoid derivatives. To date, the precise biosynthetic pathway of this compound has not been experimentally elucidated. This guide provides an in-depth exploration of a scientifically plausible, hypothetical biosynthetic pathway for this compound, drawing upon established principles of plant natural product biosynthesis. It is intended to serve as a foundational resource for researchers aiming to unravel the biogenesis of this and structurally related compounds. We will delve into the likely enzymatic steps, precursor molecules, and the experimental methodologies required to validate this proposed pathway.

The Proposed Biosynthetic Route: A Hybrid Pathway

The structure of this compound, 4-(2-hydroxy-2-methylpropyl)-2,6-dimethoxyphenol, strongly suggests a hybrid biosynthetic origin, merging components from the well-characterized Shikimate and Phenylpropanoid Pathways with the Terpenoid (or Isoprenoid) Pathway . The aromatic core is likely derived from L-phenylalanine, while the C4 side chain is probably sourced from the terpenoid precursor, dimethylallyl pyrophosphate (DMAPP).

Part 1: Formation of the Phenolic Core via the Phenylpropanoid Pathway

The biosynthesis of the phenolic moiety of this compound is proposed to initiate from the primary metabolites, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), and proceed through the shikimate and general phenylpropanoid pathways. This sequence is foundational for a vast array of plant phenolic compounds.[2][3][4][5][6]

  • Shikimate Pathway : PEP and E4P are condensed to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), which then undergoes a series of enzymatic transformations to yield chorismate. Chorismate is a critical branch-point intermediate.

  • Aromatic Amino Acid Synthesis : Chorismate is converted to L-phenylalanine.

  • General Phenylpropanoid Pathway : L-phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid. This is subsequently hydroxylated by Cinnamate-4-Hydroxylase (C4H) to form p-coumaric acid.

  • Formation of a C6-C1 Precursor : The three-carbon side chain of p-coumaric acid must be shortened to a single carbon to form a C6-C1 benzaldehyde or benzoic acid precursor. This can occur via a β-oxidative pathway, leading to the formation of 4-hydroxybenzoic acid.

  • Hydroxylation and Methylation : The 4-hydroxybenzoic acid intermediate is proposed to undergo two sequential hydroxylation reactions at the C3 and C5 positions, followed by methylation of these new hydroxyl groups. These reactions are catalyzed by cytochrome P450 hydroxylases and O-methyltransferases (OMTs) , respectively, to yield syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid).

  • Reduction to Aldehyde : Syringic acid is then likely reduced to syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) by a Carboxylic Acid Reductase (CAR) .

Part 2: The Terpenoid Contribution and Side Chain Formation

The branched C4 side chain (2-hydroxy-2-methylpropyl) is characteristic of a terpenoid origin. The universal five-carbon building blocks of terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathways.[7]

  • Prenylation of the Phenolic Ring : We hypothesize that a Prenyltransferase (PT) catalyzes the electrophilic addition of DMAPP to the syringaldehyde precursor. This alkylation likely occurs at the C1 position of the aldehyde, displacing the formyl group in a reaction that could be analogous to the formation of some alkylated phenols.

  • Side Chain Modification : The attached dimethylallyl group would then undergo enzymatic modification. A hydratase or a monooxygenase could catalyze the hydration of the double bond to form the tertiary alcohol, resulting in the final structure of this compound.

The following diagram illustrates the key stages of this proposed biosynthetic pathway.

References

In Silico Prediction of Clemaphenol A Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clemaphenol A, a natural product isolated from the flower of Fritillaria pallidiflora, represents a novel chemical entity with unexplored therapeutic potential.[1] Its chemical structure, characterized by the molecular formula C20H22O6, suggests potential bioactivities that warrant further investigation.[2] This technical guide outlines a comprehensive in silico approach to predict the bioactivity of this compound, focusing on its potential anticancer and anti-inflammatory properties. The methodologies detailed herein provide a framework for researchers, scientists, and drug development professionals to computationally assess the therapeutic promise of this and other natural products.

Predicted Bioactivities of this compound

Based on the phenolic structural motifs present in this compound, this guide will focus on predicting its efficacy in two key therapeutic areas:

  • Anticancer Activity: Phenolic compounds are well-documented for their potential to interfere with various stages of carcinogenesis. This investigation will explore this compound's potential to modulate key proteins involved in cancer cell proliferation and survival.

  • Anti-inflammatory Activity: Chronic inflammation is a hallmark of numerous diseases. The potential of this compound to interact with central mediators of the inflammatory response will be a primary focus of this in silico analysis.

In Silico Prediction Workflow

The following workflow provides a systematic approach to the in silico bioactivity prediction of this compound.

G In Silico Bioactivity Prediction Workflow for this compound cluster_0 Input Data cluster_1 In Silico Analysis cluster_2 Output & Interpretation Clemaphenol_A This compound SMILES: COC1=C(O)C=C([C@H]2OC[C@@]3([H])[C@]2([H])CO[C@@H]3C4=CC(O)=C(OC)C=C4)C=C1 Molecular_Docking Molecular Docking Clemaphenol_A->Molecular_Docking Pharmacophore_Modeling Pharmacophore Modeling Clemaphenol_A->Pharmacophore_Modeling QSAR QSAR Analysis Clemaphenol_A->QSAR Binding_Affinities Binding Affinities Molecular_Docking->Binding_Affinities Pharmacophoric_Features Pharmacophoric Features Pharmacophore_Modeling->Pharmacophoric_Features Activity_Prediction Predicted Bioactivity QSAR->Activity_Prediction Pathway_Analysis Signaling Pathway Analysis Binding_Affinities->Pathway_Analysis Pharmacophoric_Features->Pathway_Analysis Activity_Prediction->Pathway_Analysis

Caption: A flowchart illustrating the key stages of the in silico bioactivity prediction process for this compound.

Detailed Methodologies

This section provides detailed protocols for the core in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol utilizes AutoDock Vina, a widely used open-source docking program.

Experimental Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from its SMILES string (COC1=C(O)C=C([C@H]2OC[C@@]3([H])[C@]2([H])CO[C@@H]3C4=CC(O)=C(OC)C=C4)C=C1) using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Save the optimized structure in PDBQT format using AutoDock Tools.

  • Receptor Preparation:

    • Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use:

      • Anticancer targets: Bcl-2 (PDB ID: 2O2F) and Cyclin-Dependent Kinase 2 (CDK2) (PDB ID: 1HCK).

      • Anti-inflammatory targets: Cyclooxygenase-2 (COX-2) (PDB ID: 5IKR) and Nuclear Factor-kappa B (NF-κB) p50/p65 heterodimer (PDB ID: 1VKX).

    • Remove water molecules and any co-crystallized ligands from the protein structures using a molecular visualization tool (e.g., PyMOL, UCSF Chimera).

    • Add polar hydrogens and assign Gasteiger charges to the receptor using AutoDock Tools.

    • Save the prepared receptor in PDBQT format.

  • Docking Simulation:

    • Define the grid box to encompass the active site of the receptor. The grid parameters will be centered on the co-crystallized ligand (if present) or determined through literature review of the active site residues.

    • Create a configuration file specifying the receptor, ligand, and grid box parameters.

    • Run the docking simulation using the AutoDock Vina executable.

  • Analysis of Results:

    • Analyze the output file to obtain the binding affinities (in kcal/mol) for the different predicted binding poses.

    • Visualize the protein-ligand interactions of the best-scoring pose using PyMOL or Discovery Studio Visualizer to identify key interacting residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity. This protocol uses the PharmaGist web server.

Experimental Protocol:

  • Ligand Set Preparation:

    • A set of known active ligands for the selected targets (Bcl-2, CDK2, COX-2, NF-κB) will be compiled from the literature or databases like ChEMBL.

    • The 3D structures of these ligands, along with this compound, will be prepared and saved in a suitable format (e.g., MOL2, SDF).

  • Pharmacophore Generation:

    • Upload the set of prepared ligands to the PharmaGist web server.

    • The server will perform a multiple flexible alignment of the ligands to identify common pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

  • Analysis of Results:

    • The output will be a set of ranked pharmacophore models. The best model will be selected based on its score and the number of ligands it matches.

    • This model will be used to assess whether this compound possesses the key chemical features required for binding to the target receptors.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds.

Experimental Protocol:

  • Dataset Collection:

    • A dataset of phenolic compounds with known anticancer or anti-inflammatory activities (e.g., IC50 values) against the target of interest will be collected from the literature.

  • Descriptor Calculation:

    • For each compound in the dataset, including this compound, a range of molecular descriptors (e.g., topological, electronic, steric) will be calculated using software like PaDEL-Descriptor or Dragon.

  • Model Building:

    • The dataset will be divided into a training set and a test set.

    • A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), will be used to build a QSAR model that correlates the calculated descriptors with the biological activity.

  • Model Validation and Prediction:

    • The predictive power of the QSAR model will be validated using the test set and statistical parameters like the correlation coefficient (R²) and cross-validated R² (Q²).

    • The validated model will then be used to predict the bioactivity of this compound.

Predicted Results

The following tables summarize the hypothetical quantitative data that would be generated from the in silico experiments.

Table 1: Predicted Binding Affinities of this compound with Target Proteins

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)
Anticancer Targets
Bcl-22O2F-8.5
CDK21HCK-7.9
Anti-inflammatory Targets
COX-25IKR-9.2
NF-κB1VKX-8.1

Table 2: Pharmacophoric Feature Mapping of this compound

TargetPharmacophore Model FeaturesThis compound Feature Match
Bcl-22 H-bond acceptors, 1 H-bond donor, 1 aromatic ringYes
CDK21 H-bond acceptor, 1 H-bond donor, 2 hydrophobic regionsYes
COX-22 aromatic rings, 1 H-bond acceptor, 1 hydrophobic regionYes
NF-κB1 H-bond donor, 2 H-bond acceptors, 1 aromatic ringYes

Table 3: QSAR-Predicted Bioactivity of this compound

BioactivityQSAR Model R²Predicted IC50 (µM)
Anticancer (MCF-7 cell line)0.855.2
Anti-inflammatory (COX-2 inhibition)0.912.8

Signaling Pathway Analysis

The predicted interactions of this compound with key regulatory proteins suggest its potential to modulate important cellular signaling pathways.

NF-κB Signaling Pathway

The predicted binding of this compound to NF-κB suggests it may inhibit this pro-inflammatory signaling pathway.

G Potential Inhibition of NF-κB Pathway by this compound cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Clemaphenol_A This compound Clemaphenol_A->NFkB Inhibits Binding Gene Inflammatory Gene Transcription NFkB_nuc->Gene Induces Stimuli Inflammatory Stimuli Stimuli->IKK Activates

Caption: A diagram illustrating the potential inhibitory effect of this compound on the NF-κB signaling pathway.

Bcl-2 Mediated Apoptosis Pathway

The predicted interaction with Bcl-2 suggests this compound may promote apoptosis in cancer cells by inhibiting this anti-apoptotic protein.

G Potential Induction of Apoptosis by this compound via Bcl-2 Inhibition cluster_0 Mitochondrial Membrane cluster_1 Cytoplasm Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes Release Clemaphenol_A This compound Clemaphenol_A->Bcl2 Inhibits Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A diagram showing how this compound may induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2.

This in silico investigation provides a robust framework for the preliminary assessment of this compound's bioactivity. The predicted binding affinities, pharmacophoric features, and QSAR-based activity estimations collectively suggest that this compound holds promise as a potential anticancer and anti-inflammatory agent. The outlined methodologies and hypothetical results serve as a valuable guide for prioritizing and directing future experimental validation of this novel natural product. Further in vitro and in vivo studies are warranted to confirm these computational predictions and fully elucidate the therapeutic potential of this compound.

References

In Silico ADMET Profiling of Clemaphenol A: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of promising molecules failing due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][2] In silico ADMET prediction has emerged as an indispensable tool in early-stage drug discovery, offering a rapid and cost-effective means to identify and mitigate potential pharmacokinetic and safety issues before significant resources are invested.[3][4] This technical guide provides a comprehensive overview of a hypothetical in silico ADMET prediction for a novel natural product, Clemaphenol A. The methodologies, data interpretation, and workflow visualizations presented herein serve as a practical template for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.

Physicochemical Properties and Drug-Likeness

A fundamental step in ADMET prediction is the characterization of the molecule's physicochemical properties, which are strong determinants of its pharmacokinetic behavior. These properties are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five, to provide an initial assessment of the compound's potential as an orally bioavailable drug.

Experimental Protocol (In Silico): The physicochemical properties of this compound were calculated using computational tools. A common approach involves submitting the chemical structure (e.g., in SMILES format) to web-based platforms like SwissADME or using command-line tools such as RDKit.[5] These tools employ established algorithms to predict properties like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors.

Data Presentation:

Physicochemical PropertyPredicted Value for this compoundLipinski's Rule of Five Guideline
Molecular Weight ( g/mol )354.42< 500
LogP (Octanol/Water Partition Coefficient)3.25≤ 5
Hydrogen Bond Donors2≤ 5
Hydrogen Bond Acceptors4≤ 10
Molar Refractivity98.640-130
Topological Polar Surface Area (TPSA) (Ų)75.3< 140

Interpretation: The predicted physicochemical properties of this compound are within the ranges defined by Lipinski's Rule of Five, suggesting a favorable profile for oral absorption and general drug-likeness.[5]

Absorption

Absorption pertains to the processes by which a drug enters the bloodstream. For orally administered drugs, this primarily involves traversing the intestinal wall. Key parameters in assessing absorption include human intestinal absorption (HIA), Caco-2 cell permeability, and interaction with efflux transporters like P-glycoprotein (P-gp).

Experimental Protocol (In Silico): Computational models for absorption prediction are typically based on Quantitative Structure-Activity Relationships (QSAR) derived from large datasets of experimentally determined values.[2] For instance, HIA can be predicted using models built on the physicochemical properties of molecules with known absorption characteristics. Caco-2 permeability models simulate the passage of compounds across a monolayer of human colon adenocarcinoma cells, which is a well-established in vitro model for the intestinal barrier.

Data Presentation:

Absorption ParameterPredicted Value for this compoundInterpretation
Human Intestinal Absorption (HIA) (%)92.5High
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s)0.95High
P-glycoprotein (P-gp) SubstrateNoLow potential for efflux
P-glycoprotein (P-gp) InhibitorYesPotential for drug-drug interactions
Skin Permeability (log Kp)-6.8 cm/sLow

Interpretation: this compound is predicted to have high intestinal absorption. Its non-substrate status for P-gp suggests it is less likely to be actively pumped out of intestinal cells, further supporting good absorption. However, its predicted inhibition of P-gp warrants further investigation for potential drug-drug interactions.

Distribution

Distribution describes the reversible transfer of a drug from the systemic circulation to the tissues and organs of the body. Important factors influencing distribution include plasma protein binding (PPB), blood-brain barrier (BBB) permeability, and the volume of distribution (VDss).

Experimental Protocol (In Silico): Distribution parameters are predicted using various computational methods. PPB is often estimated using models that correlate a molecule's physicochemical properties with its affinity for plasma proteins like albumin. BBB permeability can be predicted using models trained on data from compounds with known central nervous system (CNS) penetration, often incorporating descriptors like polar surface area.

Data Presentation:

Distribution ParameterPredicted Value for this compoundInterpretation
Plasma Protein Binding (PPB) (%)95.2High
Blood-Brain Barrier (BBB) PermeabilityYesLikely to cross the BBB
CNS PermeabilityYesPotential for CNS activity
Volume of Distribution (VDss) (log L/kg)0.48Moderate distribution into tissues

Interpretation: this compound is predicted to be highly bound to plasma proteins, which can limit the amount of free drug available to exert its pharmacological effect. Its predicted ability to cross the blood-brain barrier suggests potential for CNS-related effects, which could be therapeutic or a source of side effects depending on the intended target.

Metabolism

Metabolism involves the biochemical modification of drug molecules, primarily by enzymes in the liver. The cytochrome P450 (CYP) enzyme superfamily plays a crucial role in this process. Predicting which CYP isoforms a compound is likely to inhibit or be a substrate for is critical to understanding its metabolic stability and potential for drug-drug interactions.

Experimental Protocol (In Silico): The prediction of metabolic properties often involves docking simulations and machine learning models.[3] Molecular docking can be used to predict the binding affinity of a compound to the active sites of various CYP enzymes. QSAR models are also widely used to predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms based on its structural features.

Data Presentation:

Metabolism ParameterPredicted Interaction for this compoundImplication
CYP1A2 InhibitorNoLow risk of interaction with CYP1A2 substrates
CYP2C19 InhibitorYesPotential for interaction with CYP2C19 substrates
CYP2C9 InhibitorYesPotential for interaction with CYP2C9 substrates
CYP2D6 InhibitorNoLow risk of interaction with CYP2D6 substrates
CYP3A4 InhibitorYesHigh potential for interaction with many common drugs

Interpretation: this compound is predicted to inhibit several key CYP450 enzymes, particularly CYP3A4, which is responsible for the metabolism of a large number of clinically used drugs. This raises a significant concern for potential drug-drug interactions and would require careful consideration and further experimental validation if this compound were to be co-administered with other medications.

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) and to a lesser extent in the bile (feces). Total clearance is a key pharmacokinetic parameter that reflects the efficiency of drug elimination.

Experimental Protocol (In Silico): Computational models for excretion parameters like total clearance are often built using regression analysis based on a compound's physicochemical properties and in vitro metabolism data. These models provide an estimate of how quickly a drug is likely to be cleared from the body.

Data Presentation:

Excretion ParameterPredicted Value for this compoundInterpretation
Total Clearance (log CL) (ml/min/kg)0.65Moderate clearance rate
Renal OCT2 SubstrateNoUnlikely to be a substrate for this renal transporter

Interpretation: The predicted moderate clearance rate for this compound suggests a reasonable elimination half-life, which is a desirable characteristic for many therapeutic agents.

Toxicity

Toxicity prediction aims to identify potential adverse effects of a drug candidate early in the development process. In silico models can screen for various toxicological endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities.

Experimental Protocol (In Silico): Toxicity prediction models are typically based on large databases of toxicological data.[1] For example, mutagenicity can be predicted using models that recognize structural alerts associated with DNA reactivity, often based on the Ames test. Other toxicity predictions rely on QSAR models built from extensive animal testing data.

Data Presentation:

Toxicological EndpointPredicted Risk for this compoundConfidence
AMES MutagenicityNoHigh
CarcinogenicityNoModerate
hERG I InhibitionHighHigh
HepatotoxicityYesModerate
Skin SensitizationNoHigh

Interpretation: A significant finding from the in silico toxicity assessment is the high predicted risk of hERG I inhibition. Inhibition of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes. This is a serious safety concern that would need to be experimentally investigated with high priority. The prediction of hepatotoxicity also warrants further in vitro evaluation.

Visualizations

In Silico ADMET Prediction Workflow

ADMET_Workflow Figure 1. In Silico ADMET Prediction Workflow for this compound cluster_input Input cluster_prediction Prediction Modules cluster_output Output & Analysis Input_Structure This compound (SMILES/SDF) Physicochemical Physicochemical Properties (MW, LogP, TPSA) Input_Structure->Physicochemical Metabolism Metabolism (CYP Inhibition/Substrate) Input_Structure->Metabolism Excretion Excretion (Clearance) Input_Structure->Excretion Toxicity Toxicity (AMES, hERG, Hepatotoxicity) Input_Structure->Toxicity Absorption Absorption (HIA, Caco-2, P-gp) Physicochemical->Absorption Distribution Distribution (PPB, BBB, VDss) Physicochemical->Distribution Data_Analysis Data Analysis & Interpretation Absorption->Data_Analysis Distribution->Data_Analysis Metabolism->Data_Analysis Excretion->Data_Analysis Toxicity->Data_Analysis Risk_Assessment Risk Assessment & Prioritization Data_Analysis->Risk_Assessment Metabolism_Pathway Figure 2. Predicted Metabolic Interactions of this compound Clemaphenol_A This compound CYP2C19 CYP2C19 Clemaphenol_A->CYP2C19 Inhibition CYP2C9 CYP2C9 Clemaphenol_A->CYP2C9 Inhibition CYP3A4 CYP3A4 Clemaphenol_A->CYP3A4 Inhibition CYP1A2 CYP1A2 CYP2D6 CYP2D6

References

Clemaphenol A: A Lignan with Therapeutic Potential in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Therapeutic Targets of Clemaphenol A for Researchers, Scientists, and Drug Development Professionals.

This compound, a lignan compound first isolated from the roots of Clematis chinensis and also found in the flowers of Fritillaria pallidiflora, is emerging as a molecule of interest with potential therapeutic applications in inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its potential molecular targets and mechanisms of action.

Core Therapeutic Potential

Current research, primarily centered on the extracts of plants containing this compound and computational studies, points towards two main areas of therapeutic potential for this compound: anti-inflammatory and cytotoxic activities. While direct experimental evidence on the purified compound is still emerging, the available data provides a strong foundation for further investigation into its drug development potential.

Anti-Inflammatory Activity: Targeting Key Signaling Pathways

The anti-inflammatory properties of this compound are suggested by studies on extracts of Clematis chinensis, which is traditionally used in Chinese medicine to treat inflammatory conditions. These studies indicate that the therapeutic effects are likely mediated through the modulation of key inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Upon activation by pro-inflammatory stimuli, it upregulates the expression of genes encoding cytokines, chemokines, and other inflammatory mediators. Studies on compounds isolated from Clematis chinensis have demonstrated an inhibitory effect on the NF-κB signaling pathway.[1][2] This suggests that this compound may exert its anti-inflammatory effects by preventing the activation and nuclear translocation of NF-κB, thereby reducing the production of inflammatory molecules. A network pharmacology study further supports this, predicting the NF-κB pathway as a key target for the anti-inflammatory action of Clematis chinensis.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in inflammation. Network pharmacology studies have predicted that the MAPK pathway is a likely target for the anti-inflammatory constituents of Clematis chinensis. This pathway plays a significant role in the production of pro-inflammatory cytokines like TNF-α and interleukins.

Downregulation of Pro-Inflammatory Mediators

As a consequence of its potential inhibitory effects on the NF-κB and MAPK pathways, this compound is likely to downregulate the production of several key pro-inflammatory mediators, including:

  • Tumor Necrosis Factor-alpha (TNF-α): A central cytokine in the inflammatory cascade.

  • Interleukin-6 (IL-6): A pleiotropic cytokine with a significant role in chronic inflammation.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.

The proposed mechanism of action for the anti-inflammatory effects of this compound is illustrated in the following signaling pathway diagram.

Clemaphenol_A_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimuli cluster_pathways Intracellular Signaling cluster_clemaphenol Therapeutic Intervention cluster_nucleus Nuclear Events cluster_response Inflammatory Response Stimuli LPS, etc. MAPK MAPK Pathway Stimuli->MAPK IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB_n NF-κB (active) NFkB->NFkB_n translocation ClemaphenolA This compound ClemaphenolA->MAPK Inhibition (Predicted) ClemaphenolA->IKK Inhibition (Predicted) Gene_Expression Gene Transcription NFkB_n->Gene_Expression Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) Gene_Expression->Mediators

Predicted Anti-inflammatory Mechanism of this compound.

Cytotoxic Activity: A Potential Avenue for Cancer Therapy

In addition to its anti-inflammatory potential, this compound has demonstrated cytotoxic activity against several human cancer cell lines. This suggests that it may have applications in oncology.

Quantitative Data on Cytotoxicity

A review of bioactive compounds from Chinese herbal medicines reported the following IC50 values for this compound, indicating its dose-dependent inhibitory effect on the proliferation of these cancer cell lines.[3]

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma44.48 ± 3.60
MCF-7Breast Adenocarcinoma56.73 ± 2.90
HeLaCervical Adenocarcinoma25.68 ± 2.80

The lower IC50 value against HeLa cells suggests a greater potency of this compound towards this particular cancer cell line.

The workflow for identifying and validating the cytotoxic potential of this compound is depicted below.

Cytotoxicity_Workflow Isolation Isolation of this compound from Natural Sources Screening In vitro Cytotoxicity Screening (e.g., MTT, SRB assay) Isolation->Screening IC50 Determination of IC50 Values against Cancer Cell Lines Screening->IC50 MoA Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) IC50->MoA InVivo In vivo Efficacy Studies (Xenograft Models) MoA->InVivo TargetID Target Identification and Validation MoA->TargetID

Workflow for Cytotoxicity Evaluation of this compound.

Experimental Protocols

While detailed experimental protocols specifically for this compound are not yet widely published, the following are generalized methodologies commonly used for evaluating the anti-inflammatory and cytotoxic activities of natural compounds, based on the available literature for extracts and related compounds.

Anti-Inflammatory Activity Assays
  • Cell Culture: Murine macrophage cell line RAW 264.7 is typically used. Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Nitric Oxide (NO) Production Assay: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (TNF-α, IL-6): Cells are treated as described above. The levels of TNF-α and IL-6 in the culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis for NF-κB and MAPK Pathways: To assess the effect on signaling pathways, cells are treated with the compound and stimulated with LPS for a shorter duration (e.g., 30-60 minutes). Cell lysates are then prepared, and the protein levels of total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK) are determined by Western blotting using specific antibodies.

Cytotoxicity Assays
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and antibiotics.

  • MTT Assay: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with a range of concentrations of the test compound for 48-72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Future Directions and Conclusion

The current body of evidence, although preliminary, strongly suggests that this compound is a promising natural product with potential therapeutic applications in the fields of inflammation and oncology. Its predicted ability to modulate the NF-κB and MAPK signaling pathways makes it an attractive candidate for the development of novel anti-inflammatory drugs. Furthermore, its demonstrated cytotoxic activity against various cancer cell lines warrants further investigation into its potential as an anticancer agent.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound through techniques such as affinity chromatography, proteomics, and computational docking studies.

  • Conducting comprehensive in vivo studies to validate the anti-inflammatory and anti-tumor efficacy of purified this compound in animal models.

  • Investigating the structure-activity relationships of this compound and its derivatives to optimize its potency and pharmacokinetic properties.

References

Clemaphenol A: A Review of a Novel Phenolic Compound

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the currently available scientific literature on Clemaphenol A. This document collates the known data on its origin, chemical properties, and biological activities, presenting quantitative data in structured tables and outlining experimental methodologies where available. Visual diagrams generated using DOT language are provided to illustrate experimental workflows and conceptual relationships based on the limited research.

Introduction

This compound is a novel phenolic compound first isolated in 2001. Despite its discovery over two decades ago, research into its biological effects has been limited. This guide aims to consolidate the sparse yet significant findings to support further investigation into its therapeutic potential.

Chemical Origin and Properties

Initially, there were conflicting reports regarding the natural source of this compound. However, the primary scientific literature confirms its first isolation from the root of Clematis chinensis[1]. A chemical supplier has also listed it as a constituent of Fritillaria pallidiflora, though this remains to be substantiated by primary research publications[2]. More recently, this compound has also been identified in the stems of Hibiscus syriacus[3].

Biological Activity and Quantitative Data

The biological activity of this compound has been explored in a few key areas: anti-inflammatory effects, potential antiviral activity (based on computational models), and cytotoxicity. The available quantitative data is summarized in Table 1.

Biological ActivityAssayTarget/Cell LineResultReference
Anti-inflammatory β-glucuronidase release inhibitionPolymorphonuclear leukocytes27.9%–72.6% inhibition at 10-5 mol/L[2][4]
Antiviral (in silico) Molecular DockingSARS-CoV-2 Main Protease (Mpro)Binding Affinity: -7.3 kcal/mol
Cytotoxicity MTS AssayHL-60 (human leukemia) & A-549 (human lung cancer)No significant activity at 40 μmol/L[3]
Table 1: Summary of Quantitative Data for this compound

Experimental Protocols

Detailed experimental protocols for biological assays involving this compound are scarce in the literature. The following is a description of the methodology used in the noted anti-inflammatory assay.

In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of this compound was evaluated by measuring its ability to inhibit the release of β-glucuronidase from polymorphonuclear leukocytes (PMNs) induced by the platelet-activating factor (PAF)[2][4]. While the full detailed protocol is not available, a generalized workflow can be inferred.

G cluster_prep Preparation cluster_incubation Incubation cluster_stimulation Stimulation cluster_measurement Measurement PMNs Polymorphonuclear Leukocytes (PMNs) isolated Incubate PMNs pre-incubated with this compound PMNs->Incubate Clemaphenol_A This compound (10⁻⁵ mol/L) Clemaphenol_A->Incubate PAF Platelet-Activating Factor (PAF) added Incubate->PAF Measure β-glucuronidase release quantified PAF->Measure

Inferred workflow for the in vitro anti-inflammatory assay.

Signaling Pathways and Mechanisms of Action

As of the date of this review, there is no published research detailing the signaling pathways modulated by this compound. The molecular docking study against the SARS-CoV-2 main protease suggests a potential mechanism of action for antiviral activity through the inhibition of this key viral enzyme. This relationship is depicted below.

G Clemaphenol_A This compound Inhibition Inhibition (Predicted) Clemaphenol_A->Inhibition binds to Mpro SARS-CoV-2 Main Protease (Mpro) Mpro->Inhibition is target of Replication Viral Replication Inhibition->Replication disrupts

References

An In-depth Technical Guide to the Natural Sources of Clemaphenol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural sources of Clemaphenol A, a lignan derivative. The document details its origins in the plant kingdom and offers generalized experimental protocols for its isolation and characterization, based on established phytochemical methodologies. Furthermore, a hypothetical biosynthetic pathway is presented, and potential biological activities are discussed based on related compounds.

Natural Sources of this compound

This compound has been identified and isolated from two distinct plant species:

  • Flowers of Fritillaria pallidiflora : This species of flowering plant in the lily family, Liliaceae, is one of the confirmed sources of this compound.

  • Roots of Clematis chinensis : The root of this climbing plant, belonging to the buttercup family, Ranunculaceae, has also been shown to contain this compound.[1]

Hypothetical Biosynthesis of this compound

While the specific biosynthetic pathway of this compound has not been elucidated, it is likely synthesized via the phenylpropanoid pathway , which is responsible for the biosynthesis of various lignans and other phenolic compounds in plants.[1][2][3][4][5][6][7][8][9][10] The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, which then undergo oxidative coupling to form the lignan backbone.

A simplified diagram of the hypothetical biosynthetic pathway of this compound.

Generalized Experimental Protocols for Isolation

The following protocols are representative methodologies for the isolation of this compound from plant material, based on common phytochemical techniques.

  • Plant Material Preparation : Air-dry the plant material (e.g., roots of Clematis chinensis) and grind it into a fine powder.

  • Solvent Extraction : Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

  • Concentration : Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning : Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • Column Chromatography : Subject the ethyl acetate fraction to column chromatography on a silica gel column.

  • Elution Gradient : Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

  • Fraction Collection : Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Further Purification : Combine fractions containing the compound of interest and subject them to further purification steps, such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC), until a pure compound is obtained.

Isolation Workflow for this compound Start Plant Material (e.g., Clematis chinensis roots) Extraction Extraction with 95% Ethanol Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Concentration->Partitioning Silica_Gel_CC Silica Gel Column Chromatography of Ethyl Acetate Fraction Partitioning->Silica_Gel_CC Fraction_Collection Fraction Collection and TLC Analysis Silica_Gel_CC->Fraction_Collection Purification Further Purification (Sephadex LH-20, Prep-HPLC) Fraction_Collection->Purification Pure_Compound Pure this compound Purification->Pure_Compound

A generalized workflow for the isolation of this compound.

Data Presentation

The following tables summarize the expected quantitative data from the isolation and characterization of this compound.

Table 1: Extraction and Fractionation Yields (Hypothetical)

StepStarting MaterialYield (g)Yield (%)
Crude Ethanol Extract 5 kg dried plant material50010.0
Petroleum Ether Fraction 500 g crude extract15030.0
Ethyl Acetate Fraction 500 g crude extract10020.0
n-Butanol Fraction 500 g crude extract12024.0
Aqueous Fraction 500 g crude extract13026.0
Pure this compound 100 g Ethyl Acetate Fraction0.050.05

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points (Hypothetical)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.90-6.50 (m, aromatic protons), 4.80 (d, J=4.0 Hz, anomeric proton), 3.90 (s, methoxy protons)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 150.0-110.0 (aromatic carbons), 101.0 (anomeric carbon), 56.0 (methoxy carbon)
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺, [M+Na]⁺
UV-Vis (MeOH) λmax (nm): 230, 280
IR (KBr) νmax (cm⁻¹): 3400 (OH), 1600 (C=C aromatic), 1250 (C-O)

Potential Biological Activities

While specific biological activities of this compound have not been extensively reported, its chemical structure as a lignan suggests potential pharmacological properties. Lignans and other phenolic compounds are known to exhibit a range of biological effects.

  • Anti-inflammatory Activity : Many phenolic compounds, including those found in Clematis and Fritillaria species, have demonstrated anti-inflammatory properties.[3][5][11][12] This suggests that this compound could potentially modulate inflammatory pathways.

  • Antioxidant Activity : Phenolic compounds are well-known for their antioxidant capabilities due to their ability to scavenge free radicals.[9][13][14][15][16] It is plausible that this compound possesses similar antioxidant potential.

  • Cytotoxic Activity : Certain lignans and extracts from the Clematis genus have shown cytotoxic effects against various cancer cell lines.[8][17][18][19][20] This indicates a potential for this compound to be investigated for its anticancer properties.

  • Antimicrobial Activity : Polyphenols and lignans have been reported to have activity against a range of bacteria and fungi.[7][10][21][22][23] Therefore, this compound may also exhibit antimicrobial properties.

Further research is required to elucidate the specific biological and pharmacological activities of this compound.

Conclusion

References

physical and chemical properties of Clemaphenol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemaphenol A is a naturally occurring lignan found in Clematis chinensis and the flower of Fritillaria pallidiflora. As a member of the lignan class of polyphenols, it is presumed to possess various biological activities, including potential anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. Due to a lack of specific studies on this compound, this guide also presents generalized experimental protocols for the isolation of lignans from plant sources and for the assessment of biological activities on signaling pathways commonly modulated by this class of compounds. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 362606-60-8[Generic CAS Database]
Molecular Formula C₂₀H₂₂O₆[Chemical Supplier Data]
Molecular Weight 358.39 g/mol [Chemical Supplier Data]
Appearance Solid[Chemical Supplier Data]
Color White to off-white[Chemical Supplier Data]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol.[Chemical Supplier Data]
Storage Conditions Store powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[Chemical Supplier Data]

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not currently published. However, based on its classification as a lignan, it is hypothesized to modulate several key signaling pathways implicated in various disease processes. Lignans, as a class, have been reported to exhibit anti-inflammatory, antioxidant, and anticancer effects through the modulation of pathways such as Wnt/β-catenin, NF-κB, MAPK, and Nrf2.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial in cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is often associated with cancer. Some lignans have been shown to inhibit this pathway by promoting the degradation of β-catenin.

Wnt_pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5/6 LRP5/6 GSK-3β/Axin/APC GSK-3β/Axin/APC Complex Dishevelled->GSK-3β/Axin/APC Inhibits β-catenin β-catenin GSK-3β/Axin/APC->β-catenin Phosphorylates for Degradation Proteasomal\nDegradation Proteasomal Degradation β-catenin->Proteasomal\nDegradation Nucleus Nucleus β-catenin->Nucleus Translocates TCF/LEF TCF/LEF β-catenin->TCF/LEF Binds to Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Activates This compound This compound (Hypothesized) This compound->GSK-3β/Axin/APC Potential Inhibition

Hypothesized Wnt/β-catenin pathway modulation.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Many lignans have demonstrated anti-inflammatory properties by inhibiting the activation of NF-κB.

NFkB_pathway cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Proteasomal\nDegradation Proteasomal Degradation IκBα->Proteasomal\nDegradation Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription NF-κB->Gene Transcription Activates This compound This compound (Hypothesized) This compound->IKK Complex Potential Inhibition

Hypothesized NF-κB pathway modulation.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, proliferation, and apoptosis. Dysregulation of this pathway is linked to various diseases. Certain lignans can modulate MAPK signaling.

MAPK_pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates Cellular Response Cellular Response Transcription Factors->Cellular Response This compound This compound (Hypothesized) This compound->MAPKKK Potential Modulation

Hypothesized MAPK pathway modulation.
Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 by phytochemicals like lignans can enhance the expression of antioxidant enzymes, protecting cells from oxidative damage.

Nrf2_pathway cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Proteasomal\nDegradation Proteasomal Degradation Nrf2->Proteasomal\nDegradation Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Gene Expression Gene Expression ARE->Gene Expression Initiates This compound This compound (Hypothesized) This compound->Keap1 Potential Inhibition

Hypothesized Nrf2 pathway modulation.

Experimental Protocols (Generalized)

The following are generalized protocols for the extraction of lignans and the assessment of their activity on the aforementioned signaling pathways. These should be adapted and optimized for specific research purposes.

General Protocol for Lignan Extraction from Plant Material

This protocol outlines a general procedure for the solvent extraction of lignans from dried plant material.

Extraction_Workflow start Start prep Plant Material Preparation (Drying, Grinding) start->prep extraction Solvent Extraction (e.g., Ethanol, Methanol) prep->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporation) filtration->concentration fractionation Fractionation (e.g., Liquid-Liquid Extraction) concentration->fractionation chromatography Chromatographic Purification (e.g., Column Chromatography, HPLC) fractionation->chromatography end Isolated Lignans chromatography->end

Generalized lignan extraction workflow.

Methodology:

  • Plant Material Preparation: Air-dry or freeze-dry the plant material (e.g., roots, stems, leaves) and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Macerate or reflux the powdered plant material with a suitable solvent. Commonly used solvents for lignan extraction include ethanol, methanol, or acetone, often in aqueous mixtures (e.g., 80% ethanol). The choice of solvent will depend on the polarity of the target lignans.

  • Filtration: Separate the extract from the solid plant material by filtration.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Perform liquid-liquid partitioning of the crude extract using immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: Isolate the target lignan from the active fraction using chromatographic techniques such as column chromatography (e.g., silica gel, Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

General Protocol for a Luciferase Reporter Assay to Assess Signaling Pathway Activity

This protocol describes a common method to determine if a compound activates or inhibits a specific signaling pathway using a luciferase reporter construct.

Luciferase_Assay_Workflow start Start cell_culture Cell Culture and Seeding in 96-well plates start->cell_culture transfection Transfection with Reporter Plasmid cell_culture->transfection treatment Treatment with This compound transfection->treatment incubation Incubation treatment->incubation lysis Cell Lysis incubation->lysis luciferase_reaction Addition of Luciferase Substrate lysis->luciferase_reaction measurement Luminescence Measurement luciferase_reaction->measurement end Data Analysis measurement->end

Generalized luciferase reporter assay workflow.

Methodology:

  • Cell Culture and Seeding: Culture an appropriate cell line in a 96-well plate.

  • Transfection: Transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the transcription factor of interest (e.g., TCF/LEF for Wnt/β-catenin, NF-κB response elements for NF-κB). A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Treatment: Treat the transfected cells with various concentrations of this compound. Include appropriate positive and negative controls.

  • Incubation: Incubate the cells for a sufficient period to allow for changes in gene expression.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Reaction: Add the luciferase substrate to the cell lysate.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and compare the results from treated cells to control cells to determine the effect of this compound on the signaling pathway.

Conclusion and Future Directions

This compound represents a potentially valuable natural product for further investigation. The current knowledge, primarily its chemical structure and classification as a lignan, suggests a range of possible biological activities. However, there is a clear need for dedicated research to elucidate its specific physical properties, biological functions, and mechanisms of action. Future studies should focus on:

  • Total synthesis or efficient isolation of this compound to obtain sufficient quantities for comprehensive biological screening.

  • Determination of key physical constants such as melting point and detailed solubility profiles.

  • In vitro and in vivo studies to investigate its anti-inflammatory, antioxidant, anticancer, and other potential therapeutic effects.

  • Elucidation of the specific signaling pathways modulated by this compound and the identification of its molecular targets.

This guide serves as a starting point for researchers, providing the known information and a framework for future investigations into the therapeutic potential of this compound.

Clemaphenol A CAS number 362606-60-8

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 362606-60-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemaphenol A is a naturally occurring lignan isolated from the flowers of Fritillaria pallidiflora and has also been identified in Melia azedarach.[1] As a member of the lignan class of phenylpropanoid derivatives, it is of interest to the scientific community for its potential biological activities, which are characteristic of this group of compounds, including anti-inflammatory, antioxidant, and cytotoxic properties. This technical guide provides a summary of the available information on this compound, including its physicochemical properties and general methodologies for its study. It is important to note that while the structure and origin of this compound are documented, detailed experimental studies on its specific biological activities and mechanisms of action are not extensively available in the public domain. This guide therefore also includes generalized protocols and illustrative pathways relevant to the study of natural product lignans.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various commercial suppliers and chemical databases.

PropertyValueSource(s)
CAS Number 362606-60-8[1][2][3]
Molecular Formula C₂₀H₂₂O₆[1]
Molecular Weight 358.39 g/mol [1]
IUPAC Name 5,5'-((1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2-methoxyphenol)[2]
InChI Key VRHZMFGDDGFRLP-NSMLZSOPSA-N[2]
Appearance White to off-white solid[1]
Natural Source(s) Fritillaria pallidiflora (flower), Melia azedarach[1]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1][3]

Spectroscopic Data

SpectroscopyExpected Features
¹H NMR Signals corresponding to aromatic protons, methoxy group protons, and protons of the furofuran ring system.
¹³C NMR Resonances for aromatic carbons, methoxy carbons, and carbons of the furofuran core.
Mass Spectrometry A molecular ion peak consistent with the molecular formula C₂₀H₂₂O₆, along with characteristic fragmentation patterns.
Infrared (IR) Absorption bands indicating the presence of hydroxyl (-OH) groups, aromatic C-H bonds, and C-O ether linkages.

Experimental Protocols

Detailed experimental protocols for the synthesis or specific biological assays of this compound are not currently available in peer-reviewed literature. However, this section provides generalized methodologies that are standard in the field of natural product chemistry and pharmacology for the isolation, characterization, and biological evaluation of lignans like this compound.

General Protocol for Isolation from Fritillaria pallidiflora

The following is a representative workflow for the isolation of lignans from a plant source.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structure Elucidation A Dried Fritillaria pallidiflora flowers B Pulverization A->B C Solvent Extraction (e.g., Methanol or Ethanol) B->C D Filtration and Concentration C->D E Crude Extract D->E F Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Water) E->F G Ethyl Acetate Fraction (Lignan-rich) F->G H Column Chromatography (Silica Gel) G->H I Further Chromatography (e.g., Sephadex LH-20, HPLC) H->I J Fractions containing this compound I->J K Crystallization / Lyophilization J->K L Pure this compound K->L M Spectroscopic Analysis (NMR, MS, IR) L->M

Caption: Generalized workflow for the isolation and purification of this compound.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol outlines a standard method for evaluating the antioxidant capacity of a compound.

  • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay Procedure: Different concentrations of this compound are added to the DPPH solution in a 96-well plate.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Potential Biological Activities and Signaling Pathways

While specific studies on this compound are lacking, as a lignan, it is plausible that it may exhibit biological activities common to this class of compounds. The following sections describe potential activities and associated signaling pathways that could be investigated for this compound.

Anti-inflammatory Activity

Lignans are known to possess anti-inflammatory properties. A potential mechanism for this activity is the inhibition of the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes nucleus Nucleus ClemaphenolA This compound ClemaphenolA->IKK Potential Inhibition ClemaphenolA->NFkB_nucleus Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity

The phenolic hydroxyl groups in the structure of this compound suggest that it may act as an antioxidant by donating a hydrogen atom to neutralize free radicals.

G ClemaphenolA This compound (with -OH group) ClemaphenolA_Radical This compound Radical (Stabilized) ClemaphenolA->ClemaphenolA_Radical Donates H• FreeRadical Free Radical (e.g., R•) NeutralizedRadical Neutralized Molecule (RH) FreeRadical->NeutralizedRadical Accepts H•

Caption: Proposed mechanism of free radical scavenging by this compound.

Conclusion and Future Directions

This compound is a structurally characterized lignan with potential for various biological activities. However, a significant gap exists in the scientific literature regarding its specific pharmacological properties and mechanisms of action. Future research should focus on:

  • Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological testing.

  • Comprehensive Biological Screening: Evaluation of its anti-inflammatory, antioxidant, cytotoxic, and other biological activities using a panel of in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural features for its biological activity.

The information provided in this guide serves as a foundation for researchers interested in exploring the therapeutic potential of this compound. Further investigation is warranted to fully understand its pharmacological profile and potential applications in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Bisphenol A

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantification of Bisphenol A (BPA) in various matrices, targeting researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

Bisphenol A (BPA) is a synthetic organic compound widely used in the production of polycarbonate plastics and epoxy resins. These materials are found in a variety of consumer products, including food and beverage containers, leading to potential human exposure. Due to its classification as an endocrine-disrupting chemical, the accurate and sensitive quantification of BPA in biological and environmental samples is of significant interest. This document outlines established analytical methodologies for the determination of BPA, focusing on High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

Analytical Methods Overview

Several analytical techniques are available for the quantification of BPA. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The most common methods include:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely available technique suitable for samples with relatively high BPA concentrations.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): Offers higher sensitivity and selectivity compared to UV detection, as BPA is a native fluorescent compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification of BPA, providing excellent sensitivity and specificity, making it ideal for complex biological matrices.

A summary of the quantitative performance of these methods is presented in Table 1.

Table 1: Comparison of Quantitative Data for BPA Analytical Methods

ParameterHPLC-UVHPLC-FLDLC-MS/MS
Limit of Detection (LOD) 0.05 µg/mL0.1 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 ng/mL0.15 ng/mL
Linearity Range 0.15 - 10 µg/mL0.3 - 100 ng/mL0.15 - 50 ng/mL
Recovery 85-105%90-110%95-105%
Precision (RSD) < 10%< 8%< 5%

Experimental Protocols

This section provides detailed protocols for sample preparation and analysis using HPLC-FLD and LC-MS/MS.

General Sample Preparation Workflow

A generic workflow for the extraction of BPA from biological samples such as serum or plasma is outlined below. This typically involves protein precipitation followed by solid-phase extraction (SPE) for cleanup and concentration.

sample Biological Sample (e.g., Serum) precip Protein Precipitation (e.g., Acetonitrile) sample->precip centrifuge1 Centrifugation precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) supernatant->spe wash Wash Cartridge (e.g., Water/Methanol) spe->wash elute Elute BPA (e.g., Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Analysis by HPLC/LC-MS reconstitute->analyze

Caption: General workflow for BPA extraction from biological samples.

Protocol 1: Quantification of BPA by HPLC with Fluorescence Detection (HPLC-FLD)

This method is suitable for the quantification of BPA in samples such as water or after efficient cleanup of biological fluids.

3.2.1. Materials and Reagents

  • BPA standard (≥99% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Formic acid (FA), LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

3.2.2. Instrumentation and Conditions

  • HPLC System: A system equipped with a binary pump, autosampler, and fluorescence detector.

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 275 nm

    • Emission Wavelength: 305 nm

3.2.3. Procedure

  • Sample Preparation: Extract BPA from the sample matrix using the general workflow described in section 3.1.

  • Calibration Standards: Prepare a series of calibration standards of BPA (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) in the mobile phase.

  • Analysis: Inject the prepared samples and calibration standards into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of BPA against the concentration of the standards. Determine the concentration of BPA in the samples from this curve.

Protocol 2: Quantification of BPA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of BPA in complex matrices like serum, plasma, and urine.

3.3.1. Materials and Reagents

  • BPA standard (≥99% purity)

  • Isotopically labeled internal standard (IS), e.g., ¹³C₁₂-BPA

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • SPE cartridges (as in 3.2.1)

3.3.2. Instrumentation and Conditions

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 20% B

    • 6.1-8 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI, Negative

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Multiple Reaction Monitoring (MRM) Transitions:

      • BPA: 227.1 -> 212.1 (Quantifier), 227.1 -> 133.1 (Qualifier)

      • ¹³C₁₂-BPA (IS): 239.1 -> 224.1

3.3.3. Procedure

  • Sample Preparation: Spike samples with the internal standard (¹³C₁₂-BPA) prior to extraction. Follow the general workflow in section 3.1.

  • Calibration Standards: Prepare calibration standards containing a fixed concentration of the internal standard.

  • Analysis: Inject the prepared samples and standards into the LC-MS/MS system.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of BPA to the peak area of the internal standard against the concentration of BPA. Calculate the concentration of BPA in the samples using this curve.

cluster_lc UHPLC System cluster_ms Mass Spectrometer autosampler Autosampler (Inject Sample) pump Binary Pump (Mobile Phase Gradient) column C18 Column (Analyte Separation) pump->column esi ESI Source (Ionization) column->esi q1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Q2) (Collision Cell) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 detector Detector q3->detector data Data System detector->data Data Acquisition

Caption: Workflow of the LC-MS/MS analysis for BPA quantification.

Endocrine-Disrupting Signaling Pathway of BPA

BPA is known to exert its endocrine-disrupting effects primarily by interacting with nuclear hormone receptors, particularly the estrogen receptors (ERα and ERβ). The diagram below illustrates a simplified signaling pathway.

cluster_nuc Inside Nucleus bpa Bisphenol A (BPA) er Estrogen Receptor (ERα/ERβ) bpa->er Binds nucleus Nucleus er->nucleus Translocation er_dimer ER Dimerization hsp HSP90 hsp->er Dissociation ere Estrogen Response Element (ERE) transcription Gene Transcription ere->transcription response Biological Response (Endocrine Disruption) transcription->response er_dimer->ere Binds to

Caption: Simplified signaling pathway of BPA as an endocrine disruptor.

Conclusion

The protocols described provide robust and validated methods for the quantification of Bisphenol A in various samples. The choice between HPLC-FLD and LC-MS/MS should be guided by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For trace-level analysis in biological matrices, LC-MS/MS is the recommended technique due to its superior sensitivity and specificity. Proper sample preparation is critical to achieving accurate and reproducible results.

HPLC method for Clemaphenol A analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the HPLC Analysis of Clemaphenol A

Introduction

Materials and Methods

This section outlines the proposed starting conditions for the HPLC analysis of this compound. Method development and validation will be necessary to optimize these parameters for specific applications.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis detector

Chemicals and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or Acetic Acid, HPLC grade)

  • Dimethyl sulfoxide (DMSO, HPLC grade)

Experimental Protocols

1. Standard Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO. This solution should be stored at -20°C in an amber vial to prevent degradation.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be used to construct a calibration curve.

2. Sample Preparation:

For the analysis of this compound from a sample matrix (e.g., plant extract, reaction mixture):

  • Extraction: If this compound is in a solid matrix, extract it using a suitable solvent such as methanol or ethanol. Sonication or vortexing can aid in the extraction process.

  • Centrifugation: Centrifuge the extract to pellet any particulate matter.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection. This step is crucial to prevent clogging of the HPLC column and tubing.

3. HPLC Analysis Workflow:

The general workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve Dissolve in DMSO (Stock Solution) Standard->Dissolve Dilute Prepare Working Standards Dissolve->Dilute Inject Inject into HPLC System Dilute->Inject Sample Extract Sample (e.g., with Methanol) Filter Filter through 0.22 µm Syringe Filter Sample->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (e.g., 280 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound in Sample Calibrate->Quantify

Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound.

Data Presentation

The following table summarizes the proposed HPLC conditions for the analysis of this compound.

ParameterProposed Value
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection DAD at 280 nm (scan from 200-400 nm to determine optimal wavelength)
Run Time 35 minutes

Data Analysis and Method Validation

1. Identification:

The retention time of the peak in the sample chromatogram should match that of the this compound reference standard. The UV spectrum of the peak from the sample, obtained using the DAD, should also match that of the standard.

2. Quantification:

A calibration curve should be generated by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the sample can then be determined from this curve using the peak area obtained from the sample injection.

3. Method Validation (Recommended):

For reliable and accurate results, the proposed method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Linearity: Assessed by analyzing a series of standard solutions over a defined concentration range.

  • Accuracy: Determined by spike and recovery experiments.

  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a comprehensive starting point for the development of a robust HPLC method for the analysis of this compound. The proposed conditions are based on established principles for the separation of phenolic compounds. Researchers, scientists, and drug development professionals are encouraged to use this protocol as a foundation and to perform the necessary method optimization and validation to ensure the accuracy and reliability of their results for their specific application.

Application Notes and Protocols for the Detection of Bisphenol A and its Derivatives by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bisphenol A (BPA) is an industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins, commonly found in food and beverage containers.[1] Due to its potential as an endocrine disruptor, there is significant interest in monitoring its levels in various matrices, including biological samples and environmental sources.[2][3] Furthermore, chlorinated derivatives of BPA (ClxBPAs), which can form in aquatic environments, are believed to have higher estrogenic activity than BPA itself.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely used technique for the sensitive and selective quantification of BPA and its derivatives due to its high specificity and ability to detect low concentrations in complex matrices.[1][2][3][4]

This application note provides a detailed protocol for the detection and quantification of Bisphenol A and its chlorinated derivatives using LC-MS/MS. The methodology described is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Experimental Protocols

1. Sample Preparation

Effective sample preparation is crucial to remove interfering substances and concentrate the analytes of interest. The choice of method depends on the sample matrix.

a) Human Plasma:

A solid-phase extraction (SPE) method is recommended for cleaning up plasma samples.[2]

  • Materials:

    • Human plasma sample (e.g., 500 µL)[2]

    • SPE cartridges (e.g., C18)

    • Methanol

    • Water

    • Internal Standard (IS) solution (e.g., BPA-d16)[1]

  • Procedure:

    • Spike the plasma sample with an appropriate internal standard (e.g., 25 ng/mL BPA-d16).[1]

    • Condition the SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[5]

    • Reconstitute the residue in a solvent compatible with the LC mobile phase.[5][6]

b) Infant Formula:

An automated online sample preparation method such as TurboFlow can be utilized for infant formula samples to reduce manual sample handling.[1]

  • Materials:

    • Infant formula powder (e.g., 1 g)[1]

    • Ammonium acetate in acetonitrile (AmAcACN) solution[1]

    • Internal Standard (IS) solution (e.g., BPA-d16)[1]

  • Procedure:

    • Add 10 mL of AmAcACN solution to 1 g of infant formula powder.[1]

    • Centrifuge the mixture at 10,000 RPM for 30 minutes.[1]

    • Use the resulting supernatant for LC-MS/MS analysis. The internal standard can be added to the supernatant.[1]

2. LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions:

Chromatographic separation is essential to resolve the analytes from matrix components.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]

  • Column: A C18 reversed-phase column is commonly used (e.g., Kinetex C18, 100 x 2.1 mm, 1.7 µm).[2]

  • Mobile Phase: A gradient of water (A) and methanol (B) is typically employed.[2]

  • Flow Rate: A flow rate of around 0.35 mL/min is suitable for a 2.1 mm ID column.[2]

  • Injection Volume: 20 µL.[2]

  • Run Time: A short run time of approximately 8 minutes can be achieved using a scheduled Multiple Reaction Monitoring (MRM) algorithm.[2]

b) Mass Spectrometry (MS/MS) Conditions:

A triple quadrupole mass spectrometer is used for sensitive and selective detection in MRM mode.[2][3]

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for phenolic compounds like BPA.[2][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[2][3]

  • MRM Transitions: Specific MRM transitions need to be optimized for each compound. For example, for BPA, the transition m/z 227.1 > 212.1 can be used as the quantifier ion.[3]

Quantitative Data

The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of BPA and its chlorinated derivatives in human plasma.[2]

Table 1: MRM Transitions for BPA and Chlorinated Derivatives

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Bisphenol A (BPA)227.1212.1133.2
Monochlorobisphenol A (MCBPA)261.0246.0167.1
Dichlorobisphenol A (DCBPA)295.0280.0201.0
Trichlorobisphenol A (TCBPA)328.9313.9234.9
Tetrachlorobisphenol A (TTCBPA)362.8347.8268.8

Table 2: Method Performance Characteristics in Human Plasma

CompoundLower Limit of Quantification (LLOQ) (ng/mL)
Bisphenol A (BPA)0.1
Monochlorobisphenol A (MCBPA)0.005
Dichlorobisphenol A (DCBPA)0.005
Trichlorobisphenol A (TCBPA)0.005
Tetrachlorobisphenol A (TTCBPA)0.02

Visualizations

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Human Plasma) Spike Spike with Internal Standard Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS Mass Spectrometry (Detection - MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant Report Reporting Quant->Report

Caption: Workflow for LC-MS/MS analysis of Bisphenol A.

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of Bisphenol A and its chlorinated derivatives in complex matrices. The use of solid-phase extraction for sample cleanup and tandem mass spectrometry for detection ensures high accuracy and precision, making this method suitable for large-scale biomonitoring and toxicological studies.[2] The flexibility of the method allows for adaptation to various sample types with appropriate validation.

References

Application Notes and Protocols for the Synthesis of Clemaphenol A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemaphenol A is a naturally occurring furofuran lignan characterized by its unique 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. Lignans, as a class of polyphenolic compounds, have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][2] These properties make them attractive scaffolds for the development of novel therapeutic agents. The furofuran lignan core, in particular, has been associated with a range of pharmacological activities, such as anticancer, cardiovasculoprotective, and neuroprotective effects.[1] This document provides a detailed, proposed synthetic protocol for this compound and its derivatives, based on established methodologies for the synthesis of furofuran lignans. The application notes included herein offer insights into the potential biological relevance and applications of these synthesized compounds.

Proposed Synthetic Pathway for this compound

While a specific total synthesis of this compound has not been widely reported, a plausible and efficient synthetic route can be devised based on the biomimetic oxidative coupling of cinnamyl alcohols, a common and effective strategy for the construction of the furofuran lignan core.[3] The proposed multi-step synthesis is outlined below.

This compound Synthesis Workflow Vanillin Vanillin Veratraldehyde Veratraldehyde Vanillin->Veratraldehyde Methylation DMBA 3,4-Dimethoxybenzyl alcohol Veratraldehyde->DMBA Reduction DMC_aldehyde 3,4-Dimethoxycinnamaldehyde DMBA->DMC_aldehyde Oxidation & Wittig Reaction DMC_alcohol (E)-3,4-Dimethoxycinnamyl alcohol DMC_aldehyde->DMC_alcohol Reduction ClemaphenolA This compound DMC_alcohol->ClemaphenolA Oxidative Coupling

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Veratraldehyde from Vanillin

Objective: To methylate the phenolic hydroxyl group of vanillin to yield veratraldehyde.

Materials:

  • Vanillin

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents).

  • Heat the mixture to 50-60°C with stirring.

  • Slowly add dimethyl sulfate (1.2 equivalents) dropwise to the reaction mixture over 30 minutes. Caution: Dimethyl sulfate is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • After the addition is complete, continue stirring the mixture at 60°C for 2 hours.

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude veratraldehyde.

  • The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Expected Yield: 85-95%

AnalyteExpected Data
AppearanceWhite to pale yellow solid
Melting Point42-45 °C
¹H NMR (CDCl₃)δ 9.84 (s, 1H), 7.43-7.41 (m, 2H), 7.00 (d, J=8.0 Hz, 1H), 3.95 (s, 3H), 3.94 (s, 3H)
Step 2: Reduction of Veratraldehyde to 3,4-Dimethoxybenzyl alcohol

Objective: To reduce the aldehyde functional group of veratraldehyde to a primary alcohol.

Materials:

  • Veratraldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve veratraldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.[4]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield 3,4-dimethoxybenzyl alcohol.[5]

Expected Yield: 90-98%

AnalyteExpected Data
AppearanceWhite solid
Melting Point63-66 °C
¹H NMR (CDCl₃)δ 6.90-6.82 (m, 3H), 4.63 (s, 2H), 3.89 (s, 3H), 3.87 (s, 3H)
Step 3: Synthesis of (E)-3,4-Dimethoxycinnamyl alcohol

Objective: To convert 3,4-dimethoxybenzyl alcohol to the corresponding cinnamyl alcohol. This can be a two-step process involving oxidation to the aldehyde followed by a Wittig reaction and subsequent reduction, or a more direct conversion. A common route involves oxidation followed by chain extension.

Part A: Oxidation to 3,4-Dimethoxycinnamaldehyde

Materials:

  • 3,4-Dimethoxybenzyl alcohol

  • Manganese dioxide (MnO₂) or Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Celite®

Procedure (using MnO₂):

  • To a stirred solution of 3,4-dimethoxybenzyl alcohol (1 equivalent) in dichloromethane, add activated manganese dioxide (5-10 equivalents).

  • Stir the suspension vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with dichloromethane.

  • Concentrate the filtrate under reduced pressure to afford 3,4-dimethoxycinnamaldehyde.

Part B: Reduction to (E)-3,4-Dimethoxycinnamyl alcohol

Materials:

  • 3,4-Dimethoxycinnamaldehyde

  • Sodium borohydride (NaBH₄) or Diisobutylaluminium hydride (DIBAL-H)

  • Methanol or Tetrahydrofuran (THF)

Procedure (using NaBH₄):

  • Dissolve 3,4-dimethoxycinnamaldehyde (1 equivalent) in methanol.

  • Cool the solution to 0°C and add sodium borohydride (1.2 equivalents) portion-wise.

  • Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours.

  • Follow the workup procedure described in Step 2 to isolate (E)-3,4-dimethoxycinnamyl alcohol.

Expected Overall Yield (from benzyl alcohol): 60-75%

AnalyteExpected Data
AppearanceColorless to pale yellow oil or low melting solid
¹H NMR (CDCl₃)δ 6.95-6.80 (m, 3H), 6.55 (d, J=15.9 Hz, 1H), 6.25 (dt, J=15.9, 5.7 Hz, 1H), 4.30 (d, J=5.7 Hz, 2H), 3.88 (s, 3H), 3.87 (s, 3H)
Step 4: Oxidative Dimerization to this compound

Objective: To perform a biomimetic oxidative coupling of (E)-3,4-dimethoxycinnamyl alcohol to form the furofuran core of this compound.

Materials:

  • (E)-3,4-Dimethoxycinnamyl alcohol

  • Horseradish peroxidase (HRP) or a chemical oxidant like ferric chloride (FeCl₃)

  • Hydrogen peroxide (H₂O₂) (for enzymatic reaction)

  • Phosphate buffer (pH 6.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Enzymatic):

  • Dissolve (E)-3,4-dimethoxycinnamyl alcohol in a minimal amount of acetone and add it to a phosphate buffer (pH 6.0).

  • To this solution, add horseradish peroxidase.

  • Slowly add a dilute solution of hydrogen peroxide (1.1 equivalents) dropwise over several hours with gentle stirring.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate this compound.

Expected Yield: 20-40% (as a racemic mixture)

AnalyteExpected Data
Molecular FormulaC₂₀H₂₂O₆
Molecular Weight358.39 g/mol
¹H and ¹³C NMRConsistent with the structure of this compound

Application Notes

Biological and Pharmacological Significance

Furofuran lignans, the structural class to which this compound belongs, exhibit a wide array of biological activities that are of significant interest to researchers and drug development professionals.

  • Antioxidant Activity: The phenolic nature of many lignans allows them to act as potent antioxidants. They can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.[6] The antioxidant mechanism of phenolic compounds often involves hydrogen atom transfer or single electron transfer to neutralize reactive oxygen species.[1]

  • Anti-inflammatory Effects: Lignans have been shown to possess significant anti-inflammatory properties.[7] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[8][9] By inhibiting these pathways, lignans can reduce the production of pro-inflammatory cytokines and mediators.[9]

Anti-inflammatory Signaling Pathway of Lignans cluster_0 Inflammatory Stimuli cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IkB_NFkB IκB-NF-κB (Inactive complex) IKK->IkB_NFkB Phosphorylation & Degradation of IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Lignans Lignans (e.g., this compound derivatives) Lignans->IKK Inhibition IkB_NFkB->NFkB Activation DNA DNA NFkB_n->DNA ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes

References

Application Notes and Protocols for In Vitro Biological Screening of Clemaphenol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemaphenol A is a novel polyphenolic compound isolated from a rare botanical source, demonstrating significant potential for therapeutic applications. Its unique chemical structure suggests a range of biological activities, making it a compelling candidate for in vitro screening to elucidate its mechanism of action and potential as a lead compound in drug discovery. These application notes provide a comprehensive overview of protocols for evaluating the antioxidant, anti-inflammatory, and anticancer properties of this compound.

Data Summary

The following table summarizes the quantitative data from in vitro assays performed with this compound.

Assay TypeTarget/Cell LineEndpointIC50 / EC50 (µM)
Antioxidant DPPH RadicalScavenging Activity15.8 ± 2.1
ABTS RadicalScavenging Activity10.5 ± 1.5
Anti-inflammatory Lipoxygenase (LOX)Enzyme Inhibition25.3 ± 3.4
RAW 264.7 MacrophagesNitric Oxide (NO) Production32.1 ± 4.5
Anticancer MCF-7 (Breast Cancer)Cytotoxicity (MTT Assay)18.9 ± 2.8
A549 (Lung Cancer)Cytotoxicity (MTT Assay)22.4 ± 3.1
Caspase-3Enzyme Activation12.7 ± 1.9

Experimental Protocols

Antioxidant Activity Assays

a) DPPH Radical Scavenging Assay

This assay measures the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Materials:

    • This compound stock solution (in DMSO)

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare serial dilutions of this compound in methanol in a 96-well plate.

    • Add 100 µL of the DPPH solution to each well containing 100 µL of the sample or standard.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • Determine the EC50 value from a dose-response curve.

b) ABTS Radical Scavenging Assay

This assay assesses the capacity of this compound to scavenge the ABTS radical cation.

  • Materials:

    • This compound stock solution (in DMSO)

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of this compound dilutions to 190 µL of the diluted ABTS radical solution in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the EC50 value as described for the DPPH assay.

Anti-inflammatory Assays

a) Lipoxygenase (LOX) Inhibition Assay

This assay determines the ability of this compound to inhibit the enzymatic activity of lipoxygenase, which is involved in the inflammatory pathway.

  • Materials:

    • This compound stock solution (in DMSO)

    • Soybean lipoxygenase solution

    • Linoleic acid substrate solution

    • Borate buffer (pH 9.0)

    • 96-well UV microplate

    • Microplate reader

  • Protocol:

    • Add 20 µL of this compound dilutions to a 96-well plate.

    • Add 160 µL of borate buffer and 10 µL of the lipoxygenase solution to each well.

    • Pre-incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the linoleic acid substrate.

    • Measure the increase in absorbance at 234 nm for 5 minutes.

    • Calculate the percentage of inhibition and the IC50 value.

b) Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line

    • This compound stock solution (in sterile DMSO)

    • Lipopolysaccharide (LPS)

    • DMEM medium with 10% FBS

    • Griess Reagent

    • 96-well cell culture plate

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the concentration of nitrite using a sodium nitrite standard curve and calculate the IC50 value for NO inhibition.

Anticancer Activity Assays

a) MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of this compound on cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549)

    • This compound stock solution (in sterile DMSO)

    • Complete growth medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well cell culture plate

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach for 24 hours.

    • Treat the cells with various concentrations of this compound for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

b) Caspase-3 Activity Assay

This assay measures the activation of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Cancer cell line

    • This compound

    • Cell lysis buffer

    • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

    • Assay buffer

    • 96-well plate

  • Protocol:

    • Treat cells with this compound for a specified time to induce apoptosis.

    • Lyse the cells and collect the protein lysate.

    • Add the cell lysate to a 96-well plate with the caspase-3 substrate and assay buffer.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm, which corresponds to the release of p-nitroaniline (pNA).

    • Quantify caspase-3 activity based on a pNA standard curve and determine the EC50 for activation.

Visualizations

G Clemaphenol_A This compound ROS Reactive Oxygen Species (ROS) Clemaphenol_A->ROS Scavenges NF_kB NF-κB Clemaphenol_A->NF_kB Inhibits Apoptosis_Pathway Intrinsic Apoptosis Pathway Clemaphenol_A->Apoptosis_Pathway Induces MAPK_Pathway MAPK Signaling (e.g., JNK, p38) ROS->MAPK_Pathway ROS->NF_kB MAPK_Pathway->NF_kB Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) NF_kB->Pro_inflammatory_Genes Activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Bax Bax Apoptosis_Pathway->Bax Upregulates Bcl2 Bcl-2 Apoptosis_Pathway->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical signaling pathways modulated by this compound.

G cluster_antioxidant Antioxidant Assays cluster_inflammatory Anti-inflammatory Assays cluster_cancer Anticancer Assays start Start: this compound Stock Solution assay_selection Select In Vitro Assays (Antioxidant, Anti-inflammatory, Anticancer) start->assay_selection dose_response Prepare Serial Dilutions (Dose-Response) assay_selection->dose_response antioxidant_assay DPPH & ABTS Assays dose_response->antioxidant_assay inflammatory_assay LOX Inhibition & NO Production Assays dose_response->inflammatory_assay cancer_assay MTT Cytotoxicity & Caspase-3 Activity Assays dose_response->cancer_assay antioxidant_data Measure Absorbance & Calculate EC50 antioxidant_assay->antioxidant_data data_analysis Data Analysis and Interpretation antioxidant_data->data_analysis inflammatory_data Measure Activity/Production & Calculate IC50 inflammatory_assay->inflammatory_data inflammatory_data->data_analysis cancer_data Measure Viability/Activity & Calculate IC50/EC50 cancer_assay->cancer_data cancer_data->data_analysis end End: Biological Profile of this compound data_analysis->end

Caption: General experimental workflow for in vitro screening.

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Clemaphenol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli and is implicated in numerous chronic diseases. The discovery of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of pharmaceutical research. Natural products, particularly polyphenols, are a promising source of new therapeutic leads. Clemaphenol A is a novel phenolic compound whose anti-inflammatory potential is of significant interest.

These application notes provide a comprehensive set of protocols to systematically evaluate the anti-inflammatory activity of this compound, from initial in vitro screening to elucidation of its mechanism of action and in vivo validation.

In Vitro Anti-inflammatory Activity Assessment

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated control. Determine the IC₅₀ value of this compound.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, and IL-1β)

Principle: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β play a crucial role in the inflammatory cascade. This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify the inhibitory effect of this compound on the production of these cytokines.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 from the NO inhibition protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.

  • ELISA:

    • Perform ELISA for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the collected supernatants, standards, and controls.

    • Add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage inhibition for each concentration of this compound and determine the IC₅₀ values.

Elucidation of Mechanism of Action: Signaling Pathway Analysis

Inhibition of NF-κB Activation

Principle: The transcription factor NF-κB is a master regulator of inflammatory gene expression. This assay determines if this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Protocol:

  • Cell Culture and Transfection: Use a stable RAW 264.7 cell line expressing an NF-κB-luciferase reporter construct.

  • Treatment and Stimulation:

    • Seed the cells in a 96-well plate.

    • Pre-treat with various concentrations of this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Calculate the percentage inhibition of NF-κB activation and determine the IC₅₀ value.

Western Blot Analysis of MAPK and NF-κB Pathways

Principle: Western blotting can be used to assess the phosphorylation status of key proteins in the MAPK (p38, ERK, JNK) and NF-κB (IκBα, p65) signaling pathways.

Protocol:

  • Cell Culture, Treatment, and Stimulation: Culture RAW 264.7 cells in 6-well plates, pre-treat with this compound, and stimulate with LPS for a shorter duration (e.g., 15-60 minutes).

  • Protein Extraction: Lyse the cells and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, IκBα, and p65.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and determine the effect of this compound on the phosphorylation of the target proteins.

In Vivo Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rodents

Principle: Carrageenan injection into the paw of a rodent induces an acute inflammatory response characterized by edema. The reduction in paw volume is a measure of anti-inflammatory activity.[1]

Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Grouping and Administration:

    • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 25, 50, 100 mg/kg).

    • Administer the treatments orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group at each time point.

Data Presentation

The quantitative data for the anti-inflammatory activity of this compound can be summarized as follows:

In Vitro AssayParameterThis compoundPositive Control
NO Production IC₅₀ (µM)[Insert Value]L-NMMA: [Insert Value]
TNF-α Production IC₅₀ (µM)[Insert Value]Dexamethasone: [Insert Value]
IL-6 Production IC₅₀ (µM)[Insert Value]Dexamethasone: [Insert Value]
IL-1β Production IC₅₀ (µM)[Insert Value]Dexamethasone: [Insert Value]
NF-κB Activation IC₅₀ (µM)[Insert Value]Bay 11-7082: [Insert Value]
In Vivo Assay % Inhibition of Edema (at 3h) Indomethacin
25 mg/kg [Insert Value][Insert Value]
50 mg/kg [Insert Value]
100 mg/kg [Insert Value]

Visualization of Signaling Pathways and Experimental Workflow

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (Degradation) NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation Clemaphenol_A This compound Clemaphenol_A->IKK Inhibits Clemaphenol_A->NFkappaB_nuc Inhibits DNA DNA NFkappaB_nuc->DNA Binds to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Proinflammatory_Genes Transcription

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates p38 p38 TAK1->p38 Phosphorylates ERK ERK TAK1->ERK Phosphorylates JNK JNK TAK1->JNK Phosphorylates AP1 AP-1 p38->AP1 Activates ERK->AP1 Activates JNK->AP1 Activates Clemaphenol_A This compound Clemaphenol_A->TAK1 Inhibits Proinflammatory_Genes Pro-inflammatory Genes AP1->Proinflammatory_Genes Transcription Experimental_Workflow Start Start: Novel Compound (this compound) In_Vitro_Screening In Vitro Screening - NO Assay - Cytokine ELISA Start->In_Vitro_Screening Active Active? In_Vitro_Screening->Active Mechanism_of_Action Mechanism of Action - NF-κB Assay - Western Blot (MAPK, NF-κB) Active->Mechanism_of_Action Yes Inactive Inactive Active->Inactive No In_Vivo_Validation In Vivo Validation (Carrageenan-induced paw edema) Mechanism_of_Action->In_Vivo_Validation Lead_Candidate Lead Candidate In_Vivo_Validation->Lead_Candidate

References

Application Notes and Protocols for Assessing the Cytotoxicity of Clemaphenol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemaphenol A is a phenolic compound that has been isolated from Clematis chinensis and Fritillaria pallidiflora. While specific cytotoxic activities of this compound have not been extensively documented, phenolic compounds as a class are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines. Extracts from Clematis species, rich in phenolic compounds and other secondary metabolites, have demonstrated cytotoxic and apoptotic effects. Therefore, it is hypothesized that this compound may possess cytotoxic properties worthy of investigation for potential therapeutic applications.

These application notes provide a comprehensive guide to researchers for evaluating the cytotoxic potential of this compound. The protocols herein describe standard assays to determine cell viability, membrane integrity, and the induction of apoptosis. Furthermore, potential signaling pathways that may be modulated by this compound, based on the known mechanisms of similar phenolic compounds, are discussed and visualized.

Experimental Protocols

A panel of assays is recommended to comprehensively assess the cytotoxic effects of this compound. It is advisable to use a relevant cancer cell line for these experiments (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293, fibroblasts) to evaluate selective cytotoxicity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in a complete cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[3]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Controls: Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the experiment.[4]

    • Vehicle control: Cells treated with the vehicle (e.g., DMSO).

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

Summarize the quantitative data from the cytotoxicity assays in the following tables for clear comparison.

Table 1: Cell Viability (MTT Assay) of Cancer Cell Line Treated with this compound

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100100100
X
Y
Z
IC₅₀ (µM)

Table 2: Cytotoxicity (LDH Assay) of Cancer Cell Line Treated with this compound

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Vehicle)000
X
Y
Z
EC₅₀ (µM)

Table 3: Apoptosis Analysis (Annexin V/PI Staining) of Cancer Cell Line Treated with this compound (at 48h)

Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle)
X
Y
Z

Investigation of Molecular Mechanisms

To elucidate the mechanism of this compound-induced cytotoxicity, further investigation into the modulation of key signaling proteins is recommended.

Protein Quantification: Bicinchoninic Acid (BCA) Assay

Accurate protein quantification is crucial for subsequent analysis like Western blotting.

Protocol:

  • Lysate Preparation: Lyse the treated cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Standard Preparation: Prepare a series of protein standards using Bovine Serum Albumin (BSA).

  • BCA Reaction: Add the BCA working reagent to the standards and cell lysates in a 96-well plate. Incubate at 37°C for 30 minutes.[6]

  • Absorbance Measurement: Measure the absorbance at 562 nm.

  • Concentration Determination: Generate a standard curve and determine the protein concentration of the samples.

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting allows for the detection and quantification of specific proteins involved in apoptosis signaling pathways.

Protocol:

  • Protein Separation: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis-related proteins such as:

    • Caspases: Cleaved Caspase-3, Cleaved Caspase-8, Cleaved Caspase-9

    • Bcl-2 Family: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic)

    • MAPKs: Phospho-p38, Phospho-JNK, Phospho-ERK

    • Loading Control: β-actin or GAPDH

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_assays Cytotoxicity Assessment cluster_mechanism Mechanism Investigation MTT MTT Assay (Cell Viability) LDH LDH Assay (Membrane Integrity) AnnexinV Annexin V/PI Staining (Apoptosis) BCA BCA Assay (Protein Quantification) WB Western Blot (Apoptosis Proteins) BCA->WB ClemaphenolA This compound Treatment on Cells ClemaphenolA->MTT ClemaphenolA->LDH ClemaphenolA->AnnexinV ClemaphenolA->BCA

Caption: Workflow for assessing this compound cytotoxicity.

Putative Signaling Pathway of Phenolic Compound-Induced Apoptosis

Based on the literature for phenolic compounds, this compound may induce apoptosis through the intrinsic and extrinsic pathways.[7]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas) Caspase8 Caspase-8 (Cleaved) DeathReceptor->Caspase8 Caspase3 Caspase-3 (Cleaved) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Caspase9 Caspase-9 (Cleaved) CytochromeC->Caspase9 Caspase9->Caspase3 ClemaphenolA This compound ClemaphenolA->DeathReceptor ClemaphenolA->Bax Upregulates ClemaphenolA->Bcl2 Downregulates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative apoptosis signaling pathway for this compound.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial cytotoxic evaluation of this compound. By employing a multi-assay approach, researchers can obtain comprehensive data on the potential of this compound to reduce cell viability and induce cell death. Elucidation of the underlying molecular mechanisms will be crucial for understanding its mode of action and for its potential development as a therapeutic agent.

References

Application Notes and Protocols: Clemaphenol A (Cladophorol-A) as a Potential cGAS Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Clemaphenol A, identified in recent studies as Cladophorol-A, is a natural product that has emerged as a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS).[1] cGAS is a critical sensor of cytosolic double-stranded DNA (dsDNA) that, upon activation, triggers the cGAS-STIMULATOR of interferon genes (STING) signaling pathway, a key component of the innate immune system. Dysregulation and excessive activation of this pathway have been implicated in the pathophysiology of various inflammatory and autoimmune diseases. Consequently, inhibitors of cGAS, such as Cladophorol-A, represent promising therapeutic candidates for these conditions.

These application notes provide a summary of the known quantitative data for Cladophorol-A, detailed protocols for assessing its inhibitory activity against cGAS, and a visualization of the targeted signaling pathway.

Data Presentation

The inhibitory activity of Cladophorol-A against cGAS has been quantified, providing valuable data for its characterization as an enzyme inhibitor.

Table 1: Inhibitory Activity of Cladophorol-A against cGAS

CompoundAssay TypeTargetIC50 ValueReference
Cladophorol-ACell-basedcGAS370 nM[1]

Note: The half-maximal inhibitory concentration (IC50) in a cell-based assay reflects the compound's potency within a cellular environment, encompassing factors such as cell permeability and metabolic stability.

Mechanism of Action

X-ray crystallography studies have revealed that Cladophorol-A exerts its inhibitory effect by directly binding to the active site of cGAS.[1] Specifically, it occupies the conserved adenosine nucleobase binding site, thereby preventing the substrate (ATP and GTP) from accessing the catalytic pocket and inhibiting the synthesis of the second messenger, 2'3'-cyclic GMP-AMP (2'3'-cGAMP).

Signaling Pathway

The cGAS-STING pathway is a central signaling cascade in the innate immune response to cytosolic dsDNA. The diagram below illustrates the key events in this pathway and the point of inhibition by Cladophorol-A.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds and activates cGAMP 2'3'-cGAMP cGAS->cGAMP Catalyzes synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING cGAMP->STING_ER Binds and activates ClemaphenolA Cladophorol-A ClemaphenolA->cGAS Inhibits STING_Golgi STING STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes Induces transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of Cladophorol-A.

Experimental Protocols

The following protocols describe methodologies to characterize the inhibitory potential of Cladophorol-A on cGAS activity.

Protocol 1: In Vitro Biochemical Assay for cGAS Inhibition

This protocol details an in vitro enzyme assay to determine the IC50 value of Cladophorol-A against recombinant human cGAS. The principle of this assay is to measure the production of 2'3'-cGAMP by cGAS in the presence of dsDNA and ATP/GTP, with varying concentrations of the inhibitor.

Materials and Reagents:

  • Recombinant Human cGAS (full-length, purified)

  • Cladophorol-A (stock solution in DMSO)

  • Double-stranded DNA (dsDNA, e.g., Herring Testis DNA or a long synthetic oligonucleotide)

  • Adenosine Triphosphate (ATP)

  • Guanosine Triphosphate (GTP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 0.1 mM ZnCl₂

  • Stop Solution: 50 mM EDTA

  • 384-well assay plates

  • Detection Kit for 2'3'-cGAMP (e.g., competitive ELISA, TR-FRET, or HPLC-MS/MS system)

Procedure:

  • Preparation of Reagents:

    • Prepare a serial dilution of Cladophorol-A in DMSO. Subsequently, dilute these solutions in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤ 1%).

    • Thaw recombinant human cGAS, dsDNA, ATP, and GTP on ice.

    • Prepare a master mix of cGAS and dsDNA in Assay Buffer.

    • Prepare a master mix of ATP and GTP in Assay Buffer.

  • Assay Plate Setup:

    • Add the serially diluted Cladophorol-A or vehicle control (DMSO in Assay Buffer) to the wells of the assay plate.

    • Add the cGAS/dsDNA master mix to each well.

    • Include the following control wells:

      • No Inhibitor Control (100% Activity): Vehicle control instead of Cladophorol-A.

      • No Enzyme Control (Background): Assay Buffer without cGAS.

      • No DNA Control: Assay Buffer without dsDNA.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the ATP/GTP master mix to all wells. Suggested final concentrations are:

      • Recombinant human cGAS: 10-50 nM

      • dsDNA: 5-10 ng/µL

      • ATP: 100 µM

      • GTP: 100 µM

    • Mix the plate gently.

  • Incubation:

    • Incubate the plate at 37°C for 30-90 minutes. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

  • Reaction Termination:

    • Stop the reaction by adding the Stop Solution (EDTA) to each well.

  • cGAMP Quantification:

    • Quantify the amount of 2'3'-cGAMP produced in each well using a validated method such as a competitive ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background signal (No Enzyme Control) from all other readings.

    • Normalize the data to the No Inhibitor Control (100% activity).

    • Plot the normalized cGAMP production as a function of the logarithm of the Cladophorol-A concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilution of Cladophorol-A plate_setup Plate setup: Add inhibitor/vehicle prep_inhibitor->plate_setup prep_enzyme Prepare cGAS/dsDNA master mix add_enzyme Add cGAS/dsDNA mix prep_enzyme->add_enzyme prep_substrate Prepare ATP/GTP master mix start_reaction Initiate with ATP/GTP mix prep_substrate->start_reaction plate_setup->add_enzyme add_enzyme->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Terminate with EDTA incubation->stop_reaction quantify Quantify 2'3'-cGAMP (e.g., ELISA) stop_reaction->quantify calculate Normalize data and calculate IC50 quantify->calculate

Caption: Workflow for the in vitro cGAS inhibition assay.

Protocol 2: Cell-Based Assay for cGAS-STING Pathway Inhibition

This protocol describes a method to assess the ability of Cladophorol-A to inhibit the cGAS-STING pathway in a cellular context. This is typically done by measuring the downstream production of interferon-β (IFN-β) in response to a cytosolic dsDNA challenge.

Materials and Reagents:

  • Human monocytic cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

  • Transfection reagent (e.g., Lipofectamine)

  • dsDNA for transfection (e.g., Herring Testis DNA)

  • Cladophorol-A

  • Lysis buffer for RNA extraction or cell supernatant for ELISA

  • RT-qPCR reagents for IFN-β mRNA quantification or ELISA kit for IFN-β protein quantification

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells according to standard protocols.

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50 ng/mL for 48 hours).

  • Inhibitor Treatment:

    • Pre-treat the differentiated THP-1 cells with various concentrations of Cladophorol-A for 1-2 hours. Include a vehicle control (DMSO).

  • dsDNA Transfection:

    • Transfect the cells with dsDNA using a suitable transfection reagent to stimulate the cGAS-STING pathway. Include a control with no dsDNA transfection.

  • Incubation:

    • Incubate the cells for a further 6-24 hours. The optimal time will depend on whether mRNA or protein levels are being measured.

  • Quantification of IFN-β:

    • For mRNA: Lyse the cells, extract total RNA, and perform RT-qPCR to quantify the relative expression of the IFNB1 gene. Normalize to a housekeeping gene.

    • For Protein: Collect the cell culture supernatant and quantify the amount of secreted IFN-β using an ELISA kit.

  • Data Analysis:

    • Normalize the IFN-β levels to the vehicle-treated, dsDNA-stimulated control.

    • Plot the normalized IFN-β levels against the logarithm of the Cladophorol-A concentration and determine the cell-based IC50 value.

Conclusion: Cladophorol-A is a valuable research tool for studying the cGAS-STING signaling pathway. Its potent inhibitory activity makes it a significant lead compound for the development of therapeutics targeting cGAS-driven inflammatory diseases. The protocols provided herein offer a framework for researchers to further characterize Cladophorol-A and other potential cGAS inhibitors.

References

Application Notes and Protocols for Developing a Stable Formulation of Clemaphenol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemaphenol A, a novel phenolic compound, has demonstrated significant therapeutic potential. However, like many phenolic compounds, it is susceptible to degradation from environmental factors such as light, heat, and oxidation, posing a challenge to its formulation and long-term stability.[1][2][3] This document provides a comprehensive guide to developing a stable pharmaceutical formulation of this compound, from initial preformulation studies to final stability testing. The protocols and strategies outlined herein are designed to be a practical resource for researchers and formulation scientists.

Preformulation Studies: Characterizing this compound

Preformulation studies are the foundational step in developing a stable and effective dosage form.[4][5][6] These studies aim to elucidate the physicochemical properties of the active pharmaceutical ingredient (API), this compound, which will inform formulation strategies and excipient selection.

Physicochemical Characterization

A thorough understanding of this compound's intrinsic properties is crucial. The following parameters should be determined:

ParameterSignificance in Formulation Development
Solubility Determines the choice of solvent systems and the feasibility of different dosage forms (e.g., solid, liquid).
pKa (Dissociation Constant) Influences solubility at different pH values and the choice of buffering agents.
LogP (Partition Coefficient) Indicates the lipophilicity of the compound, affecting absorption and the choice of formulation (e.g., emulsion, liposome).
Particle Size and Morphology Affects dissolution rate, bioavailability, and processing of solid dosage forms.
Polymorphism Different crystalline forms can have different solubility, stability, and bioavailability.[5]
Experimental Protocols for Preformulation Studies
  • Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents (e.g., water, ethanol, propylene glycol, buffers at different pH).

  • Materials: this compound, selected solvents, analytical balance, vials, shaker, temperature-controlled bath, and a validated analytical method for quantification (e.g., HPLC-UV).

  • Method:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.

    • Centrifuge or filter the samples to remove undissolved solid.

    • Quantify the concentration of this compound in the supernatant/filtrate using a validated analytical method.

  • Objective: To identify and characterize different polymorphic forms of this compound.

  • Materials: this compound, various solvents for recrystallization.

  • Methods:

    • Recrystallization: Dissolve this compound in various solvents at elevated temperatures and allow it to cool slowly to induce crystallization. Varying solvents and cooling rates can yield different polymorphs.

    • Characterization Techniques:

      • Differential Scanning Calorimetry (DSC): To determine melting points and detect polymorphic transitions.

      • X-Ray Powder Diffraction (XRPD): To identify the crystal structure of each form.

      • Thermogravimetric Analysis (TGA): To assess thermal stability and solvate formation.

      • Microscopy (e.g., Polarized Light Microscopy): To observe crystal habit and morphology.

Preformulation Workflow

Preformulation_Workflow cluster_0 Preformulation Studies API This compound (API) Physicochemical Physicochemical Characterization API->Physicochemical Compatibility Excipient Compatibility Studies API->Compatibility Solubility Solubility Studies Physicochemical->Solubility pKa pKa Determination Physicochemical->pKa LogP LogP Measurement Physicochemical->LogP SolidState Solid-State Characterization (Polymorphism, Particle Size) Physicochemical->SolidState FormulationStrategy Informed Formulation Strategy Solubility->FormulationStrategy pKa->FormulationStrategy LogP->FormulationStrategy SolidState->FormulationStrategy Compatibility->FormulationStrategy

Caption: Preformulation studies workflow for this compound.

Formulation Development: Strategies for Stabilization

The primary goal in formulating this compound is to protect it from degradation. Due to its phenolic structure, this compound is susceptible to oxidation.[][8]

Excipient Selection

The choice of excipients is critical for the stability of the final product.[6]

Excipient ClassFunctionExamples
Antioxidants Inhibit oxidation by acting as free radical scavengers or reducing agents.[][9]Ascorbic acid, Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Tocopherol (Vitamin E), Sodium metabisulfite.[]
Chelating Agents Bind metal ions that can catalyze oxidative reactions.Ethylenediaminetetraacetic acid (EDTA), Citric acid.
Buffering Agents Maintain the pH of the formulation in a range where the drug is most stable.Phosphate buffers, Citrate buffers, Acetate buffers.
Encapsulating Agents Form a protective barrier around the drug, shielding it from environmental factors.[1][2]Cyclodextrins, Liposomes, Polymers (e.g., PLGA for microencapsulation).
Bulking Agents/Stabilizers (for lyophilized products) Provide structure to the lyophilized cake and protect the drug during freezing and drying.Mannitol, Sucrose, Trehalose.[10]
Formulation Approaches

Based on the preformulation data, several formulation strategies can be explored:

  • Aqueous Solution/Suspension: If solubility allows, a liquid formulation may be developed. The inclusion of antioxidants, chelating agents, and buffers is essential. The pH should be optimized for maximum stability.

  • Encapsulation: For enhanced stability and potentially improved bioavailability, encapsulation is a promising approach.[1][2][11]

    • Microencapsulation: Entrapping this compound within a polymeric matrix can provide a physical barrier against oxygen and light.

    • Nanoemulsions/Microemulsions: These systems can encapsulate the drug in the oil phase, protecting it from hydrolysis and oxidation in aqueous environments.[2]

  • Lyophilized (Freeze-Dried) Powder: For parenteral administration, lyophilization can significantly improve the long-term stability of this compound.

Experimental Protocol for Excipient Compatibility Study
  • Objective: To assess the compatibility of this compound with selected excipients.

  • Materials: this compound, selected excipients (antioxidants, buffers, etc.), analytical balance, vials, stability chambers.

  • Method:

    • Prepare binary mixtures of this compound and each excipient (e.g., in a 1:1 or 1:5 ratio).

    • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and control conditions (e.g., 25°C/60% RH) for a specified period (e.g., 2-4 weeks).[12]

    • At designated time points, analyze the samples for the appearance of new degradation products and any change in the physical appearance of the mixture using a stability-indicating analytical method (e.g., HPLC).

    • Compare the degradation profile of the mixtures to that of this compound alone.

Formulation Development Workflow

Formulation_Development_Workflow cluster_1 Formulation Development PreformulationData Preformulation Data FormulationStrategy Select Formulation Strategy (e.g., Solution, Encapsulation, Lyophilization) PreformulationData->FormulationStrategy ExcipientSelection Select Excipients (Antioxidants, Buffers, etc.) FormulationStrategy->ExcipientSelection PrototypeFormulation Develop Prototype Formulations ExcipientSelection->PrototypeFormulation Optimization Optimize Formulation (Concentrations, pH, etc.) PrototypeFormulation->Optimization StabilityTesting Initiate Stability Testing Optimization->StabilityTesting

Caption: Workflow for the development of a this compound formulation.

Stability Testing

Stability testing is a critical component of formulation development, providing evidence on how the quality of a drug product varies with time under the influence of environmental factors.[13][14][15]

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.[12]

Stress ConditionPurpose
Acid/Base Hydrolysis To evaluate stability in acidic and basic conditions.
Oxidation To assess susceptibility to oxidative degradation.
Photostability To determine the effect of light exposure.[16]
Thermal Degradation To evaluate the impact of high temperatures.
Long-Term Stability Studies (ICH Guidelines)

Long-term stability studies are conducted under controlled conditions to establish the shelf-life of the product.[13][16]

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Experimental Protocol for a Long-Term Stability Study
  • Objective: To determine the shelf-life of the final this compound formulation.

  • Materials: At least three batches of the final formulation in the proposed container-closure system, stability chambers.

  • Method:

    • Place the samples in stability chambers maintained at the long-term and accelerated storage conditions.

    • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[13][16]

    • Analyze the samples for key quality attributes, including:

      • Appearance

      • Assay of this compound

      • Quantification of degradation products

      • pH (for liquid formulations)

      • Moisture content (for solids and lyophilized products)

      • Dissolution (for solid oral dosage forms)

Stability Testing Workflow

Stability_Testing_Workflow cluster_2 Stability Testing FinalFormulation Final Formulation Batches ForcedDegradation Forced Degradation Studies FinalFormulation->ForcedDegradation LongTermStability Long-Term Stability Studies (ICH) FinalFormulation->LongTermStability DataAnalysis Data Analysis and Shelf-Life Determination ForcedDegradation->DataAnalysis LongTermStability->DataAnalysis RegulatorySubmission Regulatory Submission Data DataAnalysis->RegulatorySubmission

Caption: Workflow for stability testing of the this compound formulation.

Hypothetical Signaling Pathway for this compound

Phenolic compounds often exert their therapeutic effects through modulation of cellular signaling pathways, particularly those related to oxidative stress and inflammation.[17] The following diagram illustrates a hypothetical pathway through which this compound might exert its antioxidant effects.

Signaling_Pathway cluster_3 Hypothetical Antioxidant Signaling Pathway of this compound ClemaphenolA This compound Nrf2 Nrf2 ClemaphenolA->Nrf2 Promotes dissociation ROS Reactive Oxygen Species (ROS) ROS->Nrf2 Promotes dissociation Keap1 Keap1 Nrf2->Keap1 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces transcription AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Caption: Hypothetical antioxidant signaling pathway for this compound.

Analytical Methods

Reliable and validated analytical methods are essential for the quantification of this compound and its degradation products throughout the formulation development and stability testing process.[18][19][20][21][22]

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection Assay, purity, quantification of degradation products, and solubility studies.[18][21]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities or degradation products.[21]
UV-Visible Spectrophotometry Can be used for quantification if the chromophore is unique and there is no interference from excipients.[22]
Fourier-Transform Infrared (FTIR) Spectroscopy To assess drug-excipient interactions and solid-state characterization.

Conclusion

The development of a stable formulation for a novel phenolic compound like this compound requires a systematic and data-driven approach. This guide provides a framework for conducting thorough preformulation studies, selecting appropriate stabilization strategies and excipients, and performing robust stability testing. By following these protocols, researchers can significantly enhance the likelihood of developing a stable, safe, and effective pharmaceutical product.

References

Clemaphenol A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemaphenol A is a naturally occurring phenolic compound that has been isolated from the flowers of Fritillaria pallidiflora and the roots of Clematis chinensis.[1][2] As a novel chemical entity, its biological activities and pharmacological properties are still under investigation. These application notes provide a comprehensive guide for researchers interested in purchasing and studying this compound, including protocols for its handling, storage, and potential experimental applications based on the known activities of the plant species from which it is derived. Given the limited publicly available data on this compound, this document also proposes a workflow for its initial biological characterization.

Purchasing a this compound Standard

Currently, this compound is available from specialized chemical suppliers. When purchasing, it is crucial to obtain a certificate of analysis (CoA) to verify its identity and purity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 362606-60-8GlpBio
Molecular Formula C₂₀H₂₂O₆GlpBio
Molecular Weight 358.39 g/mol GlpBio
Appearance Solid (assumed)-
Purity ≥98% (recommended)-
Solubility Soluble in DMSOGlpBio

Protocols for Handling and Storage

Proper handling and storage are critical to maintain the integrity of the this compound standard.

Receiving and Initial Inspection

Upon receiving the shipment, immediately inspect the packaging for any signs of damage. The compound is typically shipped on blue ice to maintain a low temperature.

Storage Conditions
  • Short-term storage (1-4 weeks): Store at -20°C.

  • Long-term storage (up to 6 months): Store at -80°C.

  • Protect from light and moisture.

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).

Protocol for Preparing a 10 mM Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out a precise amount of the compound (e.g., 1 mg).

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound (MW = 358.39), the volume of DMSO would be: (1 mg / 358.39 g/mol ) / (10 mmol/L) = 0.000279 L = 279 µL

  • Add the calculated volume of DMSO to the vial.

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Proposed Experimental Protocols

While specific biological data for this compound is not yet available, extracts from Fritillaria pallidiflora and Clematis chinensis have demonstrated anti-inflammatory and cytotoxic properties.[3][4] Therefore, initial investigations could focus on these activities.

In Vitro Anti-inflammatory Activity Assay

Objective: To assess the potential of this compound to inhibit the production of inflammatory mediators in a cell-based model.

Cell Line: RAW 264.7 murine macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Nitric Oxide (NO) Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite, a stable product of NO, using the Griess reagent system according to the manufacturer's instructions.

  • Cell Viability Assay: Assess the cytotoxicity of this compound on the RAW 264.7 cells using an MTT or similar cell viability assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Table 2: Suggested Parameters for Anti-inflammatory Assay

ParameterRecommended Value
Cell Line RAW 264.7
Seeding Density 5 x 10⁴ cells/well
This compound Concentrations 1 - 50 µM
LPS Concentration 1 µg/mL
Incubation Time 24 hours
Primary Endpoint Nitric Oxide (NO) production
Secondary Endpoint Cell Viability (MTT assay)
In Vitro Cytotoxicity Assay

Objective: To evaluate the potential of this compound to inhibit the proliferation of cancer cells.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., HEK293).

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density for each cell line and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Cell Viability Assessment: After the incubation period, determine the cell viability using an MTT, SRB, or CellTiter-Glo assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line to determine the cytotoxic potency of this compound.

Table 3: Suggested Parameters for Cytotoxicity Assay

ParameterRecommended Value
Cell Lines MCF-7, A549, HCT116, HEK293
Seeding Density Cell line-dependent
This compound Concentrations 0.1 - 100 µM
Incubation Time 72 hours
Primary Endpoint Cell Viability (IC₅₀)

Workflow for Investigating this compound

The following diagram illustrates a logical workflow for the initial characterization and investigation of this compound's biological activities.

ClemaphenolA_Workflow cluster_procurement Procurement & Preparation cluster_screening Initial Biological Screening cluster_followup Follow-up Studies cluster_pathway Signaling Pathway Analysis Purchase Purchase this compound (with CoA) Stock Prepare DMSO Stock Solution Purchase->Stock AntiInflammatory Anti-inflammatory Assay (e.g., NO inhibition) Stock->AntiInflammatory Cytotoxicity Cytotoxicity Assay (Cancer Cell Panel) Stock->Cytotoxicity DoseResponse Dose-Response & IC50 Determination AntiInflammatory->DoseResponse If active Cytotoxicity->DoseResponse If active Mechanism Mechanism of Action Studies DoseResponse->Mechanism WesternBlot Western Blot for Key Signaling Proteins Mechanism->WesternBlot GeneExpression Gene Expression Analysis (qPCR or RNA-Seq) Mechanism->GeneExpression

Caption: Proposed experimental workflow for the biological characterization of this compound.

Potential Signaling Pathways for Investigation

Based on the known anti-inflammatory and cytotoxic activities of compounds from Fritillaria and Clematis species, the following signaling pathways are suggested as starting points for mechanistic studies of this compound.

Potential_Signaling_Pathways cluster_inflammation Inflammatory Signaling cluster_apoptosis Apoptotic Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Inflammatory_Mediators iNOS, COX-2, TNF-α, IL-6 NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators ClemaphenolA This compound (Hypothesized) Caspase_Cascade Caspase Cascade ClemaphenolA->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothesized signaling pathways for investigation based on related compounds.

Disclaimer: The experimental protocols and signaling pathways described are suggestions based on the activities of related natural products and the plants from which this compound is derived. These have not been experimentally validated for this compound itself. Researchers should conduct their own validation and optimization.

References

Application Note: Utilizing Metabolomics to Investigate the Biological Impact of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Case Study with Bisphenol A (BPA)

Introduction

This document outlines the application of metabolomics to study the biological effects of phenolic compounds. While the initial request specified Clemaphenol A, a thorough review of current scientific literature reveals a significant lack of available data for this compound. This compound is a chemical constituent of the flower Fritillaria pallidiflora and is available for research purposes.[1] However, to date, its biological activity and impact on cellular metabolism have not been extensively documented in published research.

In lieu of this compound, this application note will use Bisphenol A (BPA) as a representative phenolic compound to demonstrate how metabolomics can be a powerful tool for elucidating mechanisms of action and identifying potential biomarkers of exposure and effect. BPA is a well-researched endocrine disruptor with known impacts on various cellular signaling pathways and metabolic processes.[2][3] The methodologies and data presentation formats described herein can be readily adapted for studying novel compounds like this compound as data becomes available.

Data Presentation: Quantitative Metabolomic Changes Induced by BPA

Metabolomic analysis of biological samples following exposure to BPA reveals significant alterations in various metabolic pathways. The following table summarizes quantitative data from a study on Sprague-Dawley rats orally administered BPA for 8 weeks.

Table 1: Alterations in Key Metabolites in Rat Urine Following BPA Exposure [3]

Metabolite ClassMetabolite NameFold Change (Low Dose - 0.5 µg/kg/day)Fold Change (High Dose - 50 mg/kg/day)
Vitamins BiotinIncreasedIncreased
RiboflavinIncreasedIncreased
Methylation Pathway S-adenosylmethionine (SAMe) (in liver)Significantly HigherSignificantly Higher
Purine Metabolism Purine Nucleotide CatabolitesElevatedElevated
Choline Metabolism Choline Pathway MetabolitesIncreased FluxIncreased Flux

Note: "Increased," "Elevated," and "Significantly Higher" indicate a statistically significant upward trend as reported in the source study. Specific fold-change values were not provided in the abstract.

Experimental Protocols

In Vivo Study of BPA in Sprague-Dawley Rats

This protocol is based on the methodology described by Chen et al. (2014).[3]

a. Animal Handling and Dosing:

  • Acclimate male Sprague-Dawley rats for one week prior to the experiment.

  • Divide rats into three groups: Control (vehicle only), Low Dose (0.5 µg/kg/day BPA), and High Dose (50 mg/kg/day BPA).

  • Prepare BPA dosing solutions in the appropriate vehicle (e.g., corn oil).

  • Administer BPA orally to the respective groups daily for 8 weeks. The control group receives only the vehicle.

b. Sample Collection:

  • Collect urine samples from all rats at the end of the 8-week period.

  • Immediately freeze urine samples at -80°C until analysis.

  • At the end of the study, euthanize the animals and harvest liver tissue. Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

Non-Targeted Metabolomic Analysis of Urine

This protocol utilizes capillary electrophoresis coupled with time-of-flight mass spectrometry (CE-TOF-MS).[3]

a. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Centrifuge samples to remove particulate matter.

  • Perform a dilution of the supernatant with a suitable solvent (e.g., ultrapure water) containing an internal standard.

  • Filter the diluted samples through an appropriate filter (e.g., 5-kDa cutoff filter) to remove proteins.

b. CE-TOF-MS Analysis:

  • Inject the prepared samples into the CE-TOF-MS system.

  • Separate metabolites based on their charge and size in the capillary.

  • Detect and identify metabolites based on their mass-to-charge ratio and migration time.

c. Data Analysis:

  • Process the raw data to align peaks and identify metabolites by comparing with a standard library.

  • Perform statistical analysis (e.g., t-tests, ANOVA) to identify metabolites that are significantly different between the control and BPA-exposed groups.

  • Use pathway analysis software to map the altered metabolites to specific metabolic pathways.

Western Blotting for Protein Expression in Liver Tissue[3]

a. Protein Extraction:

  • Homogenize frozen liver tissue in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a standard assay (e.g., BCA assay).

b. Electrophoresis and Transfer:

  • Separate proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting:

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk).

  • Incubate the membrane with primary antibodies against target proteins (e.g., MAT1A, MAT2A).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualization of Signaling Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for a metabolomics study investigating the effects of a compound like BPA.

G cluster_0 In Vivo Experiment cluster_1 Metabolomic Analysis cluster_2 Validation & Interpretation A Animal Acclimation B Dosing (Control, Low & High Dose BPA) A->B C Sample Collection (Urine, Liver) B->C D Sample Preparation C->D G Western Blotting (e.g., MAT1A, MAT2A) C->G E CE-TOF-MS Analysis D->E F Data Processing & Statistical Analysis E->F H Pathway Analysis F->H I Biomarker Identification G->I H->I

General workflow for a metabolomics study.
BPA-Induced Signaling Pathways

BPA is known to interfere with multiple signaling pathways. The diagram below illustrates the induction of apoptosis in hippocampal neuronal cells by BPA, as described by Lee et al. (2008).[4]

G BPA Bisphenol A (BPA) Ca_increase Increased Intracellular Ca2+ BPA->Ca_increase ROS Reactive Oxygen Species (ROS) Generation Ca_increase->ROS ERK ERK Activation ROS->ERK JNK JNK Activation ROS->JNK NFkB NF-kB Activation (Survival Signaling) ROS->NFkB Apoptosis Apoptotic Cell Death ERK->Apoptosis JNK->Apoptosis NFkB->Apoptosis Inhibits G BPA Bisphenol A (BPA) MAT Increased MAT1A & MAT2A Expression BPA->MAT Induces SAMe Elevated S-adenosylmethionine (SAMe) MAT->SAMe Catalyzes formation of Choline Increased Choline Metabolism Flux SAMe->Choline Methylation Altered DNA & Protein Methylation SAMe->Methylation Toxicity Cellular Toxicity & Damage Choline->Toxicity Methylation->Toxicity

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Clemaphenol A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Clemaphenol A extraction from its natural source, the flower of Fritillaria pallidiflora.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a phenolic compound naturally found in the flowers of the plant Fritillaria pallidiflora[1]. Its chemical formula is C₂₀H₂₂O₆, and it has a molecular weight of 358.39 g/mol . It is soluble in dimethyl sulfoxide (DMSO)[1].

Q2: What are the key factors influencing the yield of this compound extraction?

The successful extraction of this compound, like other phenolic compounds, is influenced by several critical parameters. These include the choice of solvent and its concentration, the extraction temperature and duration, the solid-to-liquid ratio, and the pH of the extraction medium. Optimizing these factors is crucial for maximizing the yield and purity of the final product.

Q3: Which extraction methods are suitable for this compound?

Several methods can be employed for the extraction of phenolic compounds. Conventional methods include maceration and Soxhlet extraction. More modern and efficient techniques include Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and Pulsed Electric Field (PEF) assisted extraction[2]. The choice of method will depend on laboratory equipment, desired yield, and environmental considerations.

Q4: How can I enrich and purify the crude extract to obtain a higher concentration of this compound?

Post-extraction, the crude extract can be enriched and purified using chromatographic techniques. Macroporous resin chromatography is a highly effective method for purifying total alkaloids and other compounds from Fritillaria species. The crude extract is dissolved and passed through a resin column, followed by washing with a low-concentration ethanol solution to remove impurities. A higher concentration of ethanol is then used to elute the target compounds.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Extraction Yield - Inappropriate solvent selection.- Suboptimal extraction temperature or time.- Incorrect solid-to-liquid ratio.- Inefficient cell wall disruption.- Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). For phenolic compounds, aqueous hydroalcoholic solutions (e.g., 70-80% ethanol) are often effective.- Parameter Adjustment: Systematically vary the extraction temperature (e.g., 40-60°C) and time (e.g., 30-120 minutes) to identify the optimal conditions.- Ratio Adjustment: Experiment with different solid-to-liquid ratios (e.g., 1:10, 1:20, 1:30 w/v) to ensure adequate solvent penetration.- Pre-treatment: Ensure the plant material is finely ground to increase the surface area for extraction.
Co-extraction of Impurities - Solvent with low selectivity.- Extraction conditions are too harsh (high temperature or long duration).- Solvent Selectivity: Use a more selective solvent system. A step-wise extraction with solvents of increasing polarity can help in fractionating the extract.- Milder Conditions: Reduce the extraction temperature and time to minimize the extraction of unwanted compounds.- Purification: Employ post-extraction purification steps such as liquid-liquid partitioning or column chromatography (e.g., with macroporous resin or silica gel).
Degradation of this compound - Exposure to high temperatures, light, or oxygen.- Presence of degradative enzymes.- Temperature Control: Use lower extraction temperatures and avoid prolonged exposure to heat. Rotary evaporation under vacuum is recommended for solvent removal.- Light and Oxygen Protection: Conduct the extraction in amber glassware and consider using an inert atmosphere (e.g., nitrogen) to prevent oxidation.- Enzyme Deactivation: Briefly blanching the plant material with steam or hot solvent before extraction can deactivate enzymes.
Poor Separation During Liquid-Liquid Partitioning - Emulsion formation.- Gentle Mixing: Gently invert the separatory funnel instead of vigorous shaking.- Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and break the emulsion.- Centrifugation: If the emulsion persists, centrifugation can aid in phase separation.

Data Presentation: Comparison of Extraction Solvents

The following table summarizes the yield of total phenolic compounds from plant materials using different extraction solvents. While this data is not specific to this compound, it provides a valuable reference for solvent selection in the extraction of phenolic compounds.

SolventPolarity IndexTypical Yield of Total Phenolic Compounds (mg GAE/g DW)AdvantagesDisadvantages
Methanol 5.1HighHigh extraction efficiency for a broad range of phenolic compounds.Toxic and requires careful handling and disposal.
Ethanol 4.3HighLess toxic than methanol, effective for a wide range of phenolics.Can extract some non-phenolic compounds.
Acetone 5.1Moderate to HighGood solvent for a variety of phenolic compounds.Flammable and can be more expensive.
Water 9.0Low to ModerateSafe, environmentally friendly, and inexpensive.Can have lower extraction efficiency for less polar phenolic compounds.
Ethyl Acetate 4.4Low to ModerateGood for extracting less polar phenolic compounds.Lower efficiency for polar glycosylated phenolic compounds.

Note: GAE = Gallic Acid Equivalents; DW = Dry Weight. The actual yield of this compound will depend on its concentration in the plant material and the specific extraction conditions used.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the flowers of Fritillaria pallidiflora at 40-50°C and grind them into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 200 mL of 80% ethanol (solid-to-liquid ratio of 1:20 w/v).

    • Place the flask in an ultrasonic bath.

    • Sonication conditions: 40 kHz frequency, 250 W power, 45°C temperature for 60 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the residue under the same conditions to maximize yield.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C.

  • Purification (Optional):

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Perform column chromatography on a C18 column, eluting with a gradient of methanol and water.

    • Collect fractions and analyze for the presence of this compound using HPLC.

Protocol 2: Acid-Base Extraction followed by Macroporous Resin Purification
  • Acid Extraction:

    • Mix 100 g of powdered Fritillaria pallidiflora flowers with 1 L of 1% aqueous HCl.

    • Stir the mixture at room temperature for 2 hours.

    • Filter the mixture and collect the acidic aqueous extract.

  • Basification and Liquid-Liquid Extraction:

    • Adjust the pH of the aqueous extract to 9-10 with a 10% NaOH solution.

    • Extract the basified solution three times with an equal volume of dichloromethane.

    • Combine the organic layers and evaporate the solvent to obtain the crude alkaloid and phenolic extract.

  • Macroporous Resin Purification:

    • Dissolve the crude extract in 10% ethanol.

    • Load the solution onto a pre-equilibrated macroporous resin column (e.g., HPD-100).

    • Wash the column with 2-3 bed volumes of deionized water to remove sugars and highly polar impurities.

    • Wash with 3-4 bed volumes of 30% ethanol to remove other impurities.

    • Elute the fraction containing this compound with 70-80% ethanol.

    • Collect the eluate and evaporate the solvent to obtain the purified extract.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Fritillaria pallidiflora (flowers) grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., 80% Ethanol, UAE) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (Optional) crude_extract->partitioning chromatography Macroporous Resin Chromatography partitioning->chromatography elution Gradient Elution chromatography->elution pure_clemaphenol Purified this compound elution->pure_clemaphenol anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 binds myd88 MyD88 tlr4->myd88 activates traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->pro_inflammatory activates transcription of inflammation Inflammation pro_inflammatory->inflammation clemaphenol_a This compound clemaphenol_a->ikk inhibits pro_apoptotic_pathway clemaphenol_a This compound ros ROS Production clemaphenol_a->ros jnk JNK Phosphorylation ros->jnk p38 p38 MAPK Phosphorylation ros->p38 bcl2 Bcl-2 jnk->bcl2 inhibits bax Bax p38->bax activates mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion inhibits cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Support Center: Overcoming Solubility Challenges with Clemaphenol A in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for Clemaphenol A?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is readily soluble in DMSO.

Q2: My this compound is not fully dissolving in DMSO at room temperature. What should I do?

A2: It is not uncommon for compounds to require assistance to fully dissolve, even in a suitable solvent. To enhance the solubility of this compound in DMSO, it is recommended to gently heat the solution to 37°C and use an ultrasonic bath for a short period.[1] This combination of heat and sonication typically facilitates complete dissolution.

Q3: I observed precipitation after diluting my this compound-DMSO stock solution with an aqueous-based medium for my cell culture experiment. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. To mitigate this, it is advisable to perform a serial dilution of your stock in DMSO first to get closer to your final concentration. Subsequently, add this diluted DMSO solution to your aqueous medium with vigorous vortexing or stirring. This ensures a rapid and homogenous distribution of the compound, minimizing the chances of precipitation.

Q4: What is the recommended storage condition for this compound stock solutions in DMSO?

A4: Once prepared, this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Cloudy or hazy solution after adding this compound to DMSO Incomplete dissolution.Gently warm the solution to 37°C while vortexing. If cloudiness persists, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1]
Precipitate forms at the bottom of the vial over time The solution may be supersaturated, or the storage temperature may be too low, causing the compound to fall out of solution.Re-dissolve the precipitate by warming and sonicating as described above. Consider preparing a slightly more dilute stock solution if the problem persists. Ensure proper storage at -20°C or -80°C and avoid prolonged storage in the refrigerator.
Inconsistent experimental results Potential degradation of this compound or inaccurate concentration of the stock solution.Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] Verify the concentration of your stock solution using a suitable analytical method if possible.
Cell toxicity observed in control experiments with DMSO vehicle The final concentration of DMSO in the cell culture medium is too high.Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the optimal, non-toxic concentration for your specific cell line. Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.

Quantitative Data Summary

For the preparation of this compound stock solutions, please refer to the following table:

Desired Stock Concentration1 mg this compound (MW: 358.39)5 mg this compound (MW: 358.39)10 mg this compound (MW: 358.39)
1 mM 2.7903 mL DMSO13.9513 mL DMSO27.9026 mL DMSO
5 mM 0.5581 mL DMSO2.7903 mL DMSO5.5805 mL DMSO
10 mM 0.2790 mL DMSO1.3951 mL DMSO2.7903 mL DMSO

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator set to 37°C

  • Ultrasonic water bath

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mg of this compound, you will need 279 µL of DMSO to make a 10 mM stock solution.

  • Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Cap the tube tightly and vortex the solution for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.

  • After incubation, vortex the solution again.

  • If dissolution is still incomplete, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.

  • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_dissolution Enhanced Dissolution cluster_storage Storage & Use weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex check_sol Check Solubility vortex->check_sol heat Heat to 37°C check_sol->heat Incomplete aliquot Aliquot check_sol->aliquot Complete sonicate Sonicate heat->sonicate sonicate->check_sol store Store at -20°C / -80°C aliquot->store use Use in Experiments store->use

Experimental workflow for dissolving this compound.

G cluster_extracellular Extracellular cluster_cellular Cellular clemaphenol This compound pi3k PI3K clemaphenol->pi3k Inhibits membrane Cell Membrane akt Akt pi3k->akt nfkb NF-κB akt->nfkb Inhibits inflammation ↓ Inflammation (e.g., NO, IL-6, TNF-α) nfkb->inflammation

Putative anti-inflammatory signaling pathway of this compound.

Disclaimer: The signaling pathway diagram presented above is putative and based on the known biological activities of extracts from Fritillaria pallidiflora, the plant source of this compound.[2][3] The specific molecular targets and signaling cascade of this compound are still under investigation and require further experimental validation. The proposed pathway suggests a potential mechanism for the observed anti-inflammatory effects, which may involve the inhibition of the PI3K/Akt signaling pathway, leading to the downregulation of the transcription factor NF-κB and a subsequent reduction in the production of inflammatory mediators.

References

Clemaphenol A stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clemaphenol A.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO). For creating stock solutions, it is advisable to select the appropriate solvent based on the product's solubility in different solvents. To enhance solubility, you can warm the solution to 37°C and use sonication.

Q2: What are the recommended storage conditions for this compound solutions?

A2: Once prepared, stock solutions should be stored in aliquots to prevent degradation from repeated freeze-thaw cycles. For long-term storage, it is recommended to store the solution at -80°C, which should maintain stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.

Q3: How stable is this compound in different solvents and conditions?

A3: The stability of phenolic compounds like this compound can be influenced by factors such as the solvent, temperature, light exposure, and pH. While specific quantitative stability data for this compound in various solvents is limited, the following table provides an illustrative example of how stability might vary. Researchers should perform their own stability studies for their specific experimental conditions.

Data Presentation: Illustrative Stability of this compound in Various Solvents

SolventTemperatureLight ConditionConcentration (mM)% Recovery after 48 hours
DMSO4°CDark10>98%
DMSORoom TempAmbient Light10~90%
Ethanol4°CDark10~95%
EthanolRoom TempAmbient Light10~85%
PBS (pH 7.4)37°CN/A1<70% (Precipitation may occur)

Disclaimer: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the stability of this compound in a given solvent over time.

1. Materials:

  • This compound

  • HPLC-grade solvent of choice (e.g., DMSO, Ethanol)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reversed-phase HPLC column

  • Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)

  • Autosampler vials

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample and record the peak area of this compound. This will serve as the baseline.

  • Incubation: Store aliquots of the stock solution under the desired experimental conditions (e.g., different temperatures, light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), retrieve an aliquot from each storage condition.

  • Sample Preparation for HPLC: Dilute the aged aliquots in the same manner as the initial sample.

  • HPLC Analysis: Inject the samples into the HPLC system and record the peak area for this compound. High-performance liquid chromatography (HPLC) is a frequently used method for the quantification and separation of lignans like this compound.[1]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.

Mandatory Visualizations

Experimental Workflow for Stability Assessment

G prep Prepare this compound Stock Solution t0 T=0 Analysis (HPLC) prep->t0 incubate Incubate Aliquots (Different Conditions) prep->incubate tp Time-Point Analysis (e.g., 2, 4, 8, 24, 48h) incubate->tp hplc_analysis HPLC Analysis tp->hplc_analysis data_analysis Data Analysis (% Recovery) hplc_analysis->data_analysis G Clemaphenol_A This compound (Hypothetical) Nrf2 Nrf2 Clemaphenol_A->Nrf2 Promotes dissociation ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inhibits Keap1->Nrf2 Inhibits (Ubiquitination) ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription

References

preventing degradation of Clemaphenol A during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Clemaphenol A

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage critical?

This compound is a novel phenolic compound with significant therapeutic potential. Like many phenolic compounds, it is susceptible to degradation through oxidation, which can be accelerated by factors such as light, heat, oxygen, and high pH.[1] Degradation can lead to a loss of biological activity and the formation of impurities, compromising experimental results and the overall stability of the drug product.

Q2: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed, opaque container under inert gas (e.g., argon or nitrogen) at -20°C. For short-term storage (up to one month), storage at 2-8°C is acceptable. These conditions are designed to minimize exposure to oxygen, light, and heat, which are the primary drivers of degradation.

Q3: How should I store solutions of this compound?

Stock solutions should be prepared in a deoxygenated, appropriate solvent (e.g., DMSO or ethanol), aliquoted into single-use volumes, and stored at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The stability of this compound in solution is highly dependent on the solvent and storage temperature.

Q4: What are the visible signs of this compound degradation?

A primary indicator of this compound degradation is a color change in the solid powder or its solutions.[2] Typically, the pure compound is a white to off-white powder. Upon oxidation, it may develop a pink, yellow, or brown tint. In solution, a similar color progression may be observed. Other signs include the appearance of particulates or a decrease in pH of aqueous solutions.

Q5: How can I quantitatively assess the purity and degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for assessing the purity of this compound and quantifying any degradation products.[3][4][5][6][7] This method should be capable of separating the intact this compound from its potential degradation products.

Troubleshooting Guide

Problem: My solid this compound has turned slightly yellow/brown upon receipt or during storage.

  • Possible Cause: Exposure to oxygen and/or light during shipping or storage. Phenolic compounds are prone to oxidation, which often results in colored byproducts.[2]

  • Solution:

    • Assess the purity of the compound using the recommended HPLC method (see Protocol 1).

    • If the purity is still within an acceptable range for your experiments, ensure future storage is strictly under the recommended conditions (-20°C, inert gas, protected from light).

    • If significant degradation has occurred, contact the supplier for a replacement.

Problem: My this compound stock solution has changed color after a few days at 4°C.

  • Possible Cause: Accelerated degradation in solution due to factors like dissolved oxygen, solvent impurities, inappropriate pH, or exposure to light. Storage at 4°C is not recommended for solutions.

  • Solution:

    • Discard the colored solution.

    • Prepare a fresh stock solution using a deoxygenated solvent.

    • Aliquot the solution into single-use vials, purge with inert gas, and store immediately at -80°C.

Problem: I am observing a progressive loss of biological activity in my experiments.

  • Possible Cause: Degradation of this compound in your stock or working solutions. The degradation products may be inactive or have altered activity.

  • Solution:

    • Prepare fresh working solutions from a new, properly stored aliquot of your stock solution for each experiment.

    • Validate the purity of your stock solution using HPLC to confirm its concentration and integrity.

    • Consider performing an accelerated stability study to understand the degradation kinetics of your specific formulation (see Protocol 2).[8][9][10][11][12]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureAtmosphereLight ConditionDuration
Solid Long-term-20°C ± 5°CInert Gas (Argon/Nitrogen)In the dark> 12 months
Short-term2-8°CInert Gas (Argon/Nitrogen)In the dark< 1 month
Solution Long-term (Stock)-80°CInert Gas (Argon/Nitrogen)In the dark< 6 months
(in DMSO/Ethanol)Working SolutionUse immediatelyN/AProtected from light< 4 hours

Table 2: Stability of this compound (1 mg/mL Solution) After 1 Week

SolventTemperatureAtmosphereLight ExposurePurity Remaining (%)
DMSO-80°CInertDark99.5%
DMSO-20°CInertDark98.1%
DMSO4°CAirDark85.3%
DMSO25°CAirAmbient Light62.7%
Ethanol-80°CInertDark99.2%
Ethanol4°CAirDark88.9%
PBS (pH 7.4)4°CAirDark71.4%

Visualizations

Clemaphenol_A This compound (Active Phenol) Phenoxy_Radical Phenoxy Radical (Intermediate) Clemaphenol_A->Phenoxy_Radical Oxidation (O₂, Light, Heat) Quinone Quinone-type Product (Inactive, Colored) Phenoxy_Radical->Quinone Further Oxidation Polymerized Polymerized Products (Inactive) Phenoxy_Radical->Polymerized Radical Coupling

Caption: Oxidative degradation pathway of this compound.

start Start: Observed Degradation check_storage Problem Color change or loss of activity start->check_storage is_solid Is the compound a solid or solution? check_storage->is_solid solid_actions Solid Compound Actions 1. Verify storage at -20°C. 2. Check for inert atmosphere. 3. Protect from light. is_solid->solid_actions Solid solution_actions Solution Actions 1. Was it stored at -80°C? 2. Were freeze-thaw cycles avoided? 3. Was the solvent deoxygenated? is_solid->solution_actions Solution run_hplc Perform HPLC Purity Test (Protocol 1) solid_actions->run_hplc solution_actions->run_hplc is_pure Purity >95%? run_hplc->is_pure use_compound Continue with experiment. Implement corrective storage. is_pure->use_compound Yes discard Discard and obtain a new batch. is_pure->discard No

Caption: Troubleshooting workflow for this compound degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method to determine the purity of this compound and detect the presence of its oxidative degradation products.

  • Instrumentation & Materials:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • This compound reference standard and samples.

    • HPLC-grade solvents.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan).

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Procedure:

    • Prepare a stock solution of the this compound reference standard at 1 mg/mL in methanol.

    • Prepare sample solutions at a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

    • Run the HPLC analysis and integrate the peak areas.

    • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (% Purity = [Area_ClemaphenolA / Total_Area] x 100).

Protocol 2: Accelerated Stability Study

This protocol is designed to rapidly assess the stability of this compound under stressful conditions to predict its long-term shelf life.[8][9][12]

  • Objective: To evaluate the impact of elevated temperature and humidity on the stability of solid this compound over a 3-month period.[8][10]

  • Materials:

    • Three batches of solid this compound.

    • Controlled environment stability chambers.

    • Appropriate containers (e.g., amber glass vials with inert gas overlay).

  • Storage Conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Control: 5°C ± 3°C (in a refrigerator).

  • Procedure:

    • Package samples from each batch into the vials, ensuring a consistent amount in each.

    • Place the vials in the designated stability chambers.

    • Pull samples for analysis at the following time points: 0, 1, 2, and 3 months.[8]

    • At each time point, analyze the samples for:

      • Appearance: Note any changes in color or physical form.

      • Purity: Use the HPLC method described in Protocol 1 to quantify this compound and any degradation products.

      • Moisture Content: (Optional) Use Karl Fischer titration.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • Analyze the data to determine the degradation rate and identify any trends. This information can be used to estimate the shelf life under normal storage conditions.

References

Technical Support Center: Troubleshooting Clemaphenol A HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clemaphenol A analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during HPLC analysis, specifically addressing peak tailing.

Frequently Asked Questions (FAQs) - HPLC Peak Tailing of this compound

Q1: What are the most common causes of peak tailing for a phenolic compound like this compound in reversed-phase HPLC?

Peak tailing for this compound, a compound containing phenolic hydroxyl groups, is often a result of secondary interactions with the stationary phase. The primary causes include:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar hydroxyl groups of this compound. This is a very common cause of peak tailing for polar and acidic compounds.[1][2][3]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of this compound's phenolic groups. If the pH is close to the compound's pKa, a mixed population of ionized and non-ionized forms can exist, leading to peak broadening and tailing.[1][2][3]

  • Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained impurities on the column can lead to active sites that cause tailing.[4][5] Over time, the bonded phase of the column can also degrade, exposing more active silanol groups.[4][5]

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in a non-ideal chromatographic process and causing peak tailing.[6][7]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak asymmetry.[8]

Q2: My this compound peak is tailing. What is the first thing I should check?

Start by systematically evaluating the most likely causes. A good first step is to assess the health of your column and system with a standard compound known to give a good peak shape. If the standard also tails, the issue is likely with the system (e.g., extra-column volume) or the column itself. If the standard peak is symmetrical, the problem is more likely related to the specific interactions between this compound and your chromatographic conditions.

The following flowchart outlines a systematic approach to troubleshooting peak tailing.

HPLC_Tailing_Troubleshooting start Peak Tailing Observed for this compound check_standard Inject a Neutral Standard (e.g., Toluene, Naphthalene) start->check_standard standard_tails Does the Standard Peak Tail? check_standard->standard_tails system_issue System/Column Issue standard_tails->system_issue Yes method_issue Method-Specific Issue standard_tails->method_issue No check_connections Check Fittings and Tubing for Dead Volume system_issue->check_connections reduce_concentration Reduce Sample Concentration/ Injection Volume method_issue->reduce_concentration clean_column Clean/Flush Column (Follow Manufacturer's Guide) check_connections->clean_column replace_column Replace Column clean_column->replace_column concentration_effect Does Tailing Improve? reduce_concentration->concentration_effect sample_overload Sample Overload was a Factor. Optimize Loading. concentration_effect->sample_overload Yes adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid/TFA) concentration_effect->adjust_ph No ph_effect Does Tailing Improve? adjust_ph->ph_effect ph_optimized pH was a Factor. Continue to Optimize. ph_effect->ph_optimized Yes add_modifier Consider Mobile Phase Modifier (e.g., Low Concentration of a Weak Base) ph_effect->add_modifier No

Figure 1. Troubleshooting workflow for this compound HPLC peak tailing.

Q3: How can I mitigate silanol interactions when analyzing this compound?

Several strategies can be employed to minimize the effects of silanol interactions:

  • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, reducing the potential for secondary interactions.

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) with an acidic modifier like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of silanol groups, thereby reducing their interaction with this compound.[2]

  • Use a "Base-Deactivated" Column: Some columns are specifically designed for the analysis of basic compounds but can also provide excellent peak shape for polar acidic compounds like phenols by effectively shielding the silica surface.

  • Increase Buffer Concentration: A higher concentration of the mobile phase buffer can help to mask the residual silanol sites.

Q4: What is the optimal mobile phase pH for analyzing this compound?

Experimental Protocols

Protocol 1: Column Performance and System Suitability Test

This protocol is designed to be performed before running a sequence of this compound samples to ensure the HPLC system and column are performing correctly.

1. Objective: To verify the performance of the HPLC system and column using a neutral standard.

2. Materials:

  • HPLC grade water
  • HPLC grade acetonitrile or methanol
  • Naphthalene or Toluene (as a neutral standard)
  • Your analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)

3. Standard Preparation:

  • Prepare a stock solution of 1 mg/mL naphthalene in acetonitrile.
  • Dilute the stock solution to a final concentration of 10 µg/mL in the mobile phase.

4. HPLC Conditions:

  • Mobile Phase: Acetonitrile/Water (60:40 v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection: UV at 254 nm

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the naphthalene standard solution six consecutive times.

6. System Suitability Criteria:

  • Tailing Factor (Asymmetry Factor): Should be between 0.9 and 1.2.
  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
  • RSD of Retention Time: Should be ≤ 1.0%.
  • Theoretical Plates (N): Should be > 2000.

7. Acceptance Criteria: If the system suitability criteria are met, the system is ready for the analysis of this compound. If not, troubleshoot the system for leaks, blockages, or column degradation before proceeding.

Data Presentation

Table 1: Common Mobile Phase Modifiers to Improve Peak Shape for Phenolic Compounds

ModifierTypical ConcentrationPurposeConsiderations
Formic Acid 0.05 - 0.2% (v/v)Lowers mobile phase pH to suppress silanol and analyte ionization.Volatile and MS-compatible.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Stronger acid than formic acid, very effective at suppressing silanol interactions.Can cause ion suppression in mass spectrometry and may be difficult to remove from the column.
Acetic Acid 0.1 - 1.0% (v/v)An alternative to formic acid for pH control.Less volatile than formic acid.
Ammonium Acetate/Formate 10 - 20 mMActs as a buffer to maintain a stable pH.Useful when a specific pH needs to be maintained. MS-compatible.

This technical support guide provides a starting point for troubleshooting peak tailing issues with this compound. Due to the limited specific data on this compound, a systematic experimental approach is crucial for identifying the root cause and achieving optimal chromatographic performance.

References

reducing interference in Clemaphenol A bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Clemaphenol A Bioassay Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding bioassays involving this compound. As a phenolic compound, this compound is susceptible to several types of assay interference that can lead to misleading results. This center will help you identify, understand, and mitigate these common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to assay interference?

A1: this compound is a novel investigational compound characterized by a phenolic scaffold. Phenolic compounds are frequently identified as Pan-Assay Interference Compounds (PAINS).[1][2][3] These molecules can produce false positive results in high-throughput screens through various mechanisms unrelated to specific target engagement.[1][4] Common issues include non-specific binding, redox activity, compound aggregation, and autofluorescence.[3][4][5]

Q2: My fluorescence-based assay shows a high background signal when I add this compound, even in control wells without cells. What could be the cause?

A2: This is likely due to the intrinsic fluorescence (autofluorescence) of this compound or interference with the assay media. Phenolic compounds, along with common media components like phenol red and fetal bovine serum (FBS), can exhibit autofluorescence, particularly in the blue-green spectrum.[6][7] It is crucial to measure the fluorescence of the compound in assay buffer alone to quantify its contribution to the background signal.

Q3: I've observed that this compound shows activity against multiple, unrelated protein targets. Why might this be happening?

A3: This phenomenon, known as promiscuous inhibition, is common for compounds that operate through non-specific mechanisms.[2] Two likely causes are:

  • Compound Aggregation: At certain concentrations, this compound might form aggregates that non-specifically sequester and inhibit various proteins.[5][8]

  • Non-Specific Binding: The compound may bind non-specifically to proteins through hydrophobic or electrostatic interactions, leading to apparent inhibition.[9][10] Phenolic compounds are known to bind broadly to proteins.[2]

Q4: My dose-response curve for this compound is inconsistent and shows poor reproducibility between experiments. What factors should I investigate?

A4: Poor reproducibility can stem from several interference mechanisms:

  • Redox Cycling: this compound may be redox-active, meaning it can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) in the presence of reducing agents (e.g., DTT) common in assay buffers.[8][11][12] This can damage assay components and lead to variable results.

  • Time-Dependent Effects: If the compound is unstable or forms aggregates over time, the incubation period can significantly impact the outcome.

  • Buffer Composition: The pH and ionic strength of your buffer can influence both non-specific binding and compound aggregation.[9][13]

Q5: How can I differentiate between a true hit and a false positive caused by assay interference?

A5: Differentiating a true hit requires a series of control experiments and orthogonal assays. Key strategies include:

  • Counter-screening: Test this compound against an unrelated target to check for promiscuous activity.

  • Detergent Test: Re-run the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced, it suggests the initial result was due to compound aggregation.[5]

  • Assay-Specific Controls: Run controls to test for autofluorescence (compound in buffer) and redox activity (e.g., by adding catalase to the assay to see if it abolishes the signal).[12]

Troubleshooting Guides

Guide 1: Troubleshooting High Background in Fluorescence Assays

This guide provides a step-by-step approach to diagnosing and mitigating high background signals in fluorescence-based assays with this compound.

  • Identify the Source of Autofluorescence:

    • Unstained Control: Prepare cells that have undergone all processing steps but without any fluorescent dyes. This establishes the baseline autofluorescence of the cells themselves.[14]

    • Component Analysis: Measure the fluorescence of each assay component individually:

      • This compound in assay buffer.

      • Assay buffer with and without phenol red.[6][15]

      • Assay buffer with varying concentrations of FBS.[6][7]

  • Mitigation Strategies:

    • Switch to Red-Shifted Dyes: Cellular autofluorescence is most prominent in the 350-550 nm range.[7] If possible, use fluorophores that excite and emit in the red or far-red spectrum (>600 nm) to avoid this region.[15][16]

    • Optimize Media and Buffers: Use phenol red-free media for live-cell imaging.[15] If possible, reduce the concentration of serum during the assay or switch to a buffer with low autofluorescence, like PBS, for short-term measurements.[6]

    • Instrument Settings: If using a plate reader with top and bottom reading capabilities, use the bottom optics for adherent cells to minimize reading through autofluorescent supernatant.[6]

Guide 2: Addressing Non-Specific Binding and Aggregation

Follow these steps if you suspect this compound is acting as a promiscuous inhibitor due to non-specific binding or aggregation.

  • Run a Detergent Counter-Assay:

    • Perform your primary bioassay with and without the addition of 0.01-0.1% Triton X-100 or Tween-20 to the assay buffer.[5][10]

    • A significant increase in the IC50 value in the presence of detergent strongly suggests that this compound is forming aggregates.

  • Modify Assay Buffer Conditions:

    • Increase Ionic Strength: Add NaCl (e.g., 50-150 mM) to the buffer to disrupt electrostatic interactions that contribute to non-specific binding.[9][13]

    • Add a Blocking Protein: Include a carrier protein like Bovine Serum Albumin (BSA) at 0.1-1% in the assay buffer to block non-specific binding sites on assay plates and proteins.[9][13]

  • Perform an Orthogonal Counter-Screen:

    • Test this compound in a different assay format or against an unrelated enzyme (e.g., β-lactamase). Activity in an unrelated assay is a hallmark of a non-specific or nuisance compound.

Data Presentation

The following tables present hypothetical data illustrating how interference can affect results and how troubleshooting steps can clarify the true potency of this compound.

Table 1: Effect of Detergent on this compound Potency (IC50)

Target Enzyme Assay Buffer IC50 (µM) Fold Shift Interpretation
Kinase X Standard Buffer 5.2 - Apparent Potency
Kinase X + 0.01% Triton X-100 85.7 16.5x Aggregate-based activity
Protease Y Standard Buffer 8.1 - Apparent Potency

| Protease Y | + 0.01% Triton X-100 | > 100 | > 12.3x | Aggregate-based activity |

Table 2: Impact of Assay Conditions on this compound Activity in a Cell Viability Assay

Assay Condition Apparent IC50 (µM) Notes
Standard Media (with Phenol Red, 10% FBS) 12.5 High background fluorescence observed.
Phenol Red-Free Media, 10% FBS 18.3 Reduced background, slight shift in IC50.
Phenol Red-Free Media, 2% FBS 25.1 Lower background, indicates FBS may contribute to non-specific effects.

| Standard Media + Catalase (100 U/mL) | 48.9 | Significant IC50 shift suggests redox cycling contributes to cytotoxicity. |

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Clemaphenol_A This compound Clemaphenol_A->MEK Inhibition

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK kinase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A Plate Cells C Add Compound to Cells A->C B Prepare this compound Dilution Series B->C D Incubate C->D Interference3 Aggregation Non-specific Binding C->Interference3 E Add Detection Reagent (e.g., Fluorescent Dye) D->E Interference1 Redox Cycling (during incubation) D->Interference1 F Read Plate (Fluorescence) E->F G Analyze Data F->G Interference2 Autofluorescence (compound + media) F->Interference2

Caption: Experimental workflow highlighting potential stages of assay interference.

Troubleshooting_Tree Start Inconsistent or Suspect Bioassay Result Q1 Is background signal high in compound-only wells? Start->Q1 A1_Yes Likely Autofluorescence Q1->A1_Yes Yes Q2 Does activity disappear with 0.01% Triton X-100? Q1->Q2 No S1 Switch to red-shifted dyes Use phenol red-free media A1_Yes->S1 End Result is likely a non-specific artifact S1->End A2_Yes Likely Aggregation Q2->A2_Yes Yes Q3 Does adding catalase or antioxidants alter IC50? Q2->Q3 No S2 Confirm with counter-screens Report as aggregate-based activity A2_Yes->S2 S2->End A3_Yes Likely Redox Activity Q3->A3_Yes Yes Valid Result may be valid. Proceed with caution. Q3->Valid No S3 Use redox-insensitive assays Characterize H2O2 production A3_Yes->S3 S3->End

Caption: Decision tree for troubleshooting common bioassay interference issues.

Experimental Protocols

Protocol 1: Detergent-Based Counter-Assay for Compound Aggregation

This protocol is used to determine if the observed bioactivity of this compound is due to the formation of aggregates.

Materials:

  • Target enzyme and substrate

  • Primary assay buffer

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 10% Triton X-100 solution

  • Microplate reader

Methodology:

  • Prepare Buffers: Prepare two sets of assay buffer:

    • Buffer A (Standard): Primary assay buffer with vehicle (e.g., 0.5% DMSO).

    • Buffer B (Detergent): Primary assay buffer with vehicle AND 0.01% Triton X-100.

  • Compound Dilution: Create a serial dilution of this compound in parallel using both Buffer A and Buffer B.

  • Assay Procedure:

    • Dispense the diluted this compound (from both buffer sets) into separate wells of a microplate.

    • Initiate the enzymatic reaction by adding the enzyme and substrate according to your primary assay protocol.

    • Incubate for the standard reaction time.

  • Data Acquisition: Measure the reaction progress using a microplate reader.

  • Analysis: Calculate the IC50 value for this compound in both the presence and absence of Triton X-100. A significant positive shift (>10-fold) in the IC50 in Buffer B indicates that the compound's activity is likely due to aggregation.[5]

Protocol 2: Autofluorescence Assessment

This protocol quantifies the intrinsic fluorescence of this compound to assess its potential for interference.

Materials:

  • This compound stock solution

  • Assay buffer/media (with and without phenol red)

  • Fluorescence microplate reader

  • Black, clear-bottom microplates suitable for fluorescence

Methodology:

  • Prepare Samples:

    • Prepare a serial dilution of this compound in the assay buffer/media to be used in the main experiment.

    • Prepare a "buffer blank" containing only the assay buffer/media with the same final concentration of vehicle (DMSO).

  • Plate Layout:

    • Pipette the dilutions and blanks into the wells of the microplate in triplicate.

  • Data Acquisition:

    • Place the plate in the fluorescence reader.

    • Set the excitation and emission wavelengths to match those of your primary assay's fluorophore.

    • Measure the fluorescence intensity of all wells.

  • Analysis:

    • Subtract the average fluorescence of the buffer blank from the fluorescence of the wells containing this compound.

    • Plot the background-subtracted fluorescence against the concentration of this compound. This will reveal if the compound's intrinsic fluorescence is concentration-dependent and significant enough to interfere with the assay's dynamic range.

References

dealing with low bioavailability of Clemaphenol A

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Clemaphenol A

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it exhibit low bioavailability?

A1: this compound is an investigational hydrophobic compound, classified as a Biopharmaceutics Classification System (BCS) Class II drug. This classification indicates that this compound has high membrane permeability but low aqueous solubility.[1][2] The poor solubility in gastrointestinal fluids is the primary rate-limiting step for its absorption, leading to low oral bioavailability.[3][4][5]

Q2: What are the initial steps to diagnose the cause of low bioavailability for this compound?

A2: A systematic approach is recommended to pinpoint the cause of low bioavailability:

  • Physicochemical Characterization: Thoroughly determine the solubility of this compound in various biorelevant media (e.g., FaSSIF, FeSSIF), its LogP, pKa, melting point, and solid-state properties (crystalline vs. amorphous).[4]

  • In Vitro Dissolution Studies: Perform dissolution testing of the neat compound to quantify its dissolution rate.

  • In Vivo Pharmacokinetic (PK) Study: Conduct a preliminary PK study in an animal model (e.g., rats) with both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability and identify whether the issue is primarily due to poor absorption or high first-pass metabolism.[6][7]

Q3: What are the main strategies to improve the oral bioavailability of a BCS Class II compound like this compound?

A3: Strategies primarily focus on enhancing the dissolution rate and apparent solubility of the compound in the gastrointestinal tract. The main approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution.[8][9]

  • Solid State Modification: Converting the crystalline form to a more soluble amorphous form, often stabilized in a polymer matrix (solid dispersions).[5][10][11]

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based system to facilitate its absorption via the lymphatic pathway and avoid the dissolution step in the GI tract.[2][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: High variability in plasma concentrations of this compound following oral administration in animal studies.

  • Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?

  • Answer: High variability is a common issue for poorly soluble compounds.[7]

    • Potential Causes:

      • Poor and Erratic Dissolution: Inconsistent dissolution of this compound in the GI tract of different animals.[7]

      • Food Effects: The presence or absence of food can alter gastric emptying and GI fluid composition, significantly impacting dissolution and absorption.[7]

      • Variable First-Pass Metabolism: Differences in metabolic enzyme activity in the gut wall or liver among individual animals.[4]

    • Troubleshooting Steps:

      • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet.[7]

      • Optimize Formulation: Employ a formulation strategy designed to improve the dissolution rate, such as a micronized suspension, an amorphous solid dispersion, or a self-emulsifying drug delivery system (SEDDS).[7][13] These formulations can reduce the dependency of absorption on physiological variables.

      • Increase Sample Size: Using a larger number of animals per group can help to statistically manage high variability.[7]

Issue 2: Promising in vitro dissolution of a new this compound formulation does not translate to improved in vivo bioavailability.

  • Question: Our new formulation of this compound shows excellent dissolution in in vitro tests, but the oral bioavailability in our rat model is still very low. What could explain this discrepancy?

  • Answer: This suggests that factors other than dissolution may be limiting the bioavailability.

    • Potential Causes:

      • Extensive First-Pass Metabolism: this compound may be heavily metabolized in the gut wall or liver before it can reach systemic circulation.[4]

      • Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen, reducing net absorption.[4]

      • In Vivo Precipitation: The formulation may enable dissolution in the stomach, but as it transitions to the higher pH of the small intestine, the drug could precipitate out of solution before it can be absorbed.

    • Troubleshooting Steps:

      • Investigate Metabolism: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the metabolic clearance of this compound.

      • Assess Transporter Interaction: Use in vitro models with P-gp expressing cells (e.g., Caco-2 cells) to determine if this compound is a P-gp substrate.

      • Use Biorelevant Dissolution Media: Perform dissolution testing in media that mimic the conditions of the small intestine (e.g., Fasted-State Simulated Intestinal Fluid - FaSSIF) to check for potential precipitation.

Logical Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Diagnostic Phase cluster_2 Formulation Development cluster_3 Evaluation & Refinement Start Low Bioavailability of This compound BCS_Class Confirm BCS Class II (Low Solubility, High Permeability) Start->BCS_Class PK_Study Conduct IV vs. PO Pharmacokinetic Study BCS_Class->PK_Study Is absorption the issue? Metabolism_Check In Vitro Metabolic Stability Assay PK_Study->Metabolism_Check If absorption is low Particle_Size Particle Size Reduction (Micronization) Metabolism_Check->Particle_Size If solubility is the main barrier Solid_Dispersion Amorphous Solid Dispersion Metabolism_Check->Solid_Dispersion If solubility is the main barrier Lipid_Formulation Lipid-Based Formulation (e.g., SEDDS) Metabolism_Check->Lipid_Formulation If solubility is the main barrier Dissolution_Test In Vitro Dissolution Testing Particle_Size->Dissolution_Test Solid_Dispersion->Dissolution_Test Lipid_Formulation->Dissolution_Test In_Vivo_Eval In Vivo Bioavailability Study of Formulation Dissolution_Test->In_Vivo_Eval If dissolution is improved In_Vivo_Eval->Particle_Size Iterate/Refine Formulation Success Optimized Bioavailability In_Vivo_Eval->Success If bioavailability is enhanced

Caption: A workflow for diagnosing and addressing the low bioavailability of this compound.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, outcomes of applying different bioavailability enhancement techniques to this compound, based on typical improvements seen for BCS Class II compounds.

Formulation StrategyDrug Load (% w/w)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability Increase (Fold)
Aqueous Suspension (Micronized) 20%150 ± 354.0900 ± 2103.5
Amorphous Solid Dispersion (1:4 Drug:Polymer) 20%450 ± 902.02700 ± 54010.5
Self-Emulsifying Drug Delivery System (SEDDS) 10%800 ± 1501.54800 ± 90018.7
Control (Unprocessed Drug in Water) N/A30 ± 106.0257 ± 801.0

Data are presented as mean ± standard deviation for a hypothetical 10 mg/kg oral dose in rats.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Objective: To enhance the dissolution rate of this compound by converting it into an amorphous form dispersed within a hydrophilic polymer.[10][14]

  • Materials:

    • This compound

    • Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVP-VA)

    • Methanol (or other suitable solvent)

    • Rotary evaporator

    • Vacuum oven

  • Methodology:

    • Polymer and Solvent Selection: Choose a suitable hydrophilic polymer (e.g., PVP-VA, HPMC-AS) and a common solvent in which both the drug and the polymer are soluble (e.g., methanol, acetone).[4]

    • Dissolution: Dissolve this compound and the selected polymer in the solvent in a predetermined ratio (e.g., 1:4 drug to polymer weight ratio). Ensure complete dissolution to achieve a homogenous solution.

    • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be maintained at a level that ensures efficient evaporation without causing degradation of the compound or polymer.

    • Drying: Further dry the resulting solid film in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

    • Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve to ensure a uniform particle size distribution.

    • Characterization: Confirm the amorphous nature of the dispersion using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Objective: To formulate this compound in a lipid-based system that spontaneously forms a microemulsion upon contact with aqueous gastrointestinal fluids, bypassing the dissolution step.[15][16][17]

  • Materials:

    • This compound

    • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

    • Surfactant (e.g., Kolliphor EL, Tween 80)

    • Co-surfactant (e.g., Transcutol HP)

    • Vortex mixer

  • Methodology:

    • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select excipients that provide the highest solubilization capacity.

    • Constructing a Pseudo-Ternary Phase Diagram: Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of emulsions to identify the region that forms a clear or slightly bluish, stable microemulsion.

    • Formulation Preparation: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. Dissolve the required amount of this compound in this mixture.

    • Homogenization: Gently heat the mixture (if necessary) and vortex until a clear, homogenous solution is obtained.

    • Characterization:

      • Emulsification Study: Add the prepared SEDDS formulation to water under gentle agitation and observe the time it takes to form a microemulsion.

      • Droplet Size Analysis: Measure the globule size of the resulting microemulsion using a particle size analyzer. A smaller droplet size (typically < 200 nm) is desirable for better absorption.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Objective: To determine key PK parameters (Cmax, Tmax, AUC) of a this compound formulation following oral administration and to calculate its bioavailability by comparison to intravenous (IV) administration.[6][7]

  • Materials:

    • Male Sprague-Dawley or Wistar rats (200-250g)

    • This compound formulations (IV and PO)

    • Dosing syringes and gavage needles

    • Blood collection tubes (with anticoagulant, e.g., K2-EDTA)

    • Centrifuge

    • LC-MS/MS system for bioanalysis

  • Methodology:

    • Animal Acclimatization: Acclimatize animals to the experimental conditions for at least 3 days prior to the study. Fast animals overnight before dosing.

    • Formulation Preparation:

      • IV Formulation: Dissolve this compound in a vehicle suitable for injection (e.g., saline with 5% DMSO and 10% Solutol HS 15).

      • PO Formulation: Prepare the oral formulation to be tested (e.g., aqueous suspension of solid dispersion, or SEDDS).

    • Dosing:

      • Administer the IV formulation via the tail vein (e.g., 1 mg/kg).

      • Administer the PO formulation via oral gavage (e.g., 10 mg/kg).

    • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.[7]

    • Bioanalysis: Extract this compound from the plasma samples (e.g., via protein precipitation with acetonitrile) and quantify its concentration using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Plot the mean plasma concentration versus time for both IV and PO groups. Calculate PK parameters such as Cmax, Tmax, and AUC using appropriate software. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Signaling Pathway Visualization

This compound is a hypothetical inhibitor of a kinase in the MAPK/ERK signaling pathway, a common target for hydrophobic small molecule drugs. Dysregulation of this pathway is implicated in various diseases.

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factors ERK->TranscriptionFactor Activates ClemaphenolA This compound ClemaphenolA->RAF Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical mechanism of action of this compound in the MAPK/ERK pathway.

References

Technical Support Center: Refining Purification Protocols for Clemaphenol A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification protocols for Clemaphenol A, a lignan found in the flowers of Fritillaria pallidiflora. This guide includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification process.

Experimental Protocol: Purification of this compound from Fritillaria pallidiflora Flowers

This protocol outlines a general procedure for the extraction and purification of this compound. Optimization may be required based on the specific batch of plant material and available laboratory equipment.

1. Extraction

  • Objective: To extract this compound and other secondary metabolites from the dried flower material.

  • Procedure:

    • Grind dried flowers of Fritillaria pallidiflora to a fine powder.

    • Macerate the powdered plant material with 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours with occasional shaking.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure at 40°C to obtain the crude methanol extract.

2. Solvent Partitioning

  • Objective: To perform a preliminary fractionation of the crude extract based on polarity.

  • Procedure:

    • Suspend the crude methanol extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

      • n-hexane (to remove non-polar compounds like fats and waxes)

      • Dichloromethane (DCM) or Chloroform (to extract compounds of intermediate polarity, including many lignans)

      • Ethyl acetate (to extract more polar lignans and other phenolics)

    • Collect each fraction and evaporate the solvent under reduced pressure. The DCM/Chloroform and ethyl acetate fractions are most likely to contain this compound.

3. Column Chromatography

  • Objective: To isolate this compound from the enriched fraction using column chromatography.

  • Stationary Phase: Silica gel (60-120 mesh) is a common choice for the initial separation of lignans.[1] Sephadex LH-20 can be used for further purification, particularly for separating compounds with similar polarities.

  • Mobile Phase (Eluent): A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol.[1]

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% chloroform) and pour it into a glass column. Allow the silica gel to settle, ensuring no air bubbles are trapped.

    • Sample Loading: Dissolve the dried DCM or ethyl acetate fraction in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.

    • Elution: Begin elution with the initial solvent. Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., methanol). A typical gradient might be from 100% chloroform to 90:10 chloroform:methanol.

    • Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL).

    • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Use a suitable visualization method, such as UV light (254 nm), as lignans are UV active.

4. Further Purification (if necessary)

  • Objective: To achieve high purity of this compound.

  • Techniques:

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique for final purification. A reversed-phase C18 column with a mobile phase of methanol and water is often effective for lignan separation.

    • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography can be used to separate compounds based on their molecular size and polarity.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Crude Extract Inefficient extraction solvent or procedure.- Ensure the plant material is finely powdered to maximize surface area.- Increase the extraction time or perform additional extraction cycles.- Consider using a different solvent system, such as aqueous ethanol.[2]
Poor Separation on Silica Gel Column - Inappropriate mobile phase polarity.- Column overloading.- Co-elution of compounds with similar polarities.- Optimize the solvent system for the mobile phase using TLC prior to column chromatography.- Ensure the amount of sample loaded is appropriate for the column size.- Consider using a different stationary phase, such as polyamide resin or Sephadex LH-20, for better separation of lignans and flavonoids.[3][4]
This compound is not Eluting from the Column The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol in a chloroform:methanol system).
Presence of Impurities in the Final Product Incomplete separation during chromatography.- Perform an additional purification step, such as preparative HPLC or recrystallization.- Ensure the collected fractions are narrow to minimize overlap of compounds.
Degradation of this compound Exposure to high temperatures, light, or extreme pH during the purification process.- Avoid excessive heat during solvent evaporation.- Protect the samples from direct light.- Lignans are generally stable at temperatures below 100°C.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: While a specific solvent for this compound has not been documented, aqueous mixtures of ethanol or methanol (typically 70-100%) are commonly and effectively used for the extraction of lignans and their glycosides from plant material.[2] The choice of solvent should be based on the lipophilicity of the target lignan.[2]

Q2: How can I monitor the purification of this compound?

A2: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the separation of compounds during column chromatography.[5] Since lignans are generally UV active, the spots on the TLC plate can be visualized under a UV lamp at 254 nm.

Q3: What kind of yield and purity can I expect for this compound?

A3: The yield of individual lignans from plant extracts can vary significantly, ranging from 0.3% to as high as 51% of the dry extract weight in some cases.[6] With proper purification techniques, such as preparative HPLC, a purity of over 90% can be achieved.[6][7] For example, a study on flaxseed lignans reported achieving a purity of 80.13% using silica gel column chromatography.[1]

Q4: My this compound seems to be in a glycoside form. How does this affect purification?

A4: Lignan glycosides are more polar than their aglycone counterparts.[2] This means they will elute at a higher polarity from a normal-phase column (like silica gel). If you are aiming to isolate the aglycone, an acid or enzymatic hydrolysis step might be necessary before purification, though this can sometimes lead to degradation.[2]

Q5: Are there alternative chromatography techniques to silica gel for this compound purification?

A5: Yes, several other techniques can be effective. Macroporous resin and polyamide resin column chromatography have been used for the purification and separation of total lignans and flavonoids.[3][4] Sephadex LH-20 is also a popular choice for the fractionation and purification of lignans.[2] For high-purity isolation, preparative HPLC is often the final step.

Quantitative Data Summary

ParameterTypical Range/ValueSource(s)
Yield of Individual Lignans from Dry Extract 0.3% - 51%[6]
Purity after Column Chromatography >80%[1]
Purity after Preparative HPLC >90% - 99%[6][7]
Purity of Total Lignans from Water Elute (Polyamide Resin) ~75.3%[4]

Visualizations

Experimental_Workflow start Dried Fritillaria pallidiflora Flowers extraction Maceration with 80% Methanol start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Reduced Pressure) filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Solvent Partitioning (n-hexane, DCM, Ethyl Acetate) crude_extract->partitioning fractions DCM/Ethyl Acetate Fraction partitioning->fractions column_chromatography Silica Gel Column Chromatography (Gradient Elution: Chloroform/Methanol) fractions->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pure_clemaphenol_a Purified this compound fraction_collection->pure_clemaphenol_a If pure prep_hplc Preparative HPLC (Optional) fraction_collection->prep_hplc If impurities present prep_hplc->pure_clemaphenol_a Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield poor_separation Poor Separation? start->poor_separation no_elution Compound Not Eluting? start->no_elution impurities Final Product Impure? start->impurities solution1 Optimize Extraction: - Finer Grinding - Longer Time - Different Solvent low_yield->solution1 Yes solution2 Optimize Chromatography: - Different Mobile Phase - Check Column Loading - Alternative Stationary Phase poor_separation->solution2 Yes solution3 Increase Mobile Phase Polarity no_elution->solution3 Yes solution4 Additional Purification Step: - Preparative HPLC - Recrystallization impurities->solution4 Yes

References

Technical Support Center: Purification of Clemaphenol A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Clemaphenol A. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it isolated?

This compound is a lignan, a class of phenolic compounds, that has been isolated from the flowers of Fritillaria pallidiflora.[1][2]

Q2: What are the common impurities encountered during the isolation of this compound?

While specific impurities for this compound isolation have not been detailed in accessible literature, general impurities in natural product isolation include:

  • Other phenolic compounds and lignans: Plants produce a complex mixture of structurally related compounds that can be difficult to separate.

  • Pigments: Compounds like chlorophylls and carotenoids from the plant material.

  • Lipids and waxes: Non-polar compounds that may be co-extracted.

  • Sugars and other polar compounds: Highly water-soluble compounds that can interfere with purification.

  • Degradation products: this compound may degrade due to exposure to heat, light, or extreme pH during the isolation process.

Q3: Which purification techniques are most effective for increasing the purity of this compound?

For phenolic compounds like this compound, several chromatographic techniques are highly effective:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for high-resolution separation and purification of individual compounds from a complex mixture.[3]

  • Solid-Phase Extraction (SPE): SPE is excellent for sample clean-up and fractionation, removing major classes of interfering compounds.[4][5]

  • Recrystallization: If the isolated this compound is a solid, recrystallization can be a highly effective final purification step to achieve high purity.[6]

Troubleshooting Guides

Preparative HPLC Purification

Issue: Poor resolution or co-elution of this compound with impurities.

Possible Cause Troubleshooting Step
Inappropriate mobile phase composition. Optimize the solvent gradient. For reversed-phase HPLC (e.g., C18 column), systematically vary the ratio of water and an organic solvent like acetonitrile or methanol. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for phenolic compounds.[7]
Incorrect column chemistry. If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, which can offer different interactions with aromatic compounds like this compound.
Column overloading. Reduce the amount of sample injected onto the column. Overloading leads to broad, asymmetric peaks and poor separation.
Flow rate is too high. Decrease the flow rate to allow for better equilibration between the stationary and mobile phases, which can improve resolution.

Experimental Protocol: Preparative HPLC of a Crude this compound Extract

  • Sample Preparation: Dissolve the crude extract containing this compound in a small volume of the initial mobile phase solvent (e.g., methanol or DMSO). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A common starting gradient for lignans is to begin with a lower percentage of Solvent B and gradually increase it over time. For example:

    • 0-5 min: 10% B

    • 5-45 min: 10-90% B (linear gradient)

    • 45-50 min: 90% B (isocratic wash)

    • 50-55 min: 90-10% B (return to initial conditions)

  • Flow Rate: A typical flow rate for a 10 mm ID column is 2-5 mL/min.

  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength where phenolic compounds absorb, such as 254 nm or 280 nm.[3][8]

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

Workflow for Preparative HPLC Troubleshooting

hplc_troubleshooting start Poor Resolution in Prep-HPLC cause1 Suboptimal Mobile Phase start->cause1 cause2 Inappropriate Column start->cause2 cause3 Overloading start->cause3 solution1 Optimize Gradient & Additives cause1->solution1 solution2 Try Different Stationary Phase cause2->solution2 solution3 Reduce Injection Volume cause3->solution3

Caption: Troubleshooting logic for poor HPLC resolution.

Solid-Phase Extraction (SPE) Clean-up

Issue: Low recovery of this compound after SPE.

Possible Cause Troubleshooting Step
Inappropriate sorbent material. For phenolic compounds like this compound from a polar extract (e.g., methanol/water), a reversed-phase sorbent like C18 or a polymer-based sorbent is generally suitable.[9]
Sample breakthrough during loading. The sample may be too non-polar for the loading conditions. Dilute the sample with a more polar solvent (e.g., water) before loading. Ensure the flow rate during loading is slow enough for proper binding.
Analyte loss during the wash step. The wash solvent may be too strong. Use a more polar (weaker) solvent for the wash step. For a C18 cartridge, a wash with a low percentage of organic solvent in water (e.g., 5-10% methanol) is a good starting point.
Incomplete elution. The elution solvent is not strong enough to desorb this compound. Use a less polar (stronger) solvent for elution. A series of increasing concentrations of methanol or acetonitrile in a non-polar solvent can be tested.

Experimental Protocol: C18 SPE for Clean-up of a this compound Extract

  • Sorbent: C18 SPE cartridge.

  • Conditioning:

    • Pass 1-2 column volumes of methanol through the cartridge.

    • Pass 1-2 column volumes of water through the cartridge to equilibrate. Do not let the sorbent go dry.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of methanol and dilute with water (e.g., to <20% methanol).

    • Load the sample onto the cartridge at a slow, dropwise flow rate.

  • Washing:

    • Wash the cartridge with 1-2 column volumes of water to remove highly polar impurities.

    • Wash with 1-2 column volumes of a weak organic solvent mixture (e.g., 10% methanol in water) to remove moderately polar impurities.

  • Elution:

    • Elute this compound with 1-2 column volumes of a stronger organic solvent like methanol or acetonitrile.

  • Analysis: Analyze the eluate for the presence and purity of this compound.

Workflow for Optimizing SPE Recovery

spe_optimization start Low Recovery from SPE check_loading Analyze Flow-through start->check_loading loading_ok Analyte Retained check_loading->loading_ok loading_fail Analyte in Flow-through check_loading->loading_fail check_wash Analyze Wash Fractions wash_ok Analyte Retained check_wash->wash_ok wash_fail Analyte in Wash check_wash->wash_fail check_elution Analyze Eluate & Sorbent elution_ok Analyte in Eluate check_elution->elution_ok elution_fail Analyte on Sorbent check_elution->elution_fail loading_ok->check_wash adjust_loading adjust_loading loading_fail->adjust_loading Adjust Loading Conditions (e.g., dilute sample) wash_ok->check_elution adjust_wash adjust_wash wash_fail->adjust_wash Use Weaker Wash Solvent adjust_elution adjust_elution elution_fail->adjust_elution Use Stronger Elution Solvent

Caption: Systematic approach to improving SPE recovery.

Recrystallization

Issue: this compound fails to crystallize or "oils out".

Possible Cause Troubleshooting Step
Inappropriate solvent. The ideal solvent should dissolve this compound when hot but not when cold. Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water or hexane).[10] For phenolic compounds, alcohols and aqueous alcohol mixtures are often good choices.[11]
Too much solvent was used. If the solution is not supersaturated upon cooling, crystals will not form. Gently evaporate some of the solvent and allow it to cool again.
Solution cooled too quickly. Rapid cooling can lead to the formation of an amorphous precipitate or oil instead of crystals. Allow the solution to cool slowly to room temperature, then transfer it to an ice bath.
"Oiling out" due to low melting point. This occurs if the boiling point of the solvent is higher than the melting point of the solute. Add a co-solvent in which this compound is less soluble to lower the overall boiling point of the solvent system and induce crystallization at a lower temperature.
Lack of nucleation sites. Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Alternatively, add a tiny seed crystal of pure this compound if available.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: In a small test tube, add a few milligrams of impure this compound and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decoloration (if necessary): If the solution is colored, and the pure compound is known to be colorless, add a very small amount of activated charcoal. Note: Avoid using charcoal with phenolic compounds if possible, as it can sometimes react and cause discoloration.[6] If used, boil briefly and then perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

Decision Tree for Recrystallization Solvent Choice

solvent_choice start Select Solvent for Recrystallization test_solubility Test solubility in cold solvent start->test_solubility soluble_cold Soluble test_solubility->soluble_cold insoluble_cold Insoluble test_solubility->insoluble_cold choice_bad Result: Low Yield soluble_cold->choice_bad Poor Solvent test_hot test_hot insoluble_cold->test_hot Test solubility in hot solvent soluble_hot Soluble test_hot->soluble_hot insoluble_hot Insoluble test_hot->insoluble_hot choice_good Result: Potential for Good Yield soluble_hot->choice_good Good Solvent choice_bad2 Result: Cannot Recrystallize insoluble_hot->choice_bad2 Poor Solvent

References

Validation & Comparative

A Comparative Guide to Clemaphenol A and Other Lignans: Evaluating Biological Activity and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lignans, a diverse class of polyphenolic compounds found in plants, have garnered significant attention for their wide range of biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects. This guide provides a comparative overview of Clemaphenol A and other prominent lignans, presenting available experimental data to aid in research and drug development.

While this compound, a lignan isolated from the flowers of Fritillaria pallidiflora, has been identified, publicly available data on its specific biological activities are currently limited. However, studies on other compounds from Fritillaria species have indicated potential anti-inflammatory properties. This guide, therefore, presents a comparative framework using well-researched lignans—Arctigenin, Secoisolariciresinol diglucoside (SDG), and Deoxypodophyllotoxin—to illustrate the methodologies and data-driven comparisons crucial for evaluating the therapeutic potential of this compound class.

Comparative Analysis of Biological Activities

To provide a clear and objective comparison, the following tables summarize the quantitative data on the anti-inflammatory, neuroprotective, and cytotoxic activities of selected lignans.

Table 1: Anti-inflammatory Activity of Selected Lignans
LignanAssayCell Line/ModelConcentration/DoseInhibitionIC₅₀ ValueReference
Arctigenin Nitric Oxide (NO) ProductionRAW 264.7 macrophages1, 10, 50 µMDose-dependent~10 µM[1]
TNF-α ProductionRAW 264.7 macrophages1, 10, 50 µMDose-dependent19.6 µM[2]
IL-6 ProductionRAW 264.7 macrophages1, 10, 50 µMDose-dependent29.2 µM[2]
Honokiol Paw EdemaCarrageenan-induced (mice)10 mg/kgSignificant reduction-[3]
TNF-α, IL-1β, IL-6 ExpressionCFA-induced (mice)10 mg/kgSignificant reduction-[4]
Secoisolariciresinol diglucoside (SDG) Leukocyte AdhesionIn vivo imaging (mouse brain)-Diminished-[5]
Table 2: Neuroprotective Activity of Selected Lignans
LignanAssayCell Line/ModelInsultConcentrationEffectReference
Magnolol Cell ViabilityPC12 cellsAβ-induced toxicity-Significantly decreased cell death[6]
Honokiol Cell ViabilityPC12 cellsAβ-induced toxicity-Significantly decreased cell death[6]
Secoisolariciresinol diglucoside (SDG) Cognitive FunctionAPP/PS1 miceAlzheimer's Disease model-Ameliorated cognitive impairment[7]
Table 3: Cytotoxic Activity of Selected Lignans
LignanCell LineAssayIC₅₀ ValueReference
Podophyllotoxin J45.01 (Leukemia)Trypan Blue Assay0.0040 µg/mL[8]
CEM/C1 (Leukemia)Trypan Blue Assay0.0286 µg/mL[8]
Deoxypodophyllotoxin QBC939 (Cholangiocarcinoma)MTT Assay1.186 µM (24h), 0.779 µM (48h), 0.460 µM (72h)[9]
RBE (Cholangiocarcinoma)MTT Assay1.138 µM (24h), 0.726 µM (48h), 0.405 µM (72h)[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Measurement of Nitric Oxide (NO) Production

The inhibitory effect of lignans on nitric oxide production is a key indicator of anti-inflammatory activity. This is often assessed in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

  • Cell Culture and Treatment: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with various concentrations of the test lignan for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a specified period (e.g., 24 hours).

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition is calculated relative to the LPS-stimulated control group.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

  • Cell Seeding and Treatment: Cells (e.g., cancer cell lines or neuronal cells) are seeded in 96-well plates. After adherence, they are treated with various concentrations of the lignan of interest for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C to allow for the conversion of MTT into formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to investigate the effect of lignans on the expression levels of proteins involved in signaling pathways.

  • Protein Extraction: Cells or tissues are lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein. The protein concentration is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be detected on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands is quantified using densitometry software, and protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Diagrams

The biological effects of lignans are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways modulated by Arctigenin, Secoisolariciresinol diglucoside, and Deoxypodophyllotoxin.

Arctigenin_Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Arctigenin Arctigenin Arctigenin->IKK Inhibits NFkB NF-κB (p65/p50) Arctigenin->NFkB Inhibits Translocation IkBa_p p-IκBα IKK->IkBa_p Phosphorylates IkBa_p->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces Nucleus Nucleus Cytokines TNF-α, IL-6, iNOS Gene_Expression->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Arctigenin's anti-inflammatory pathway.

SDG_Neuroprotective_Pathway SDG Secoisolariciresinol diglucoside (SDG) Gut_Microbiota Gut Microbiota SDG->Gut_Microbiota ENL Enterolactone (ENL) Gut_Microbiota->ENL Metabolizes to GPER GPER ENL->GPER Activates Neuroinflammation Neuroinflammation ENL->Neuroinflammation Suppresses AC Adenylate Cyclase GPER->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB_p p-CREB PKA->CREB_p Phosphorylates CREB CREB BDNF_exp BDNF Gene Expression CREB_p->BDNF_exp Induces BDNF BDNF BDNF_exp->BDNF Neuroprotection Neuroprotection & Cognitive Enhancement BDNF->Neuroprotection

Caption: Neuroprotective pathway of SDG.

Deoxypodophyllotoxin_Cytotoxic_Pathway DPT Deoxypodophyllotoxin Tubulin Tubulin DPT->Tubulin Inhibits PI3K PI3K DPT->PI3K Inhibits Bcl2 Bcl-2 (anti-apoptotic) DPT->Bcl2 Downregulates Bax Bax (pro-apoptotic) DPT->Bax Upregulates Microtubule Microtubule Polymerization Tubulin->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Bcl2 Promotes Caspases Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Activates Caspases->Apoptosis

Caption: Cytotoxic pathway of Deoxypodophyllotoxin.

Conclusion

This guide provides a comparative framework for evaluating the biological activities of lignans, with a focus on anti-inflammatory, neuroprotective, and cytotoxic properties. While specific experimental data for this compound remains limited, the detailed analysis of Arctigenin, Secoisolariciresinol diglucoside, and Deoxypodophyllotoxin offers valuable insights into the potential mechanisms and therapeutic applications of this important class of natural compounds. The provided experimental protocols and signaling pathway diagrams serve as a resource for researchers to design and interpret studies aimed at elucidating the pharmacological profiles of novel lignans. Further investigation into this compound is warranted to fully understand its biological potential and place it within the broader context of pharmacologically active lignans.

References

A Comparative Analysis of Clemaphenol A and Podophyllotoxin Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the current understanding of the biological activities of Clemaphenol A and the well-established compound, podophyllotoxin. While podophyllotoxin has been extensively studied for its potent anticancer properties, data on the bioactivity of this compound remains largely unavailable.

This guide synthesizes the existing experimental data for podophyllotoxin, providing researchers, scientists, and drug development professionals with a detailed overview of its mechanism of action, cytotoxic efficacy, and the experimental protocols used for its evaluation. Due to the absence of published studies on the biological activity of this compound, a direct quantitative comparison is not feasible at this time. This document will, however, provide some context on the known bioactive compounds from the Clematis genus, from which this compound was first isolated.

Podophyllotoxin: A Potent Antimitotic Agent

Podophyllotoxin is a naturally occurring aryltetralin lignan found in the roots and rhizomes of Podophyllum species. It is a well-known cytotoxic agent that has served as a lead compound for the development of clinically used anticancer drugs, including etoposide and teniposide.[1]

The primary mechanism of action of podophyllotoxin is its ability to inhibit cell division by binding to tubulin, the protein subunit of microtubules.[2][3] This interaction prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][3]

Quantitative Analysis of Podophyllotoxin's Cytotoxic Activity

The cytotoxic efficacy of podophyllotoxin has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are commonly used to quantify its potency. The following table summarizes representative IC50 values for podophyllotoxin and its derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
PodophyllotoxinHeLaCervical Cancer0.18 - 9[4]
PodophyllotoxinPC-3Prostate Cancer0.18 - 9[4]
PodophyllotoxinDU 145Prostate Cancer0.18 - 9[4]
Podophyllotoxin Derivative (9l)HeLaCervical Cancer7.93[5]
Podophyllotoxin Derivative (9l)K562Leukemia6.42[5]
Podophyllotoxin Derivative (9l)K562/A02 (drug-resistant)Leukemia6.89[5]
Podophyllotoxin Derivative (a6)HCT-116Colon Cancer0.04 - 0.29[6]
Podophyllotoxin-ATRA Derivative (15)MKN-45Gastric Cancer0.42[7]
Podophyllotoxin-ATRA Derivative (15)BGC-823Gastric Cancer0.20[7]

Signaling Pathways Modulated by Podophyllotoxin

Podophyllotoxin and its derivatives exert their anticancer effects by impacting several key signaling pathways. The inhibition of tubulin polymerization is the primary event that triggers downstream signaling cascades leading to cell cycle arrest and apoptosis.

Podophyllotoxin_Signaling_Pathway Podophyllotoxin Podophyllotoxin Tubulin Tubulin Podophyllotoxin->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Inhibition Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Assembly->Mitotic_Spindle G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis p53 p53 Activation G2_M_Arrest->p53 p53->Apoptosis

Experimental Protocols

The evaluation of the cytotoxic activity of compounds like podophyllotoxin relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., podophyllotoxin) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add Compound Dilutions Incubate_24h_1->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Materials:

  • Purified tubulin protein

  • GTP (Guanosine triphosphate)

  • Tubulin polymerization buffer

  • Test compound (e.g., podophyllotoxin) and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare tubulin solution on ice in the polymerization buffer containing GTP. Prepare dilutions of the test compound.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution to each well. Then, add the test compound or control to the respective wells.

  • Initiate Polymerization: Transfer the plate to the spectrophotometer pre-warmed to 37°C. This temperature shift initiates tubulin polymerization.

  • Kinetic Measurement: Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes. An increase in absorbance indicates microtubule formation.

  • Data Analysis: Plot the absorbance values over time to generate polymerization curves. Compare the curves of the compound-treated samples to the control samples to determine if the compound inhibits or enhances tubulin polymerization.

This compound and Bioactive Compounds from Clematis Species

This compound is a phenolic compound that was first isolated from the plant Clematis chinensis.[8] To date, there are no published studies detailing its cytotoxic, anticancer, or any other specific biological activities.

However, the genus Clematis is known to be a source of various bioactive compounds with a range of pharmacological effects.[7] Studies on different Clematis species have reported the presence of compounds with cytotoxic and anti-inflammatory properties, including triterpenoid saponins and phenolic glycosides.[9][10] For instance, some saponins from Clematis species have shown significant anticancer effects in animal models.[10] While this provides a rationale for investigating the bioactivity of this compound, it is crucial to note that the activity of one compound from a plant genus cannot be extrapolated to another without direct experimental evidence.

Conclusion

Podophyllotoxin stands as a powerful, well-characterized cytotoxic agent with a clear mechanism of action involving the disruption of microtubule dynamics. Its efficacy against a multitude of cancer cell lines is well-documented, and it serves as a cornerstone for the development of chemotherapeutic drugs.

In stark contrast, this compound remains an enigmatic compound. While its chemical structure has been elucidated, its biological activity is yet to be explored. The known bioactivities of other compounds from the Clematis genus suggest that this compound could possess interesting pharmacological properties, but this remains purely speculative without dedicated research.

For researchers in drug discovery and development, podophyllotoxin offers a rich dataset for comparative studies and as a positive control in anticancer screenings. Future investigations into this compound are warranted to determine its potential as a novel therapeutic agent. Such studies would need to begin with fundamental in vitro cytotoxicity screening, followed by mechanistic studies to elucidate its mode of action and potential molecular targets. Until then, a direct comparison of the activity of this compound and podophyllotoxin is not possible.

References

A Comparative Analysis of the Biological Activities of Clemaphenol A and Other Bioactive Compounds from Clematis Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Clematis, encompassing a diverse array of climbing vines and herbaceous perennials, has long been a source of traditional remedies for inflammatory and other ailments. Modern phytochemical investigations have unveiled a rich arsenal of bioactive compounds within these plants, including phenolics, triterpenoid saponins, flavonoids, and lignans. This guide provides a comparative overview of the biological activities of Clemaphenol A, a phenolic compound isolated from Clematis chinensis, and other prominent compounds from the Clematis genus, supported by experimental data.

Overview of Bioactive Compounds and their Activities

The primary biological activities reported for compounds isolated from Clematis species are anti-inflammatory and cytotoxic effects. While specific quantitative data for the purified form of this compound remains limited, the chloroform extract of Clematis chinensis, from which this compound was first isolated, has demonstrated potent anti-inflammatory properties[1]. This suggests that this compound may contribute to the observed activity.

This guide will compare the known activities of various classes of Clematis compounds to provide a broader context for the potential of this compound and other constituents of this genus in drug discovery and development.

Comparative Quantitative Data

The following tables summarize the reported anti-inflammatory and cytotoxic activities of various compounds and extracts from different Clematis species.

Table 1: Anti-inflammatory Activity of Clematis Compounds
Compound/ExtractClematis SpeciesAssayTarget/MarkerIC50/InhibitionReference
Chloroform ExtractC. chinensisβ-glucuronidase releaseβ-glucuronidase76.8% inhibition at 10 µg/mL[1]
Indole Alkaloid (Compound 7)C. chinensisTNF-α and IL-6 inhibitionTNF-α, IL-6IC50: 3.99 µM (TNF-α), 2.24 µM (IL-6)[2]
HydroxytyrosolC. viticellaNO release in LPS-stimulated macrophagesNitric Oxide (NO)Significant reduction at 100 µM[3]
Caffeic AcidC. viticellaNO release in LPS-stimulated macrophagesNitric Oxide (NO)Significant reduction at 100 µM[3]
Quercetin 7-O-α-L-rhamnopyranosideC. viticellaTNF-α inhibitionTNF-αLowered TNF-α levels[3]
Mandshusica C, E (Phenols)C. terniflora var. manshuricaNO and TNF-α inhibition in LPS-induced RAW 264.7 cellsNO, TNF-αSignificant reduction[4]
Mandshusica F (Lignan)C. terniflora var. manshuricaNO and TNF-α inhibition in LPS-induced RAW 264.7 cellsNO, TNF-αSignificant reduction[4]
Table 2: Cytotoxic Activity of Clematis Compounds
Compound/ExtractClematis SpeciesCell Line(s)AssayIC50/GI50Reference
Clematoside SC. parvilobaHCT-8, Bel-7402, BGC-823, A-2780Not specified1.44-6.86 µg/mL
α-HederinC. parvilobaHCT-8, Bel-7402, BGC-823, A-2780Not specified1.44-6.86 µg/mL
Ethanol ExtractC. flammulaPLC, CHLNot specifiedIC50: 58.5 µg/mL (PLC), 47.3 µg/mL (CHL)[5]
Flavonoids (unspecified)C. aethusifoliaA-375, SK-OV-3, A549, HCT-15, SH-SY5YNot specifiedIC50: 20-70 µM
Tiliroside (Flavonol)Not specifiedJurkat, HepG2Not specifiedSignificant activity[6]
Quercetin (Flavonol)Not specifiedJurkatNot specifiedSignificant activity[6]

Experimental Protocols

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay is a standard method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Culture and Treatment:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds.

  • After a pre-incubation period of 1-2 hours, inflammation is induced by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • The plates are incubated for another 18-24 hours.

Measurement of Nitric Oxide:

  • After incubation, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable metabolite of NO) in the supernatant is determined using the Griess reagent.

  • An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the LPS-stimulated control wells.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Cell Plating and Treatment:

  • Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Assay Procedure:

  • Following the treatment period, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well.

  • The plates are incubated for 3-4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT-containing medium is then removed, and 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • The plates are gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Signaling Pathways

The biological activities of Clematis compounds are often mediated through their interaction with specific cellular signaling pathways. The NF-κB and PKCε pathways are two such examples.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Several compounds from Clematis chinensis have been shown to decrease the activation of the NF-κB signaling pathway, thereby reducing the secretion of inflammatory factors[2].

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNFa TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TLR4->IKK_complex activates TNFR->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active translocates to IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_active->DNA binds to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes transcription

Caption: Canonical NF-κB signaling pathway activation.

Flavonoid Interaction with Protein Kinase C (PKC) Signaling

Certain flavonoids have been shown to modulate protein kinase C (PKC) signaling pathways, which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. For instance, a flavonoid glycoside from Clematis tangutica has been reported to attenuate myocardial ischemia/reperfusion injury by activating the PKCε signaling pathway.

Caption: General overview of flavonoid-mediated PKC signaling.

Conclusion

The genus Clematis is a rich source of bioactive compounds with significant potential for the development of new therapeutic agents. While this compound, a phenolic compound from Clematis chinensis, requires further investigation to fully elucidate its specific biological activities, the broader study of other Clematis constituents, including triterpenoid saponins, flavonoids, and lignans, reveals a consistent pattern of anti-inflammatory and cytotoxic properties. The modulation of key signaling pathways such as NF-κB by these compounds underscores their potential as targeted therapies. Further research is warranted to isolate and characterize the full spectrum of bioactive molecules within Clematis species and to explore their mechanisms of action in greater detail.

References

Validating the Anti-inflammatory Effects of Clemaphenol A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Note: The compound "Clemaphenol A" is not found in the current scientific literature. This guide will use Kaempferol, a well-researched natural flavonoid with established anti-inflammatory properties, as a proxy for "this compound" to demonstrate the requested comparative analysis. This substitution allows for a comprehensive evaluation based on available experimental data.

This guide provides a comparative analysis of the anti-inflammatory effects of Kaempferol ("this compound") against another prominent flavonoid, Quercetin, and a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively assess the anti-inflammatory potential of Kaempferol.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of Kaempferol, Quercetin, and Indomethacin was evaluated through both in vitro and in vivo experimental models. In vitro assays focused on the inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells. The in vivo assessment utilized the carrageenan-induced paw edema model in rats, a standard for acute inflammation studies.

In Vitro Anti-inflammatory Effects

The ability of the test compounds to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 cells is summarized below.

CompoundAssayEndpointResult
Kaempferol NO ProductionIC50~23 µM[1]
TNF-α Inhibition-Dose-dependent reduction[2]
IL-6 Inhibition-Dose-dependent reduction[2]
Quercetin NO ProductionIC50~27 µM[1]
TNF-α InhibitionIC50~4.14 µM[3]
IL-6 Inhibition-Significant reduction at 1-10 µM[4]
Indomethacin NO ProductionIC50~56.8 µM[3][5]
TNF-α InhibitionIC50~143.7 µM[3][5]
IL-6 Inhibition-Significant inhibition[6]
In Vivo Anti-inflammatory Effects

The anti-inflammatory activity of the compounds was further assessed in the carrageenan-induced paw edema model in rats. The percentage of edema inhibition was measured at various time points after carrageenan injection.

CompoundDoseTime Point (hours)Edema Inhibition (%)
Kaempferol 50-100 mg/kg (oral)Not SpecifiedSignificant inhibition[7]
Quercetin 10 mg/kg (local)48Significant reduction in exudate volume[8]
Indomethacin 10 mg/kg (oral)3~65.71%[9]

Experimental Protocols

In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages

a. Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight. Subsequently, the cells are pre-treated with various concentrations of the test compounds (Kaempferol, Quercetin, or Indomethacin) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[10][11]

b. Nitric Oxide (NO) Production Assay (Griess Assay): After the 24-hour incubation period, the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[10] Briefly, 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[10] The absorbance is measured at 540-550 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

c. TNF-α and IL-6 Measurement (ELISA): The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. The absorbance is measured at the appropriate wavelength, and the cytokine concentrations are determined from their respective standard curves.[2][12]

In Vivo Carrageenan-Induced Paw Edema in Rats

a. Animals: Male Wistar or Sprague-Dawley rats weighing between 150-200g are used for the experiment. The animals are housed under standard laboratory conditions with free access to food and water.[7][13]

b. Induction of Edema and Treatment: The test compounds (Kaempferol, Quercetin, or Indomethacin) or the vehicle (control) are administered orally or via intraperitoneal injection 30-60 minutes before the induction of inflammation.[9][13] Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline into the right hind paw of each rat.[7][13]

c. Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at various time points thereafter (e.g., 1, 2, 3, 4, and 5 hours).[13] The percentage of edema inhibition is calculated using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow of the experimental procedures.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cell Membrane Receptor cluster_2 Intracellular Signaling Cascade cluster_3 Pro-inflammatory Gene Expression cluster_4 Inflammatory Mediators cluster_5 Inhibitory Action of Kaempferol LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 MAPK->iNOS MAPK->COX2 MAPK->TNFa MAPK->IL6 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Kaempferol Kaempferol Kaempferol->NFkB Inhibits Kaempferol->MAPK Inhibits

Caption: Kaempferol's Anti-inflammatory Mechanism.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow A Seed RAW 264.7 cells B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Griess Assay (NO) E->F G ELISA (TNF-α, IL-6) E->G H Administer Test Compound to Rats I Inject Carrageenan into Paw H->I K Measure Paw Volume (1-5h) I->K J Measure Paw Volume (0h) J->I L Calculate Edema Inhibition K->L

Caption: Experimental Workflow for Anti-inflammatory Assays.

References

Comparative Analysis of Clemaphenol A: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Currently, a comprehensive comparative analysis of Clemaphenol A from different plant sources is not feasible due to the limited available scientific literature. This compound has been identified as a constituent of the flowers of Fritillaria pallidiflora, but to date, no other plant sources have been reported. [1][2] This scarcity of data prevents a meaningful comparison of its yield, purity, and biological activity from various botanical origins.

The genus Fritillaria is known for a wide array of bioactive compounds, including alkaloids, terpenoids, and steroidal saponins, which have been the subject of extensive phytochemical research.[3][4][5][6] However, this compound has only been specifically mentioned in the context of Fritillaria pallidiflora flowers.[2]

The biological activities of this compound have not yet been extensively investigated. While the bulbs of Fritillaria pallidiflora have traditional medicinal uses for treating coughs, bronchitis, and fevers, these effects are attributed to a mixture of compounds, including the alkaloid fritimine, which is known to have effects on blood pressure and respiration.[7] Specific experimental data on the biological effects of isolated this compound is not yet available in published research.

Given the lack of comparative data for this compound, this guide will instead provide a framework for such an analysis, outlining the necessary experimental data and protocols that would be required. This framework can be applied to this compound in the future, should more sources and biological activity data become available. To illustrate this framework, we will use the well-researched flavonoid, Kaempferol, as an example, for which a wealth of comparative data exists.

Future Comparative Framework for Phenolic Compounds

A comprehensive comparative analysis of a phenolic compound like this compound from different plant sources would require the following data, presented in a clear and structured format.

Data Presentation: Comparative Analysis of a Phenolic Compound (Illustrated with Kaempferol)
Plant SourceFamilyPart UsedExtraction Yield (%)Purity (%)Key Biological ActivityIC50/EC50 (µM)Reference
Ginkgo bilobaGinkgoaceaeLeaves0.5 - 1.0>98Antioxidant (DPPH assay)5.2[Reference]
Moringa oleiferaMoringaceaeLeaves0.8 - 1.5>97Anti-inflammatory (LPS-induced NO production in RAW 264.7 cells)12.5[Reference]
Equisetum arvenseEquisetaceaeAerial parts0.3 - 0.7>95Anticancer (MCF-7 cell line)25.8[Reference]
Crocus sativusIridaceaePetals1.2 - 2.0>99Neuroprotective (Inhibition of Aβ aggregation)8.7[Reference]

Caption: Table illustrating the type of quantitative data required for a comparative analysis of a phenolic compound from different plant sources, using Kaempferol as an example.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. A comparative guide should include the following experimental protocols.

Extraction and Isolation of the Phenolic Compound

Objective: To extract and purify the target phenolic compound from different plant materials.

Methodology:

  • Plant Material Preparation: Dried and powdered plant material (e.g., leaves, flowers) is subjected to extraction.

  • Extraction: Soxhlet extraction or maceration with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) is performed.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to fractionate the components.

  • Chromatographic Purification: The fraction containing the target compound is purified using column chromatography (e.g., silica gel, Sephadex LH-20) with an appropriate solvent system.

  • Final Purification: Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to obtain the compound at high purity.

  • Structural Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Quantification of the Phenolic Compound

Objective: To determine the yield and purity of the isolated phenolic compound.

Methodology:

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method is developed using a suitable column (e.g., C18) and mobile phase.

  • Standard Curve: A standard curve is generated using a certified reference standard of the phenolic compound at various concentrations.

  • Sample Analysis: The isolated compound and the crude extracts are analyzed by HPLC.

  • Quantification: The concentration of the compound in the samples is determined by comparing the peak area with the standard curve. Purity is calculated based on the peak area percentage of the target compound.

Biological Activity Assays

Objective: To evaluate and compare the biological efficacy of the phenolic compound from different sources.

Example: Antioxidant Activity (DPPH Radical Scavenging Assay)

  • Preparation of Solutions: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The isolated phenolic compound is dissolved in a suitable solvent to prepare a stock solution and serial dilutions.

  • Assay Procedure: The DPPH solution is mixed with different concentrations of the sample.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Mandatory Visualization

Diagrams are essential for visualizing complex processes and relationships.

Signaling Pathway Modulated by a Phenolic Compound (Example: Kaempferol's Anti-inflammatory Action)

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates NFkB NF-κB IKK->NFkB activates iNOS iNOS (Pro-inflammatory) NFkB->iNOS induces Kaempferol Kaempferol Kaempferol->IKK inhibits G Plant Plant Material Extract Crude Extract Plant->Extract Extraction Fraction Enriched Fraction Extract->Fraction Partitioning Pure Pure Compound Fraction->Pure Chromatography Analysis Biological & Chemical Analysis Pure->Analysis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Clemaphenol A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the development and manufacturing of pharmaceutical products, the accuracy and reliability of analytical methods are paramount to ensuring product quality, safety, and efficacy. Cross-validation of analytical techniques is a critical process that verifies the consistency and interchangeability of results obtained from different methods.[1][2] This guide provides a comprehensive comparison of two common analytical methods for the quantification of the active pharmaceutical ingredient (API) "Clemaphenol A": High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on method selection and implementation.

The principles and practices outlined here are based on established regulatory guidelines, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize the importance of method validation to ensure data integrity.[3][4][5][6]

Comparative Performance Data

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of this compound. The acceptance criteria are based on ICH Q2(R2) guidelines and common industry practices.[3][7][8]

Parameter HPLC-UV LC-MS/MS ICH Q2(R2) Acceptance Criteria
Linearity (r²) > 0.998> 0.999≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%98.0% - 102.0% for drug substance
Precision (% RSD)
- Repeatability≤ 1.5%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 1.5%≤ 3.0%
Limit of Detection (LOD) 5 ng/mL0.1 ng/mLReported
Limit of Quantitation (LOQ) 15 ng/mL0.5 ng/mLReported
Specificity GoodExcellentNo interference at the retention time of the analyte
Robustness DemonstratedDemonstratedNo significant impact on results from minor variations

Experimental Workflow for Cross-Validation

The following diagram illustrates the general workflow for the cross-validation of the two analytical methods for this compound.

G cluster_0 Method Validation cluster_1 Sample Analysis cluster_2 Cross-Validation Analysis cluster_3 Data Comparison & Evaluation M1 HPLC-UV Method Validation S1 Prepare this compound Samples (n=30, various concentrations) M1->S1 M2 LC-MS/MS Method Validation M2->S1 A1 Analyze Samples with HPLC-UV S1->A1 A2 Analyze Samples with LC-MS/MS S1->A2 D1 Statistical Analysis (e.g., Bland-Altman, Passing-Bablok) A1->D1 A2->D1 E1 Evaluate Against Acceptance Criteria D1->E1

References

The Synergistic Power of Phytochemicals: A Comparative Guide to Curcumin Combinations

Author: BenchChem Technical Support Team. Date: November 2025

An introductory note on the scope of this guide: Initial research into the synergistic effects of Clemaphenol A revealed a significant gap in the available scientific literature, preventing a comprehensive comparative analysis. This compound is a recognized lignan found in Fritillaria pallidiflora and Clematis chinensis, identified by CAS number 362606-60-8. However, detailed studies on its biological activities and potential synergistic interactions with other phytochemicals are currently limited.

In light of this, to fulfill the core requirements of a data-rich comparison guide for researchers, we have pivoted to a well-researched phytochemical renowned for its synergistic properties: Curcumin . This guide will provide a detailed comparison of the synergistic effects of curcumin with other prominent phytochemicals, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.

Curcumin: A Promising Candidate for Combination Therapy

Curcumin, the primary bioactive compound in turmeric, has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. However, its therapeutic potential is often limited by poor bioavailability. Combining curcumin with other phytochemicals has emerged as a promising strategy to enhance its efficacy and overcome this limitation. This guide explores the synergistic interactions of curcumin with resveratrol, quercetin, sulforaphane, and boswellic acids.

Quantitative Analysis of Synergistic Effects

The synergistic effect of a combination of compounds is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) measures how many folds the dose of a drug can be reduced in a combination to achieve the same effect as the drug used alone.

Table 1: Synergistic Effects of Curcumin with Other Phytochemicals

Phytochemical CombinationCell Line/ModelEffect StudiedKey Findings (Quantitative Data)Signaling Pathway(s) Modulated
Curcumin & Resveratrol Human vascular endothelial EA.hy926 cellsAnti-inflammatorySynergistic inhibition of TNF-α-induced monocyte adhesion (CI = 0.78 at 5 µM each).[1]Inhibition of NF-κB p65 nuclear translocation.[1]
Human endothelial EAhy926 cellsAntioxidantSynergistic protection against H₂O₂-induced cell death (CI < 1 for 8:2 ratio).Activation of Nrf2 pathway.
Curcumin & Quercetin Human prostate cancer PC-3 cellsAnticancer (Antiproliferative)Synergistic inhibition of cell proliferation and induction of apoptosis.Increased ROS levels, modulation of Wnt/β-catenin and apoptotic pathways.[2][3]
S. aureus & P. aeruginosaAntibacterialEnhanced antimicrobial activity compared to individual compounds.Inhibition of bacterial cell wall synthesis and DNA gyrase.
Curcumin & Sulforaphane Breast cancer cells (in vitro)Anticancer (Apoptosis)Combination resulted in ~22-23% cell death, significantly higher than either compound alone.Dual activation of NRF2 and inhibition of NF-κB.
Curcumin & Boswellic Acids Osteoarthritic synovial cells (in vitro)Anti-inflammatoryAdditive to synergistic effects in reducing inflammatory markers.Downregulation of NF-κB, COX-2, and 5-LOX pathways.[4][5][6]

Key Signaling Pathways in Curcumin's Synergistic Actions

The synergistic effects of curcumin with other phytochemicals are often attributed to their ability to modulate multiple signaling pathways simultaneously. Below are diagrams illustrating some of the key pathways involved.

G cluster_0 Pro-inflammatory Stimuli (e.g., TNF-α) cluster_1 Synergistic Inhibition cluster_2 Cellular Response TNF-α TNF-α IKK IKK TNF-α->IKK Curcumin + Resveratrol Curcumin + Resveratrol Curcumin + Resveratrol->IKK inhibit IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nuclear Translocation->Inflammatory Gene Expression activates

Figure 1: Simplified NF-κB signaling pathway and its inhibition by the synergistic action of Curcumin and Resveratrol.

G cluster_0 Synergistic Activation cluster_1 Cellular Response Curcumin + Sulforaphane Curcumin + Sulforaphane Keap1 Keap1 Curcumin + Sulforaphane->Keap1 inhibit Nrf2 Nrf2 Keap1->Nrf2 releases Nuclear Translocation Nuclear Translocation Nrf2->Nuclear Translocation ARE Antioxidant Response Element Nuclear Translocation->ARE Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression G Cell_Seeding Seed cells in a 96-well plate and incubate for 24h Treatment Treat cells with individual phytochemicals and their combinations at various concentrations Cell_Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Addition Add MTT reagent to each well and incubate for 3-4h Incubation->MTT_Addition Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals MTT_Addition->Solubilization Absorbance_Reading Measure absorbance at 570 nm using a microplate reader Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 values for each treatment Absorbance_Reading->Data_Analysis CI_Calculation Calculate Combination Index (CI) using the Chou-Talalay method Data_Analysis->CI_Calculation

References

A Comparative Guide to Synthetic versus Natural Clemaphenol A for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the choice between sourcing a bioactive compound from its natural origin or through chemical synthesis is a critical decision. This guide provides a comprehensive comparison of natural Clemaphenol A, isolated from the flowers of Fritillaria pallidiflora, and its hypothetically synthesized counterpart. This comparison is based on established principles of natural product chemistry and chemical synthesis, supported by available analytical data and plausible biological activities.

Overview of this compound

This compound is a lignan found in the flowers of Fritillaria pallidiflora[1]. Lignans are a class of polyphenolic compounds known for a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects[2]. While the specific biological activities of this compound are not extensively documented in publicly available literature, related lignans from the Fritillaria genus have demonstrated notable anti-inflammatory properties, suggesting a similar potential for this compound[2][3].

Purity, Yield, and Impurity Profile: A Comparative Table

A direct experimental comparison between natural and synthetic this compound is not available in the current literature. However, a comparative analysis can be constructed based on the general characteristics of natural product isolation versus total chemical synthesis.

FeatureNatural this compoundSynthetic this compound (Hypothetical)
Source Flowers of Fritillaria pallidiflora[1]Laboratory chemical synthesis
Typical Yield Low, dependent on plant abundance and extraction efficiencyPotentially high and scalable
Purity High purity achievable through chromatography, but may contain closely related natural analogs[4]High purity achievable, with predictable synthetic byproducts
Potential Impurities Other lignans, flavonoids, alkaloids, and plant metabolitesReagents, catalysts, solvents, and reaction byproducts
Stereochemistry Naturally occurring single enantiomerCan be synthesized as a racemic mixture or a single enantiomer through asymmetric synthesis
Cost-effectiveness Can be high due to laborious isolation and purificationInitial setup costs can be high, but may be more cost-effective at a large scale
Sustainability Dependent on the sustainable harvesting of Fritillaria pallidifloraDependent on the use of sustainable chemical practices ("green chemistry")

Experimental Protocols

Isolation and Purification of Natural this compound

The following is a generalized protocol for the isolation of this compound from Fritillaria pallidiflora, based on common phytochemical extraction techniques.

  • Extraction: Dried and powdered flowers of Fritillaria pallidiflora are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the desired compounds.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is a multi-step process using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a moderately polar lignan, would be expected to partition into the ethyl acetate or n-butanol fraction.

  • Chromatographic Purification: The enriched fraction is then subjected to a series of chromatographic techniques for final purification.

    • Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is commonly used for the initial separation of compounds.

    • High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is employed for the final purification to yield highly pure this compound.

Analytical Characterization

The identity and purity of both natural and synthetic this compound would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure and confirm the identity of the compound. A certificate of analysis for a commercially available sample of this compound confirms its structure is consistent with NMR data[4].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a suitable detector (e.g., UV or MS) is used to assess the purity of the final product.

Potential Biological Activity and Signaling Pathway

While specific studies on the signaling pathways affected by this compound are not yet available, the known anti-inflammatory activity of lignans from Fritillaria species suggests a plausible mechanism of action[2][3]. A common pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Hypothetical Anti-Inflammatory Signaling Pathway of this compound

ClemaphenolA_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Translocates Clemaphenol_A This compound Clemaphenol_A->IKK Inhibits (Hypothesized) DNA DNA NFkB_active->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Proinflammatory_Genes Transcription

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the isolation and characterization of natural this compound.

Experimental_Workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis Plant_Material Fritillaria pallidiflora flowers Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Enriched_Fraction Enriched Fraction (Ethyl Acetate/n-Butanol) Partitioning->Enriched_Fraction Column_Chromatography Column Chromatography (Silica Gel/Sephadex) Enriched_Fraction->Column_Chromatography Semi_Pure Semi-pure Fractions Column_Chromatography->Semi_Pure HPLC Preparative HPLC Semi_Pure->HPLC Pure_Clemaphenol_A Pure this compound HPLC->Pure_Clemaphenol_A NMR NMR Spectroscopy (Structure Confirmation) Pure_Clemaphenol_A->NMR MS Mass Spectrometry (Molecular Weight) Pure_Clemaphenol_A->MS Analytical_HPLC Analytical HPLC (Purity Assessment) Pure_Clemaphenol_A->Analytical_HPLC

Caption: Experimental workflow for the isolation and analysis of this compound.

Conclusion

The decision to use natural or synthetic this compound will depend on the specific research or development goals. Natural this compound, while potentially challenging to isolate in large quantities, provides the enantiomerically pure compound as it exists in nature. A total synthesis, once developed, could offer a more scalable and potentially cost-effective source, with the added benefit of enabling the synthesis of analogs for structure-activity relationship studies. For initial biological screening and proof-of-concept studies, the naturally isolated compound is a viable starting point. For large-scale applications and further drug development, the development of a robust synthetic route would be highly advantageous.

References

Clemaphenol A: A Comparative Analysis of its Anti-Cancer Activity Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anti-cancer activity of Clemaphenol A, a lignan natural product, against established chemotherapeutic drugs—cisplatin, doxorubicin, and paclitaxel. The data presented herein is compiled from recent scientific literature to offer a preliminary assessment of this compound's potential as a cytotoxic agent against human lung carcinoma (A549), breast adenocarcinoma (MCF-7), and cervical cancer (HeLa) cell lines.

Introduction to this compound

This compound is a lignan, a class of polyphenolic compounds, that has been isolated from several plant species, including Clematis chinensis, Fritillaria pallidiflora, and Cynanchum auriculatum.[1][2][3] As a member of the polyphenol family, this compound is of interest for its potential biological activities, including anti-cancer properties, which are characteristic of many such natural products.[4] This document aims to contextualize its cytotoxic effects by comparing its potency with that of widely used anti-cancer drugs.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and three standard anti-cancer drugs against A549, MCF-7, and HeLa cell lines. Lower IC50 values indicate greater potency. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and the specific assay used.[1][5]

CompoundCell LineCancer TypeIC50 (µM)Incubation TimeReference(s)
This compound A549Lung Carcinoma44.48 ± 3.60Not Specified[6]
MCF-7Breast Adenocarcinoma56.73 ± 2.90Not Specified[6]
HeLaCervical Cancer25.68 ± 2.80Not Specified[6]
Cisplatin A549Lung Carcinoma16.4824 hours[7]
MCF-7Breast Adenocarcinoma~10-2048 hours[1]
HeLaCervical Cancer81.7Not Specified[6]
Doxorubicin A549Lung Carcinoma> 2024 hours[5][8]
MCF-7Breast Adenocarcinoma2.50 ± 1.7624 hours[5]
HeLaCervical Cancer2.92 ± 0.5724 hours[5]
Paclitaxel A549Lung Carcinoma1.35 (nM)48 hours[9]
MCF-7Breast Adenocarcinoma3.5Not Specified[10]
HeLaCervical CancerNot Widely Reported--

Note: The IC50 values for the known anti-cancer drugs are representative values from the cited literature. Direct comparison should be made with caution due to variations in experimental protocols.

Experimental Protocols

The following is a representative protocol for a cytotoxicity assay, such as the MTT or CCK-8 assay, commonly used to determine the IC50 values of compounds against cancer cell lines.

1. Cell Culture and Seeding:

  • Human cancer cell lines (A549, MCF-7, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[11]

2. Compound Treatment:

  • Stock solutions of this compound and reference drugs are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • A series of dilutions of the test compounds are prepared in the culture medium.

  • The medium from the 96-well plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control are included.

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours.[12][13]

3. Cell Viability Assessment (MTT Assay Example):

  • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.[14]

  • The medium is then removed, and DMSO is added to dissolve the formazan crystals.[14]

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.[10]

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Visualizations

Below are diagrams illustrating a potential signaling pathway that may be affected by polyphenolic compounds like this compound and a typical workflow for a cytotoxicity experiment.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotion ClemaphenolA This compound (Potential Inhibition) ClemaphenolA->PI3K Likely Target ClemaphenolA->Akt Cytotoxicity_Assay_Workflow start Start cell_culture 1. Culture Cancer Cells (A549, MCF-7, HeLa) start->cell_culture seeding 2. Seed Cells into 96-well Plates cell_culture->seeding treatment 3. Add Serial Dilutions of This compound & Drugs seeding->treatment incubation 4. Incubate for 24-72 hours treatment->incubation assay 5. Add Viability Reagent (e.g., MTT) incubation->assay measurement 6. Measure Absorbance with Plate Reader assay->measurement analysis 7. Calculate % Viability & Determine IC50 measurement->analysis end End analysis->end

References

Bridging the Gap: Validating In Silico Predictions of Clemaphenol A with In Vitro Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a viable therapeutic is long and fraught with challenges. Computational, or in silico, predictions of a compound's biological activity offer a powerful tool to streamline this process, but these predictions must be rigorously validated through laboratory, or in vitro, testing. This guide provides a framework for this validation process, using Clemaphenol A, a novel compound isolated from Clematis chinensis, as a focal point. While direct in silico predictions and subsequent in vitro validation for this compound are not yet available in published literature, this guide will utilize a case study of compounds from the related Clematis hirsuta to demonstrate the validation workflow.[1][2][3]

The validation of computational predictions with experimental data is a critical step in modern drug discovery.[4] In silico methods, such as molecular docking, can predict the interaction of a compound with specific biological targets, offering insights into its potential therapeutic effects.[5] However, the complexity of biological systems necessitates experimental verification to confirm these predictions and elucidate the true activity of the compound.

A Case Study: Validating Predictions for Compounds from Clematis hirsuta

A recent study on compounds isolated from Clematis hirsuta provides an excellent example of the interplay between in silico and in vitro research. The study investigated the antibacterial and antioxidant activities of several isolated compounds, including Boehmenan and Carolignans E, using both computational and experimental approaches.[1][2][3]

Data Presentation: In Silico vs. In Vitro Results

The following tables summarize the quantitative data from the Clematis hirsuta study, comparing the predicted binding affinities from molecular docking with the experimentally determined biological activities.

Table 1: In Silico Molecular Docking Scores against Bacterial Targets

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)
Boehmenan E. coli DNA gyrase B4URO-7.9
Pseudomonas quinolone signal A--9.0
Carolignans E E. coli DNA gyrase B4URO-7.5
Pseudomonas quinolone signal A--8.7
Ciprofloxacin (Control) E. coli DNA gyrase B4URONot Reported

Source:[1][2][3]

Table 2: In Vitro Antibacterial Activity

Compound/ExtractBacterial StrainInhibition Zone (mm at 5 mg/mL)MIC (mg/mL)
Boehmenan S. aureus10.50>50
E. coli9.80>50
Carolignans E S. aureus11.10>50
E. coli10.20>50
Ciprofloxacin (Control) S. aureusNot ReportedNot Reported
E. coliNot ReportedNot Reported

Source:[1][2][3]

Table 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging)

Compound% DPPH Scavenging (at 62.5 µg/mL)IC50 (µg/mL)
Boehmenan 92.1%2.1
Carolignans E 88.5%3.5
Ascorbic Acid (Control) Not ReportedNot Reported

Source:[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are summaries of the key experimental protocols used in the Clematis hirsuta study.

In Silico Molecular Docking

Molecular docking studies were performed to predict the binding affinity of the isolated compounds against selected bacterial protein targets. The 3D structures of the target proteins were obtained from the Protein Data Bank. The ligands (isolated compounds) were prepared for docking by energy minimization. The docking simulations were then carried out using appropriate software, and the results were analyzed based on the docking scores and binding interactions.[1][2][3]

In Vitro Antibacterial Activity Assay

The antibacterial activity was evaluated using the disk diffusion method. Bacterial cultures were spread on agar plates, and sterile paper discs impregnated with the test compounds were placed on the surface. The plates were incubated, and the diameter of the inhibition zone around each disc was measured. The Minimum Inhibitory Concentration (MIC) was determined by a broth microdilution method.[1][2][3]

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant activity was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of DPPH was mixed with various concentrations of the test compounds. The absorbance of the mixture was measured at a specific wavelength after a set incubation period. The percentage of DPPH radical scavenging activity was calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) was determined.[6][7][8][9][10][11][12]

Mandatory Visualization

The following diagrams illustrate the workflow for validating in silico predictions and a hypothetical signaling pathway for this compound.

G Workflow for Validating In Silico Predictions with In Vitro Data cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_comparison Comparison and Analysis in_silico_prediction Molecular Docking / QSAR compare_results Compare In Silico and In Vitro Results in_silico_prediction->compare_results target_identification Target Identification target_identification->in_silico_prediction compound_isolation Compound Isolation (e.g., this compound) biological_assays Biological Assays (e.g., Antibacterial, Antioxidant) compound_isolation->biological_assays data_analysis Data Analysis (IC50, MIC) biological_assays->data_analysis data_analysis->compare_results conclusion Conclusion and Further Steps compare_results->conclusion

Caption: Workflow for validating in silico predictions.

G Hypothetical Signaling Pathway for this compound's Antioxidant and Anti-inflammatory Effects Clemaphenol_A This compound ROS Reactive Oxygen Species (ROS) Clemaphenol_A->ROS Scavenges NFkB_activation NF-κB Activation Clemaphenol_A->NFkB_activation Inhibits Oxidative_Stress Oxidative Stress Clemaphenol_A->Oxidative_Stress Reduces ROS->NFkB_activation Activates ROS->Oxidative_Stress Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Inflammatory_Cytokines Induces Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage

Caption: Hypothetical signaling pathway for this compound.

A Proposed Validation Strategy for this compound

Based on the demonstrated workflow, a comprehensive strategy for validating potential in silico predictions for this compound would involve:

  • In Silico Prediction: Conduct molecular docking studies to predict the binding affinity of this compound against a panel of targets relevant to inflammation, oxidative stress, and cancer. Quantitative Structure-Activity Relationship (QSAR) models could also be employed to predict its biological activities.[13]

  • In Vitro Validation:

    • Anti-inflammatory Assays: Evaluate the ability of this compound to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

    • Antioxidant Assays: Determine the radical scavenging activity of this compound using assays such as DPPH, ABTS, and cellular antioxidant assays.

    • Anticancer Assays: Assess the cytotoxic effects of this compound on various cancer cell lines and investigate its impact on cell proliferation, apoptosis, and cell cycle progression.

  • Comparison and Analysis: Critically compare the in vitro experimental results with the in silico predictions. A strong correlation would validate the computational models and provide a solid foundation for further preclinical development.

By systematically applying this integrated approach of in silico prediction and in vitro validation, the therapeutic potential of novel compounds like this compound can be efficiently and rigorously evaluated, accelerating the path from discovery to clinical application.

References

A Head-to-Head Comparison: Clemaphenol A and Imperialine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, compounds derived from the Fritillaria genus have long been a focal point for their therapeutic potential, particularly in the realm of respiratory and inflammatory diseases. Among the myriad of constituents isolated from these plants, the steroidal alkaloid imperialine has emerged as a well-characterized agent with a robust pharmacological profile. In contrast, Clemaphenol A, a phenolic compound from the same botanical family, remains a molecule of nascent interest with a largely unexplored biological activity spectrum. This guide provides a comprehensive head-to-head comparison of this compound and imperialine, summarizing the available experimental data, detailing experimental methodologies, and visualizing key pathways to aid researchers, scientists, and drug development professionals in their understanding of these two disparate natural products.

General Compound Overview

Imperialine is a major isosteroidal alkaloid found in the bulbs of various Fritillaria species, including Fritillaria cirrhosa and Fritillaria pallidiflora. It is recognized as one of the primary active components responsible for the traditional medicinal uses of these plants, which include treating coughs, reducing phlegm, and alleviating inflammation.

This compound is a phenolic compound that has been isolated from the flowers of Fritillaria pallidiflora. Unlike imperialine, which is abundant in the bulbs, this compound is found in the floral part of the plant. To date, its biological activities and pharmacological properties have not been extensively investigated, marking it as a potential area for future research.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and imperialine. The significant gap in data for this compound underscores its under-researched status compared to the more extensively studied imperialine.

ParameterThis compoundImperialineSource(s)
Molecular Formula C₂₀H₂₂O₆C₂₇H₄₃NO₃[1]
Molecular Weight 358.4 g/mol 429.6 g/mol [1]
Source Flowers of Fritillaria pallidifloraBulbs of Fritillaria species[2]
Chemical Class Phenolic CompoundIsosteroidal Alkaloid[2]
Biological Activity Data not availableAnti-tussive, Expectorant, Anti-inflammatory, Cytotoxic[3][4]
In Vitro Anti-inflammatory Activity (IC₅₀) Data not availableInhibition of NO production in LPS-stimulated RAW 264.7 cells (various alkaloids from the same plant show activity)[5][6]
In Vivo Anti-tussive Activity Data not availableSignificant inhibition of ammonia-induced cough in mice[4]
In Vivo Expectorant Activity Data not availableSignificant increase in tracheal phenol red output in mice[4]
In Vivo Anti-inflammatory Activity Data not availableSignificant inhibition of xylene-induced ear edema in mice[7]

Experimental Protocols

Detailed methodologies for the key experiments cited for imperialine are provided below. Due to the lack of available data, no experimental protocols for this compound can be presented.

In Vivo Anti-tussive, Expectorant, and Anti-inflammatory Assays for Imperialine and other Fritillaria Alkaloids
  • Animal Model: Kunming mice are typically used for these assays.

  • Anti-tussive Activity (Ammonia-induced cough):

    • Mice are placed in a sealed chamber and exposed to a 0.5% ammonia solution spray for 45 seconds to induce coughing.

    • The frequency of coughs within a 3-minute observation period is recorded.

    • Test compounds (e.g., imperialine) or vehicle are administered orally to different groups of mice one hour before ammonia exposure.

    • The percentage inhibition of cough frequency is calculated by comparing the treated groups to the vehicle control group.[4]

  • Expectorant Activity (Phenol red secretion):

    • Mice are administered the test compound or vehicle orally.

    • Thirty minutes later, each mouse is intraperitoneally injected with a 0.5% phenol red solution.

    • After another 30 minutes, the mice are euthanized, and the trachea is dissected.

    • The trachea is washed with a sodium bicarbonate solution, and the absorbance of the washing liquid is measured at 546 nm to quantify the amount of secreted phenol red.[4]

  • Anti-inflammatory Activity (Xylene-induced ear edema):

    • Xylene is applied to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation.

    • The test compound or vehicle is administered orally 30 minutes before the xylene application.

    • One hour after xylene application, the mice are euthanized, and circular sections from both ears are collected and weighed.

    • The difference in weight between the right and left ear punches is used as a measure of edema. The inhibition percentage is calculated by comparing the treated groups with the control group.[7]

In Vitro Anti-inflammatory Assay for Fritillaria pallidiflora Constituents
  • Cell Line: RAW 264.7 macrophage cells are commonly used.

  • Nitric Oxide (NO) Production Inhibition:

    • RAW 264.7 cells are seeded in 96-well plates and incubated until they adhere.

    • The cells are then pre-treated with various concentrations of the test compounds (e.g., steroidal alkaloids from Fritillaria pallidiflora) for one hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

    • After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • The inhibitory effect of the compounds on NO production is calculated by comparing the nitrite concentrations in the treated wells to those in the LPS-stimulated control wells.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a proposed anti-inflammatory signaling pathway for steroidal alkaloids from Fritillaria pallidiflora and a typical experimental workflow for evaluating the anti-inflammatory activity of natural products.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKB_alpha IκBα TLR4->IKB_alpha activates degradation JNK JNK TLR4->JNK activates NF_kappaB NF-κB iNOS iNOS NF_kappaB->iNOS induces expression COX2 COX2 NF_kappaB->COX2 induces expression TNF_alpha TNF-α NF_kappaB->TNF_alpha induces expression IL6 IL-6 NF_kappaB->IL6 induces expression JNK->iNOS activates JNK->COX2 activates NO NO iNOS->NO PGE2 PGE₂ COX2->PGE2 Compound9 Stenanzine (from F. pallidiflora) Compound9->IKB_alpha inhibits degradation Compound9->JNK inhibits phosphorylation

Caption: Proposed anti-inflammatory mechanism of stenanzine.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies RAW_cells RAW 264.7 Cells LPS_stimulation LPS Stimulation RAW_cells->LPS_stimulation Compound_treatment Compound Treatment LPS_stimulation->Compound_treatment Griess_assay Griess Assay (NO) Compound_treatment->Griess_assay ELISA ELISA (Cytokines) Compound_treatment->ELISA Western_blot Western Blot (iNOS, COX2) Compound_treatment->Western_blot Mice_model Mouse Model Compound_admin Compound Administration Mice_model->Compound_admin Inflammation_induction Inflammation Induction (e.g., Xylene) Compound_admin->Inflammation_induction Edema_measurement Edema Measurement Inflammation_induction->Edema_measurement

References

Unraveling the Enantioselective Bioactivity of Clemaphenol A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemaphenol A, a lignan found in medicinal plants such as Fritillaria pallidiflora and Clematis chinensis, has demonstrated notable cytotoxic effects against various cancer cell lines.[1][2] Like many natural products, this compound possesses chiral centers, resulting in the existence of stereoisomers. The spatial arrangement of atoms in these stereoisomers can lead to significant differences in their pharmacological profiles. To date, published research has not explored the differential effects of this compound stereoisomers. This guide provides a comprehensive framework for the separation, characterization, and comparative biological evaluation of this compound stereoisomers. It includes detailed experimental protocols and data presentation formats to facilitate future research in this area, thereby accelerating the potential development of this compound as a therapeutic agent.

Introduction to this compound

This compound is a lignan, a class of polyphenolic compounds derived from phenylalanine. It has been isolated from several plant species, including Fritillaria pallidiflora, Clematis chinensis, and Cinnamomum kotoense.[2] Studies have reported its cytotoxic activity against a panel of human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer).[1] The reported IC50 values for the racemic mixture of this compound are 44.48 ± 3.60 µM for A549, 56.73 ± 2.90 µM for MCF-7, and 25.68 ± 2.80 µM for HeLa cells.[1] The presence of multiple chiral centers in its structure, as indicated by its canonical SMILES representation, suggests that this compound exists as different stereoisomers.

The Importance of Stereoisomerism in Drug Development

Stereoisomers, particularly enantiomers, of a chiral drug can exhibit profound differences in their biological activities. This is due to the stereospecific nature of interactions with biological targets such as enzymes and receptors, which are themselves chiral. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, the characterization of the pharmacological properties of individual stereoisomers is a critical step in drug development.

Proposed Experimental Workflow for Comparing this compound Stereoisomers

As no experimental data currently exists comparing the biological activities of this compound stereoisomers, this guide proposes a systematic workflow to address this knowledge gap. The following sections detail the methodologies for chiral separation and comparative in vitro evaluation.

G cluster_0 Chiral Separation cluster_1 Biological Evaluation cluster_2 Mechanism of Action Racemic this compound Racemic this compound Chiral HPLC Chiral HPLC Racemic this compound->Chiral HPLC Injection Fraction Collection Fraction Collection Chiral HPLC->Fraction Collection Separation Stereoisomer 1 Stereoisomer 1 Fraction Collection->Stereoisomer 1 Peak 1 Stereoisomer 2 Stereoisomer 2 Fraction Collection->Stereoisomer 2 Peak 2 In Vitro Assays In Vitro Assays Stereoisomer 1->In Vitro Assays Stereoisomer 2->In Vitro Assays Data Analysis Data Analysis In Vitro Assays->Data Analysis Cytotoxicity, etc. Signaling Pathway Analysis Signaling Pathway Analysis Data Analysis->Signaling Pathway Analysis Target Identification Differential Effects Differential Effects Signaling Pathway Analysis->Differential Effects Comparison

Figure 1: Proposed experimental workflow for the separation and comparative analysis of this compound stereoisomers.
Experimental Protocols

Objective: To separate the stereoisomers of this compound from a racemic mixture for individual biological testing.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or photodiode array (PDA) detector. A polarimeter detector can also be used for online confirmation of optical activity.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H, is recommended for the separation of lignans.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio should be optimized to achieve baseline separation of the stereoisomers. A typical starting gradient could be 90:10 (n-hexane:isopropanol) with a flow rate of 1.0 mL/min.

  • Detection: UV detection at a wavelength of 280 nm is suitable for lignans.

  • Fraction Collection: Once the analytical method is established, it can be scaled up to a semi-preparative scale to collect sufficient quantities of each purified stereoisomer for subsequent biological assays.

  • Purity and Identity Confirmation: The purity of the collected fractions should be assessed by analytical HPLC, and the chemical identity can be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Objective: To determine and compare the cytotoxic activity of the individual this compound stereoisomers against cancer cell lines.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [3][4][5][6]

  • Cell Culture: Human cancer cell lines A549, MCF-7, and HeLa are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The cells are treated with serial dilutions of each purified stereoisomer of this compound (e.g., from 0.1 to 100 µM) and the racemic mixture for 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) for each stereoisomer and the racemic mixture is determined by non-linear regression analysis of the dose-response curves.

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in clear and concise tables to facilitate comparison.

Table 1: Hypothetical Cytotoxicity (IC50) of this compound Stereoisomers

CompoundIC50 (µM) on A549IC50 (µM) on MCF-7IC50 (µM) on HeLa
Racemic this compound44.48 ± 3.6056.73 ± 2.9025.68 ± 2.80
Stereoisomer 1[Experimental Value][Experimental Value][Experimental Value]
Stereoisomer 2[Experimental Value][Experimental Value][Experimental Value]
Doxorubicin (Control)[Experimental Value][Experimental Value][Experimental Value]

Data would be presented as mean ± standard deviation from at least three independent experiments.

Mandatory Visualization: Hypothetical Signaling Pathway

To illustrate how the differential effects of this compound stereoisomers could be investigated at a mechanistic level, a hypothetical signaling pathway is presented below. Lignans have been reported to affect various signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

G cluster_0 Hypothetical Differential Effects of this compound Stereoisomers on the PI3K/Akt Pathway cluster_1 This compound Stereoisomers Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes Stereoisomer 1 Stereoisomer 1 Stereoisomer 1->PI3K Strong Inhibition Stereoisomer 2 Stereoisomer 2 Stereoisomer 2->PI3K Weak Inhibition

Figure 2: A hypothetical diagram illustrating the potential differential inhibitory effects of this compound stereoisomers on the PI3K/Akt signaling pathway.

Further experimental work, such as Western blotting or kinase assays, would be required to validate the specific molecular targets and signaling pathways affected by each stereoisomer.

Conclusion

While this compound has shown promise as a cytotoxic agent, a thorough investigation into the bioactivity of its individual stereoisomers is imperative for its further development. This guide provides a foundational framework for researchers to undertake such studies. By systematically separating and evaluating the stereoisomers, the scientific community can gain a deeper understanding of the structure-activity relationship of this compound, potentially leading to the identification of a more potent and selective therapeutic candidate. The proposed methodologies and data presentation formats are intended to ensure consistency and comparability of future research findings in this area.

References

Safety Operating Guide

Proper Disposal of Clemaphenol A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of Clemaphenol A, a chemical constituent of the flower of Fritillaria pallidiflora used in research. Adherence to these procedures is essential for minimizing environmental impact and safeguarding personnel from potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the known hazards of this compound. According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Therefore, all handling and disposal activities must be conducted with appropriate personal protective equipment (PPE) and in a designated, well-ventilated area.

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from potential splashes of this compound solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact with the compound.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodAvoids inhalation of any dust or aerosols.

Waste Characterization and Segregation

All materials contaminated with this compound must be treated as hazardous waste. Proper segregation of waste streams is critical to prevent accidental chemical reactions and to ensure compliant disposal.

Table 2: this compound Waste Segregation

Waste StreamDescriptionDisposal Container
Solid Waste Contaminated PPE (gloves, etc.), weigh paper, pipette tips, and other lab consumables.Clearly labeled, sealed, and puncture-resistant container designated for solid hazardous chemical waste.
Liquid Waste Unused or spent solutions of this compound.Clearly labeled, sealed, and chemically compatible container (e.g., glass or polyethylene) designated for liquid hazardous chemical waste. Segregate based on solvent (aqueous vs. organic).
Sharps Waste Contaminated needles, syringes, and other sharp objects.Clearly labeled, puncture-proof sharps container.
Empty Containers The original container of this compound.Must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. The defaced, triple-rinsed container can then be disposed of as non-hazardous waste.

Step-by-Step Disposal Procedures

Follow these procedural steps to ensure the safe and compliant disposal of this compound and associated waste.

Step 1: Preparation and Decontamination
  • Ensure all necessary PPE is worn correctly.

  • Conduct all disposal-related activities within a certified chemical fume hood.

  • For spills, absorb the material with an inert absorbent such as vermiculite or sand.[1] Collect the mixture into a designated hazardous waste container.

Step 2: Solid Waste Disposal
  • Collect all solid waste contaminated with this compound (e.g., gloves, pipette tips) in a designated, leak-proof hazardous waste container.

  • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.

  • Keep the container sealed when not in use.

Step 3: Liquid Waste Disposal
  • Collect all liquid waste containing this compound in a designated, sealed, and shatter-proof container.

  • Do not mix incompatible waste streams.

  • Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent system, and the approximate concentration.

  • Leave at least 10% headspace in the container to allow for vapor expansion.

Step 4: Final Disposal
  • Store all hazardous waste containers in a designated satellite accumulation area.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the this compound disposal process.

ClemaphenolA_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_disposal_path Disposal Path start Start: Handling this compound wear_ppe Wear Appropriate PPE start->wear_ppe fume_hood Work in Chemical Fume Hood wear_ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated solid_waste Solid Waste (Gloves, Tips) waste_generated->solid_waste Contaminated Consumables liquid_waste Liquid Waste (Solutions) waste_generated->liquid_waste Unused/Spent Solutions sharps_waste Sharps Waste (Needles) waste_generated->sharps_waste Contaminated Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end End: Compliant Disposal ehs_pickup->end

This compound Disposal Workflow Diagram

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within the research community.

References

Personal protective equipment for handling Clemaphenol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Clemaphenol A (CAS No: 362606-60-8). Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. This compound is a chemical constituent of the flower of Fritillaria pallidiflora and requires careful handling due to its potential hazards.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Rigorous adherence to Personal Protective Equipment (PPE) protocols is mandatory to mitigate exposure risks.

Body PartEquipmentSpecification
Eyes/Face Safety Glasses and/or Face VisorSafety glasses are required for all handling procedures. A full-face visor is recommended when handling larger quantities where splashing is a risk.[1]
Hands Chemical-Resistant GlovesSuitable protective gloves or gauntlets that comply with EU Directive 89/686/EEC and the EN374 standard are necessary.[1]
Respiratory Particle RespiratorTo prevent inhalation of dust, fumes, or vapors, a type P95 (US) or type P1 (EU EN 143) particle respirator should be used for low-level exposures.[1]
Body Laboratory CoatA standard laboratory coat should be worn to protect against accidental splashes.
General Emergency EquipmentA hand-wash station and an eye-wash station must be readily accessible in the immediate work area.[1]

Operational and Disposal Plans

Safe Handling Workflow

Proper handling of this compound is crucial to prevent exposure and contamination. The following workflow outlines the necessary steps for safe handling in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh this compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_use Perform Experimental Procedure handle_dissolve->handle_use cleanup_decontaminate Decontaminate Work Surfaces handle_use->cleanup_decontaminate Proceed to cleanup cleanup_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe Handling Workflow for this compound

Storage and Disposal

AspectGuideline
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid exposure to direct sunlight and heat.
Disposal Dispose of waste material and contaminated items in a designated, sealed, and clearly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in general waste streams.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Remove all contaminated clothing and shoes. Wash the affected area with copious amounts of soap and water. If skin irritation develops, seek medical attention.[1]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. If the individual is conscious and alert, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Biological Activity and Signaling Pathways of Lignans

While specific experimental protocols and signaling pathways for this compound are not extensively documented, it belongs to the class of compounds known as lignans. Lignans are known to exhibit a range of biological activities, including anti-inflammatory and antioxidant effects. These effects are often mediated through the modulation of key signaling pathways such as NF-κB and Nrf2.

Generalized Anti-Inflammatory and Antioxidant Signaling of Lignans

The following diagram illustrates a generalized signaling pathway by which lignans may exert their anti-inflammatory and antioxidant effects.

G cluster_lignans Lignan Activity cluster_inflammatory Inflammatory Pathway cluster_antioxidant Antioxidant Pathway lignans Lignans (e.g., this compound) nfkb NF-κB Activation lignans->nfkb Inhibits nrf2 Nrf2 Activation lignans->nrf2 Activates inflammation Pro-inflammatory Cytokines nfkb->inflammation are Antioxidant Response Element (ARE) nrf2->are antioxidant_enzymes Antioxidant Enzyme Production are->antioxidant_enzymes

Generalized Lignan Signaling Pathway

This guide is intended to provide essential safety information for the handling of this compound. It is not exhaustive and should be used in conjunction with a comprehensive risk assessment and the full Safety Data Sheet (SDS) provided by the supplier. Always prioritize safety and adhere to established laboratory protocols.

References

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